Product packaging for 2-(2-Bromo-5-methoxyphenyl)ethanol(Cat. No.:CAS No. 75534-35-9)

2-(2-Bromo-5-methoxyphenyl)ethanol

Cat. No.: B1279433
CAS No.: 75534-35-9
M. Wt: 231.09 g/mol
InChI Key: NCVWURWGRQEAAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-(2-Bromo-5-methoxyphenyl)ethanol is a useful research compound. Its molecular formula is C9H11BrO2 and its molecular weight is 231.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11BrO2 B1279433 2-(2-Bromo-5-methoxyphenyl)ethanol CAS No. 75534-35-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-bromo-5-methoxyphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO2/c1-12-8-2-3-9(10)7(6-8)4-5-11/h2-3,6,11H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCVWURWGRQEAAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50440775
Record name 2-(2-BROMO-5-METHOXYPHENYL)ETHANOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50440775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75534-35-9
Record name 2-(2-BROMO-5-METHOXYPHENYL)ETHANOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50440775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-(2-Bromo-5-methoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, plausible synthetic pathways, and functional context of 2-(2-Bromo-5-methoxyphenyl)ethanol. The information is intended for professionals in chemical research and drug discovery, with a particular focus on its application as a structural component in advanced therapeutic modalities.

Chemical Identity and Properties

This compound is a substituted phenethyl alcohol. It is primarily utilized as a synthetic intermediate or building block in the assembly of more complex molecules.

Identifiers and Molecular Structure

The fundamental identifiers for this compound are summarized below. The structural information provides a basis for understanding its chemical reactivity and application.

Figure 1: Key Chemical Identifiers.
Physicochemical Properties

The physical and chemical properties of a compound are critical for planning its use in reactions, purification, and formulation. The data below, largely derived from predictive models, provides key reference points.

PropertyValueSource
Physical Form Liquid[1]
Purity Typically ≥97%[1][2][3]
Boiling Point 314.8 ± 27.0 °C (Predicted)[4]
Density 1.444 ± 0.06 g/cm³ (Predicted)[4]
pKa 14.73 ± 0.10 (Predicted)[4]
LogP 1.99250 (Predicted)[4]
Storage Conditions Room Temperature, Sealed in Dry Conditions[4][1][2]
Computational DescriptorValueSource
Hydrogen Bond Donors 1[4]
Hydrogen Bond Acceptors 2[4]
Rotatable Bonds 3[4]
Exact Mass 229.99424[4]
Complexity 130[4]

Synthesis and Experimental Protocols

Plausible Synthetic Workflow: Reduction of a Methyl Ester

The most probable method for synthesizing this compound is via the chemical reduction of its corresponding ester, Methyl 2-(2-bromo-5-methoxyphenyl)acetate (CAS 117565-90-9), which is commercially available and listed as a related substance.[4][5]

G start Methyl 2-(2-bromo-5- methoxyphenyl)acetate reagent Reducing Agent (e.g., LiAlH₄, NaBH₄) in aprotic solvent (e.g., THF, Et₂O) start->reagent 1. Reduction product This compound reagent->product 2. Aqueous Workup

Figure 2: Plausible Synthesis Workflow.
High-Level Experimental Protocol

  • Reaction Setup : The starting material, Methyl 2-(2-bromo-5-methoxyphenyl)acetate, is dissolved in a suitable anhydrous aprotic solvent, such as tetrahydrofuran (THF) or diethyl ether (Et₂O), under an inert atmosphere (e.g., nitrogen or argon).

  • Reduction : A reducing agent, most commonly Lithium aluminum hydride (LiAlH₄), is carefully added to the solution, typically at a reduced temperature (e.g., 0 °C) to control the exothermic reaction. The mixture is then allowed to warm to room temperature and stirred until the reaction is complete, as monitored by a technique like Thin Layer Chromatography (TLC).

  • Quenching and Workup : The reaction is cautiously quenched by the sequential addition of water and an aqueous base (e.g., NaOH solution) to neutralize the excess reducing agent and precipitate aluminum salts.

  • Extraction and Purification : The resulting mixture is filtered, and the organic layer is separated. The aqueous layer is further extracted with an organic solvent (e.g., ethyl acetate). The combined organic extracts are washed, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Final Purification : The crude this compound can be purified using column chromatography to obtain the final product with high purity.

Biological Context and Applications

Current evidence indicates that this compound does not possess intrinsic biological activity. Instead, its significance lies in its role as a specialized chemical building block for the synthesis of larger, pharmacologically active molecules, particularly within the field of Targeted Protein Degradation (TPD).

Role as a Protein Degrader Building Block

This compound is classified as a "Protein Degrader Building Block". This means it serves as a component in the construction of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules designed to eliminate specific disease-causing proteins from cells.[6]

A PROTAC molecule consists of three key parts:

  • A "warhead" ligand that binds to the target Protein of Interest (POI).

  • An E3 ligase ligand that recruits a component of the cell's natural protein disposal system.

  • A chemical linker that connects the two ligands.

Building blocks like this compound are used to construct these linkers or to attach the linker to one of the two ligands, providing the necessary spacing and chemical properties for the PROTAC to function effectively.

Mechanism of Action in Targeted Protein Degradation

The ultimate goal of using a building block like this is to create a PROTAC that hijacks the cell's ubiquitin-proteasome system. The process, illustrated below, forces the cell to tag a harmful protein for destruction.

G cluster_components PROTAC Assembly cluster_mechanism Cellular Mechanism bb Building Block (e.g., 2-(2-Bromo-5- methoxyphenyl)ethanol) linker Linker bb->linker Synthesis protac PROTAC Molecule linker->protac Conjugation to Ligands ternary Ternary Complex (E3 - PROTAC - POI) protac->ternary e3 E3 Ubiquitin Ligase e3->ternary poi Target Protein (Protein of Interest) poi->ternary ub Ubiquitination (Protein Tagging) ternary->ub Proximity-Induced deg Proteasomal Degradation ub->deg Leads to

Figure 3: Logical Role in Targeted Protein Degradation.

The PROTAC simultaneously binds to both the target protein and an E3 ubiquitin ligase, forming a ternary complex. This proximity enables the E3 ligase to transfer ubiquitin tags to the target protein. The poly-ubiquitinated protein is then recognized and destroyed by the proteasome, effectively removing it from the cell.[7] This therapeutic strategy offers the potential to address protein targets that have been considered "undruggable" by traditional inhibitors.

References

Synthesis Pathway of 2-(2-Bromo-5-methoxyphenyl)ethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a viable synthetic pathway for 2-(2-Bromo-5-methoxyphenyl)ethanol, a valuable building block in the development of novel pharmaceutical compounds. The synthesis involves a two-step process commencing with the regioselective bromination of 3-methoxyphenylacetic acid, followed by the reduction of the resulting carboxylic acid to the target primary alcohol. This document outlines detailed experimental protocols, summarizes key quantitative data, and provides a visual representation of the synthesis pathway.

Core Synthesis Pathway

The synthesis of this compound can be efficiently achieved through the following two-step sequence:

  • Bromination: 3-Methoxyphenylacetic acid undergoes electrophilic aromatic substitution with bromine in acetic acid to yield 2-(2-Bromo-5-methoxyphenyl)acetic acid. The methoxy group directs the incoming bromine to the ortho and para positions, with the ortho position being sterically hindered by the acetic acid side chain, favoring the desired isomer.

  • Reduction: The carboxylic acid functionality of 2-(2-Bromo-5-methoxyphenyl)acetic acid is subsequently reduced to a primary alcohol using a suitable reducing agent, such as a borane complex or a metal hydride, to afford the final product, this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the proposed synthesis pathway. The data for the bromination step is based on analogous reactions reported in the literature, while the data for the reduction step is based on a reported procedure for the specific substrate.

StepReactionStarting MaterialReagentsSolventTemperatureReaction TimeYieldReference
1. BrominationElectrophilic Aromatic Substitution3-Methoxyphenylacetic acidBromine (Br₂)Acetic AcidRoom Temperature1 hour~84%[1]
2. ReductionCarboxylic Acid Reduction2-(2-Bromo-5-methoxyphenyl)acetic acidSodium Borohydride (NaBH₄), Iodine (I₂)Tetrahydrofuran (THF)40 °CNot Specified100%[2]

Experimental Protocols

Step 1: Synthesis of 2-(2-Bromo-5-methoxyphenyl)acetic acid

This protocol is adapted from the bromination of a structurally similar compound, 4-methoxyphenylacetic acid.[1]

Materials:

  • 3-Methoxyphenylacetic acid

  • Glacial acetic acid

  • Bromine

  • Ice-water bath

  • Stirring apparatus

Procedure:

  • In a fume hood, dissolve 3-methoxyphenylacetic acid in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

  • Slowly add a solution of bromine in glacial acetic acid dropwise to the stirred solution over a period of 30 minutes at room temperature.

  • Continue stirring the reaction mixture at room temperature for 1 hour.

  • Pour the reaction mixture into a beaker containing ice-water to precipitate the product.

  • Stir the resulting mixture for 10 minutes.

  • Collect the solid product by vacuum filtration and wash it with cold water.

  • The crude product can be further purified by recrystallization from a suitable solvent like xylene.

Step 2: Synthesis of this compound

This protocol is based on the reported reduction of 2-(2-Bromo-5-methoxyphenyl)acetic acid.[2]

Materials:

  • 2-(2-Bromo-5-methoxyphenyl)acetic acid

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium borohydride (NaBH₄)

  • Iodine (I₂)

  • Ice bath

  • Heating and stirring apparatus

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(2-Bromo-5-methoxyphenyl)acetic acid in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution in an ice bath.

  • Carefully add sodium borohydride in portions to the stirred solution.

  • Slowly add a solution of iodine in THF to the reaction mixture.

  • After the addition is complete, warm the reaction mixture to 40 °C and stir until the reaction is complete (monitoring by TLC is recommended).

  • Cool the reaction mixture back to 0 °C and quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • The product can be purified by column chromatography on silica gel.

Synthesis Pathway Visualization

The following diagram illustrates the two-step synthesis of this compound.

Synthesis_Pathway Start 3-Methoxyphenylacetic acid Intermediate 2-(2-Bromo-5-methoxyphenyl)acetic acid Start->Intermediate  Br₂, Acetic Acid    (Bromination)   Product This compound Intermediate->Product  NaBH₄, I₂ / THF    (Reduction)  

Caption: Two-step synthesis of this compound.

References

An In-depth Technical Guide to the Physical Properties of 2-(2-Bromo-5-methoxyphenyl)ethanol (CAS Number: 75534-35-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of the compound 2-(2-Bromo-5-methoxyphenyl)ethanol, identified by the CAS number 75534-35-9. Due to the limited availability of detailed experimental data for this specific molecule in publicly accessible literature, this guide combines reported data with predicted values and outlines general experimental protocols applicable to the characterization of such compounds.

Core Physical and Chemical Properties

This compound is a substituted phenylethanol derivative. Its core structure consists of a benzene ring substituted with bromo, methoxy, and hydroxyethyl groups.

Summary of Physicochemical Data

The following table summarizes the available quantitative data for CAS number 75534-35-9. It is important to note that some of these values are predicted through computational models and should be confirmed by experimental analysis.

PropertyValueSource
Molecular Formula C₉H₁₁BrO₂[1]
Molecular Weight 231.09 g/mol [1]
Physical Form Liquid[2]
Boiling Point 314.8 ± 27.0 °C (Predicted)[3]
Density 1.444 ± 0.06 g/cm³ (Predicted)[3]
Purity Typically ≥97%[2]
Storage Conditions Sealed in a dry environment at room temperature.[2]

Experimental Protocols

While specific experimental protocols for the determination of the physical properties of this compound are not detailed in the available literature, standard methodologies for characterizing similar organic compounds would be employed.

Determination of Boiling Point

The boiling point of a liquid is a key physical constant. For a compound like this compound, the boiling point would typically be determined at reduced pressure to prevent decomposition at high temperatures.

General Protocol:

  • Apparatus Setup: A distillation apparatus is assembled, including a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. The system is connected to a vacuum pump with a manometer to measure the pressure.

  • Sample Preparation: A small sample of the purified liquid is placed in the round-bottom flask along with a boiling chip or a magnetic stirrer to ensure smooth boiling.

  • Distillation: The system is evacuated to the desired pressure. The flask is then heated gently.

  • Data Recording: The temperature at which the liquid consistently condenses and is collected in the receiving flask is recorded as the boiling point at that specific pressure.

  • Correction to Atmospheric Pressure (Optional): The boiling point at atmospheric pressure can be estimated from the observed boiling point at reduced pressure using a nomograph or the Clausius-Clapeyron equation.

Workflow for Boiling Point Determination

G cluster_setup Apparatus Setup cluster_measurement Measurement cluster_analysis Data Analysis A Assemble Distillation Apparatus B Add Sample and Boiling Chip A->B C Connect to Vacuum System B->C D Evacuate to Desired Pressure C->D E Gently Heat the Sample D->E F Record Condensation Temperature and Pressure E->F G Correct Boiling Point to Atmospheric Pressure (Optional) F->G

Caption: General workflow for the experimental determination of boiling point under reduced pressure.

Signaling Pathways: A General Perspective

There is no specific information in the reviewed literature detailing the interaction of this compound with any biological signaling pathways. However, as a substituted phenylethanol, it shares structural similarities with other compounds known to modulate neuronal signaling. For illustrative purposes, a generalized diagram of a signaling pathway affected by ethanol is presented below. It is crucial to understand that this is a representative example and has not been experimentally verified for CAS number 75534-35-9.

Ethanol is known to interact with various neurotransmitter systems in the brain, including the GABAergic and glutamatergic systems. One of the key signaling cascades implicated in the cellular response to ethanol involves the cyclic AMP (cAMP) and protein kinase A (PKA) pathway.

Generalized Ethanol-Modulated cAMP-PKA Signaling Pathway

G Ethanol Ethanol GPCR G-Protein Coupled Receptor (e.g., D1/D2) Ethanol->GPCR modulates G_protein G-Protein GPCR->G_protein activates/ inhibits AC Adenylyl Cyclase G_protein->AC regulates cAMP cAMP ATP ATP ATP->cAMP converted by AC PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene_Expression Altered Gene Expression CREB->Gene_Expression regulates

Caption: A simplified diagram of the cAMP-PKA signaling pathway, which can be modulated by ethanol.

Disclaimer: The information provided in this guide is for research and informational purposes only. The predicted physical properties should be confirmed through experimental validation. The signaling pathway diagram is a generalized representation and is not specific to CAS number 75534-35-9. Researchers should conduct their own thorough investigations before using this compound in any experimental setting.

References

2-(2-Bromo-5-methoxyphenyl)ethanol IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(2-Bromo-5-methoxyphenyl)ethanol, including its chemical identity, physical properties, a proposed synthetic route, and its potential relevance in metabolic studies. This document is intended to serve as a valuable resource for professionals in the fields of chemical research and drug development.

Chemical Identity

  • IUPAC Name: this compound[1]

  • CAS Number: 75534-35-9[2][3][4][5]

  • Molecular Formula: C₉H₁₁BrO₂[2][4][5]

  • Molecular Weight: 231.09 g/mol [4]

Synonyms

This compound is also known by several other names:

  • 2-(2-Bromo-5-methoxyphenyl)ethan-1-ol[2]

  • 2-Bromo-5-methoxyphenethyl alcohol[2]

  • Benzeneethanol, 2-bromo-5-methoxy-[2]

  • SCHEMBL6401187[2]

  • DTXSID50440775[2]

  • NCVWURWGRQEAAU-UHFFFAOYSA-N[2]

  • MFCD11110485[2]

  • AKOS014662644[2]

  • DS-4045[2]

  • CS-0099777[2]

  • EN300-1914299[2]

  • A865666[2]

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. Please note that some of these values are predicted.

PropertyValueSource
Boiling Point314.8 ± 27.0 °C (Predicted)[2]
Density1.444 ± 0.06 g/cm³ (Predicted)[2]
pKa14.73 ± 0.10 (Predicted)[2]
LogP1.99250[2]
Hydrogen Bond Donor Count1[2]
Hydrogen Bond Acceptor Count2[2]
Rotatable Bond Count3[2]
Exact Mass229.99424[2]
Storage TemperatureRoom Temperature (Sealed in dry)[1][2]
Physical FormLiquid[1]

Proposed Synthetic Pathway

A specific, peer-reviewed experimental protocol for the synthesis of this compound was not identified in the available literature. However, a plausible multi-step synthetic route can be proposed based on established organic chemistry principles and published procedures for analogous compounds. The proposed pathway starts from the readily available 3-methoxyphenol.

Proposed Synthesis Workflow

Synthesis_of_this compound 3-Methoxyphenol 3-Methoxyphenol Step_1 Bromination 3-Methoxyphenol->Step_1 NBS, Acetonitrile 2-Bromo-5-methoxyphenol 2-Bromo-5-methoxyphenol Step_1->2-Bromo-5-methoxyphenol Step_2 Carboxylation 2-Bromo-5-methoxyphenol->Step_2 Kolbe-Schmitt or similar 2-Bromo-5-methoxybenzoic_acid 2-Bromo-5-methoxybenzoic_acid Step_2->2-Bromo-5-methoxybenzoic_acid Step_3 Reduction 2-Bromo-5-methoxybenzoic_acid->Step_3 LiAlH4, THF (2-Bromo-5-methoxyphenyl)methanol (2-Bromo-5-methoxyphenyl)methanol Step_3->(2-Bromo-5-methoxyphenyl)methanol Step_4 Halogenation (2-Bromo-5-methoxyphenyl)methanol->Step_4 PBr3 or HBr 2-Bromo-5-methoxybenzyl_bromide 2-Bromo-5-methoxybenzyl_bromide Step_4->2-Bromo-5-methoxybenzyl_bromide Step_5 Cyanation 2-Bromo-5-methoxybenzyl_bromide->Step_5 NaCN, Ethanol 2-(2-Bromo-5-methoxyphenyl)acetonitrile 2-(2-Bromo-5-methoxyphenyl)acetonitrile Step_5->2-(2-Bromo-5-methoxyphenyl)acetonitrile Step_6 Hydrolysis & Reduction 2-(2-Bromo-5-methoxyphenyl)acetonitrile->Step_6 1. H2SO4, H2O 2. LiAlH4, THF This compound This compound Step_6->this compound

Caption: Proposed multi-step synthesis of this compound.

Detailed Proposed Experimental Protocols

Disclaimer: The following protocols are proposed based on analogous reactions and have not been experimentally validated for this specific synthetic sequence. Appropriate safety precautions should be taken, and all reactions should be performed by qualified personnel in a suitable laboratory setting.

Step 1: Synthesis of 2-Bromo-5-methoxyphenol

This procedure is adapted from a published method for the bromination of 3-methoxyphenol.

  • Materials: 3-methoxyphenol, N-bromosuccinimide (NBS), acetonitrile.

  • Procedure: Dissolve 3-methoxyphenol in acetonitrile and cool the solution to 0 °C in an ice bath under a nitrogen atmosphere. Slowly add a solution of N-bromosuccinimide (1 equivalent) in acetonitrile dropwise, maintaining the temperature at 0 °C. After the addition is complete, stir the reaction mixture at 0 °C for an additional hour. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, concentrate the reaction mixture under reduced pressure. The residue can be purified by column chromatography on silica gel to separate the desired 2-bromo-5-methoxyphenol from its isomer.

Step 2: Synthesis of 2-Bromo-5-methoxybenzoic acid

While a direct carboxylation of the phenol is possible (e.g., via the Kolbe-Schmitt reaction), a more reliable route may involve protection of the phenol, ortho-lithiation and carboxylation, followed by deprotection. Alternatively, oxidation of a corresponding toluene derivative, if available, would be a viable route. A patent for the synthesis of 2-bromo-5-methoxybenzoic acid from m-methoxybenzoic acid exists and could be adapted.

Step 3: Synthesis of (2-Bromo-5-methoxyphenyl)methanol

This step involves the reduction of the carboxylic acid to a benzyl alcohol.

  • Materials: 2-Bromo-5-methoxybenzoic acid, lithium aluminum hydride (LiAlH₄), anhydrous tetrahydrofuran (THF), diethyl ether, hydrochloric acid.

  • Procedure: To a stirred suspension of LiAlH₄ (excess) in anhydrous THF at 0 °C, add a solution of 2-bromo-5-methoxybenzoic acid in anhydrous THF dropwise. After the addition, allow the mixture to warm to room temperature and then heat to reflux for several hours, monitoring by TLC. Cool the reaction mixture to 0 °C and cautiously quench by the sequential addition of water, 15% aqueous sodium hydroxide, and then more water. Filter the resulting solids and wash with diethyl ether. Combine the organic filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (2-bromo-5-methoxyphenyl)methanol.

Step 4: Synthesis of 2-Bromo-5-methoxybenzyl bromide

This step converts the benzyl alcohol to a more reactive benzyl bromide.

  • Materials: (2-Bromo-5-methoxyphenyl)methanol, phosphorus tribromide (PBr₃) or concentrated hydrobromic acid (HBr).

  • Procedure (using PBr₃): Dissolve (2-Bromo-5-methoxyphenyl)methanol in a suitable anhydrous solvent like diethyl ether and cool to 0 °C. Add PBr₃ (approximately 0.3-0.5 equivalents) dropwise with stirring. After the addition, allow the reaction to proceed at room temperature for several hours. Pour the reaction mixture onto ice and extract with diethyl ether. Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate. Evaporation of the solvent should yield 2-bromo-5-methoxybenzyl bromide.

Step 5: Synthesis of 2-(2-Bromo-5-methoxyphenyl)acetonitrile

This reaction extends the carbon chain by one carbon atom.

  • Materials: 2-Bromo-5-methoxybenzyl bromide, sodium cyanide (NaCN), ethanol.

  • Procedure: In a round-bottom flask, dissolve 2-bromo-5-methoxybenzyl bromide in ethanol. Add a solution of sodium cyanide in ethanol and heat the mixture to reflux for several hours. The progress of the reaction can be monitored by TLC. After completion, cool the reaction mixture and remove the solvent under reduced pressure. Partition the residue between water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude 2-(2-Bromo-5-methoxyphenyl)acetonitrile.

Step 6: Synthesis of this compound

The final step involves the hydrolysis of the nitrile to a carboxylic acid followed by reduction, or a direct reduction of the nitrile to the amine followed by diazotization and hydrolysis (not detailed here). A more direct approach is the reduction of the corresponding ester. Assuming hydrolysis of the nitrile to the carboxylic acid (2-(2-Bromo-5-methoxyphenyl)acetic acid) followed by esterification and then reduction:

  • Materials: 2-(2-Bromo-5-methoxyphenyl)acetonitrile, sulfuric acid, water, ethanol, lithium aluminum hydride, THF.

  • Procedure:

    • Hydrolysis: Heat the nitrile with aqueous sulfuric acid to hydrolyze it to 2-(2-Bromo-5-methoxyphenyl)acetic acid.

    • Esterification: React the resulting carboxylic acid with ethanol in the presence of a catalytic amount of sulfuric acid (Fischer esterification) to obtain ethyl 2-(2-bromo-5-methoxyphenyl)acetate.

    • Reduction: Reduce the ester with LiAlH₄ in THF, similar to the procedure in Step 3, to yield the final product, this compound.

Biological Relevance

While this compound is primarily available as a research chemical, related structures have appeared in metabolic studies of psychoactive compounds. For instance, the metabolism of 2C-B (4-bromo-2,5-dimethoxyphenethylamine), a psychedelic drug, in human, monkey, and rabbit hepatocytes has been shown to produce 2-(4-bromo-2-hydroxy-5-methoxyphenyl)-ethanol. This suggests that phenylethanol derivatives with bromo and methoxy substitutions can be products of xenobiotic metabolism. The specific isomer, this compound, could potentially be a metabolite of other, yet to be studied, compounds or a useful standard in such metabolic investigations.

Safety Information

As with any chemical, this compound should be handled with appropriate safety precautions. It is intended for research use only. Users should consult the Safety Data Sheet (SDS) from the supplier for detailed safety and handling information.

This technical guide provides a summary of the available information on this compound. The proposed synthetic pathway offers a logical approach for its preparation, which may be valuable for researchers requiring this compound for their studies.

References

A Technical Guide to the Potential Reactivity of 2-(2-Bromo-5-methoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Bromo-5-methoxyphenyl)ethanol is a bifunctional organic compound featuring a primary alcohol and an aryl bromide moiety. This unique combination of functional groups makes it a versatile building block in organic synthesis, particularly for the construction of complex molecules in medicinal chemistry and materials science. The presence of the electron-donating methoxy group on the phenyl ring influences the reactivity of the aryl bromide, while the primary alcohol offers a site for various transformations. This technical guide provides an in-depth analysis of the potential reactivity of this compound, complete with experimental protocols and quantitative data for key transformations.

Core Reactivity

The reactivity of this compound is primarily dictated by its two functional groups: the aryl bromide and the primary alcohol.

  • Aryl Bromide: The carbon-bromine bond on the aromatic ring is a key site for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The methoxy group at the 5-position is electron-donating, which can influence the rate and efficiency of these coupling reactions.

  • Primary Alcohol: The hydroxyl group (-OH) of the ethanol side chain is a versatile functional handle. It can be oxidized to form an aldehyde or a carboxylic acid, and it can undergo nucleophilic substitution to form ethers and esters.

The logical relationship of these reactive sites is depicted below.

Core Reactivity of this compound start This compound aryl_bromide Aryl Bromide Moiety start->aryl_bromide alcohol Primary Alcohol Moiety start->alcohol suzuki Suzuki-Miyaura Coupling aryl_bromide->suzuki buchwald Buchwald-Hartwig Amination aryl_bromide->buchwald oxidation Oxidation alcohol->oxidation etherification Etherification alcohol->etherification esterification Esterification alcohol->esterification

Core reactivity pathways of the subject compound.

Palladium-Catalyzed Cross-Coupling Reactions

The aryl bromide functionality is particularly amenable to palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming a carbon-carbon bond between the aryl bromide and an organoboron compound, such as a boronic acid.[1][2][3] This reaction is widely used in the synthesis of biaryl compounds.

Suzuki-Miyaura Coupling Pathway start This compound product 2-(2-Aryl-5-methoxyphenyl)ethanol start->product Suzuki Coupling reagents Ar-B(OH)2 Pd Catalyst Base reagents->product

General scheme for Suzuki-Miyaura coupling.

Quantitative Data for Suzuki-Miyaura Coupling of Related Aryl Bromides

Catalyst SystemBaseSolventCoupling PartnerYield (%)Reference
Pd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂OPhenylboronic acid85[4]
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O4-Methylphenylboronic acidHigh[5]
Pd(OAc)₂Amberlite IRA-400(OH)H₂O/EthanolPhenylboronic acidGood[6]

Experimental Protocol: Suzuki-Miyaura Coupling (General)

This protocol is a representative procedure for the Suzuki-Miyaura coupling of an aryl bromide.[3][4]

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), combine this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and a base such as potassium phosphate (K₃PO₄, 2.0 equiv).

  • Catalyst Addition: Add the palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv).

  • Solvent Addition: Add a degassed solvent system, commonly a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Reaction Execution: Heat the reaction mixture to 80-100°C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired 2-(2-aryl-5-methoxyphenyl)ethanol.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of a carbon-nitrogen bond between the aryl bromide and a primary or secondary amine, catalyzed by a palladium complex.[7][8] This reaction is a cornerstone for the synthesis of arylamines.

Buchwald-Hartwig Amination Pathway start This compound product 2-(2-(Dialkylamino)-5-methoxyphenyl)ethanol start->product Buchwald-Hartwig Amination reagents R2NH Pd Catalyst Base reagents->product

General scheme for Buchwald-Hartwig amination.

Quantitative Data for Buchwald-Hartwig Amination of Related Aryl Bromides

Catalyst SystemBaseSolventAmineTemperature (°C)Yield (%)Reference
Pd(OAc)₂ / BINAPNaOt-BuTolueneMorpholine100High[7]
Pd₂(dba)₃ / XPhosK₃PO₄t-BuOHAniline110High[9]
Pd/NHCt-BuOKTolueneMorpholine85Good[10]

Experimental Protocol: Buchwald-Hartwig Amination (General)

The following is a general procedure for the Buchwald-Hartwig amination of an aryl bromide.[7][9]

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a base (e.g., sodium tert-butoxide, NaOt-Bu, 1.4 equiv).

  • Reagent Addition: Add this compound (1.0 equiv) and the desired amine (1.2 equiv).

  • Solvent Addition: Add an anhydrous solvent such as toluene or dioxane.

  • Reaction Execution: Seal the tube and heat the reaction mixture to 80-110°C with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent and filter through a pad of celite. Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel.

Reactions of the Primary Alcohol

The primary alcohol functional group is a versatile site for various chemical transformations.

Oxidation

The primary alcohol of this compound can be oxidized to the corresponding aldehyde or carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

Oxidation Pathways start This compound aldehyde 2-(2-Bromo-5-methoxyphenyl)acetaldehyde start->aldehyde Mild Oxidation (e.g., PCC, Swern) acid (2-Bromo-5-methoxyphenyl)acetic acid start->acid Strong Oxidation (e.g., CrO3) aldehyde->acid Further Oxidation

Oxidation of the primary alcohol to an aldehyde or carboxylic acid.

Quantitative Data for Oxidation of Related Alcohols

Oxidizing AgentProductYield (%)Reference
Pyridinium chlorochromate (PCC)Aldehyde95[11]
CrO₃, H₂SO₄Carboxylic Acid82[12]
TEMPO/HBr/H₂O₂AldehydeHigh[13]

Experimental Protocol: Oxidation to Aldehyde (PCC)

This protocol describes a typical oxidation of a primary alcohol to an aldehyde using pyridinium chlorochromate (PCC).[11]

  • Reaction Setup: To a solution of this compound (1.0 equiv) in anhydrous dichloromethane (DCM) in a round-bottom flask, add pyridinium chlorochromate (PCC, 1.5 equiv).

  • Reaction Execution: Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitoring: Follow the reaction's progress by TLC.

  • Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or celite to remove the chromium salts.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude aldehyde, which can be further purified by column chromatography if necessary.

Etherification

The hydroxyl group can be converted to an ether, most commonly through the Williamson ether synthesis, which involves the reaction of the corresponding alkoxide with an alkyl halide.[11][14]

Williamson Ether Synthesis Pathway start This compound product 1-Bromo-2-(2-alkoxyethyl)-4-methoxybenzene start->product Williamson Ether Synthesis step1 1. Strong Base (e.g., NaH) 2. Alkyl Halide (R-X) step1->product

General scheme for Williamson ether synthesis.

Quantitative Data for Williamson Ether Synthesis of Related Alcohols

BaseAlkyl HalideSolventYield (%)Reference
NaHCH₃ITHFGood[11]
Ag₂OCH₃IN/A85[14]

Experimental Protocol: Williamson Ether Synthesis (General)

The following is a general procedure for the Williamson ether synthesis.[11]

  • Alkoxide Formation: In a flame-dried, three-necked flask under an inert atmosphere, suspend sodium hydride (NaH, 1.2 equiv, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0°C.

  • Alcohol Addition: Slowly add a solution of this compound (1.0 equiv) in anhydrous THF to the NaH suspension. Allow the mixture to stir at room temperature for 30 minutes.

  • Alkyl Halide Addition: Add the alkyl halide (e.g., methyl iodide, 1.1 equiv) dropwise to the reaction mixture.

  • Reaction Execution: Stir the reaction at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC.

  • Workup: Carefully quench the reaction with water. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purification: Purify the crude ether by column chromatography.

Esterification

Esterification of the primary alcohol can be achieved through several methods, including reaction with a carboxylic acid (Fischer esterification), an acid anhydride, or an acyl chloride.

Esterification Pathways start This compound product 2-(2-Bromo-5-methoxyphenyl)ethyl ester start->product Esterification reagents Carboxylic Acid (RCOOH) + Acid Catalyst OR Acyl Chloride (RCOCl) + Base reagents->product

General scheme for esterification.

Quantitative Data for Esterification of Alcohols

MethodAcylating AgentCatalyst/BaseYield (%)Reference
Fischer EsterificationCinnamic AcidLipozyme TLIM86
Acyl ChlorideEthanoyl chlorideNone (vigorous)Good
Acid AnhydrideEthanoic anhydrideGentle warmingGood

Experimental Protocol: Esterification with an Acyl Chloride (General)

This method is generally high-yielding and proceeds under mild conditions.

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equiv) in a suitable anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF), containing a non-nucleophilic base such as triethylamine (TEA, 1.2 equiv).

  • Acyl Chloride Addition: Cool the solution to 0°C and slowly add the acyl chloride (1.1 equiv) dropwise.

  • Reaction Execution: Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).

  • Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the layers and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify the resulting ester by column chromatography on silica gel.

Conclusion

This compound is a valuable synthetic intermediate with two distinct and reactive functional groups. The aryl bromide allows for the construction of complex carbon skeletons and the introduction of nitrogen-containing substituents through well-established palladium-catalyzed cross-coupling reactions. The primary alcohol provides a handle for a variety of functional group interconversions, including oxidation, etherification, and esterification. The protocols and data presented in this guide offer a comprehensive overview of its potential reactivity, providing a solid foundation for its application in diverse synthetic endeavors. Researchers and drug development professionals can leverage this understanding to design and execute efficient synthetic routes towards novel and valuable molecules.

References

Spectroscopic Data Overview of 2-(2-Bromo-5-methoxyphenyl)ethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-(2-Bromo-5-methoxyphenyl)ethanol. Due to the limited availability of directly published experimental spectra for this specific molecule, this document compiles predicted and typical spectroscopic values based on its chemical structure and data from analogous compounds. These data are crucial for the characterization and quality control of this compound in research and development settings.

Molecular Structure

Chemical Formula: C₉H₁₁BrO₂ Molecular Weight: 231.09 g/mol CAS Number: 75534-35-9

The structure of this compound consists of a benzene ring substituted with a bromo group at position 2, a methoxy group at position 5, and an ethanol group at position 1. This substitution pattern dictates the expected signals in various spectroscopic analyses.

Spectroscopic Data

The following tables summarize the expected quantitative data from key spectroscopic techniques used to characterize this compound.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

Solvent: CDCl₃ Frequency: 400 MHz (typical)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.40d1HAr-H (H6)
~6.85d1HAr-H (H3)
~6.70dd1HAr-H (H4)
~3.85t2H-CH₂-OH
~3.80s3H-OCH₃
~2.95t2HAr-CH₂-
~1.50t (broad)1H-OH
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

Solvent: CDCl₃ Frequency: 100 MHz (typical)

Chemical Shift (δ) ppmAssignment
~159.0Ar-C (C5)
~140.0Ar-C (C1)
~133.0Ar-C (C6)
~115.5Ar-C (C4)
~114.0Ar-C (C3)
~112.0Ar-C (C2)
~61.5-CH₂-OH
~55.5-OCH₃
~39.0Ar-CH₂-
IR (Infrared) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
~3350Strong, BroadO-H Stretch (Alcohol)
~3000-2850MediumC-H Stretch (Aliphatic)
~1590, 1480Medium-StrongC=C Stretch (Aromatic)
~1250StrongC-O Stretch (Aryl Ether)
~1040StrongC-O Stretch (Primary Alcohol)
~550MediumC-Br Stretch
Mass Spectrometry (MS)

Ionization Mode: Electron Ionization (EI)

m/zRelative Intensity (%)Assignment
230/232~20/20[M]⁺ (Molecular ion peak with bromine isotopes)
200/202~100/100[M - CH₂OH]⁺ (Loss of hydroxymethyl group)
121~80[M - Br - CH₂OH]⁺

Experimental Protocols

Detailed experimental protocols for acquiring spectroscopic data are essential for reproducibility. Below are generalized methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.7 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Utilize a 400 MHz NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary compared to ¹H NMR. The CDCl₃ solvent peak at 77.16 ppm can be used as a reference.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a neat liquid sample, place a drop of this compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Perform a background scan of the clean plates before running the sample.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC).

  • Ionization: Utilize Electron Ionization (EI) at 70 eV.

  • Analysis: Detect the mass-to-charge ratio (m/z) of the resulting fragments using a mass analyzer such as a quadrupole or time-of-flight (TOF) detector.

Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_report Final Reporting Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR Sample IR IR Spectroscopy Purification->IR Sample MS Mass Spectrometry Purification->MS Sample Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment Report Technical Guide / Whitepaper Purity_Assessment->Report

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

2-(2-Bromo-5-methoxyphenyl)ethanol: A Technical Guide for Application in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive literature survey on 2-(2-bromo-5-methoxyphenyl)ethanol, a chemical building block of significant interest in the field of targeted protein degradation. The document details its chemical properties, plausible synthetic routes, and its primary application as a component in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Detailed experimental protocols for the synthesis of precursors and the subsequent evaluation of PROTACs are provided, along with a discussion of the underlying mechanism of action. Quantitative data from representative PROTAC studies are summarized to illustrate key evaluation metrics. This guide serves as a valuable resource for researchers engaged in the design and development of novel protein degraders.

Introduction

This compound is a substituted phenylethanol derivative that has gained prominence as a versatile building block in medicinal chemistry, particularly in the burgeoning field of targeted protein degradation (TPD). Its chemical structure offers functionalities that are amenable to the construction of heterobifunctional molecules known as Proteolysis Targeting Chimeras (PROTACs). PROTACs are designed to co-opt the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs), offering a powerful therapeutic modality for targeting proteins previously considered "undruggable".

This guide will provide an in-depth overview of the synthesis, properties, and, most importantly, the application of this compound in the development of PROTACs.

Chemical Properties

A summary of the key chemical properties of this compound is presented in Table 1.

PropertyValue
CAS Number 75534-35-9
Molecular Formula C₉H₁₁BrO₂
Molecular Weight 231.09 g/mol
Appearance Not specified, likely a liquid or low-melting solid
Solubility Soluble in organic solvents such as DMF, DMSO, and chlorinated solvents
Reactivity The primary alcohol offers a reactive site for esterification, etherification, or conversion to a leaving group for nucleophilic substitution. The aryl bromide can participate in cross-coupling reactions.

Synthesis of this compound

Synthesis of the Precursor: 2-(2-Bromo-5-methoxyphenyl)acetic acid

The synthesis of the carboxylic acid precursor can be achieved through methods analogous to the synthesis of similar substituted phenylacetic acids. A representative protocol is provided below.

Experimental Protocol: Synthesis of 2-(2-Bromo-5-methoxyphenyl)acetic acid

  • Materials: 2-Bromo-5-methoxybenzaldehyde, trimethylsulfonium iodide, sodium hydride, anhydrous tetrahydrofuran (THF), diethyl ether, hydrochloric acid.

  • Procedure:

    • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C, add trimethylsulfonium iodide (1.2 eq) portionwise.

    • Allow the mixture to warm to room temperature and stir for 1 hour to form the ylide.

    • Cool the reaction mixture back to 0 °C and add a solution of 2-bromo-5-methoxybenzaldehyde (1.0 eq) in anhydrous THF dropwise.

    • Stir the reaction at room temperature for 12-16 hours.

    • Quench the reaction by the slow addition of water.

    • Extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude epoxide.

    • The crude epoxide is then subjected to rearrangement to the corresponding aldehyde, followed by oxidation to the carboxylic acid using standard procedures (e.g., Pinnick oxidation with sodium chlorite).

    • Alternatively, direct conversion of the aldehyde to the acid can be achieved.

  • Purification: The final product can be purified by recrystallization or column chromatography.

Reduction to this compound

The synthesized carboxylic acid can then be reduced to the target primary alcohol.

Experimental Protocol: Reduction of 2-(2-Bromo-5-methoxyphenyl)acetic acid

  • Materials: 2-(2-Bromo-5-methoxyphenyl)acetic acid, lithium aluminum hydride (LAH) or borane-tetrahydrofuran complex (BH₃·THF), anhydrous tetrahydrofuran (THF), diethyl ether, hydrochloric acid, sodium sulfate.

  • Procedure:

    • To a stirred solution of 2-(2-bromo-5-methoxyphenyl)acetic acid (1.0 eq) in anhydrous THF at 0 °C, add a solution of LAH (1.5 eq) or BH₃·THF (2.0 eq) dropwise.

    • Allow the reaction to stir at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC.

    • Cool the reaction to 0 °C and quench sequentially by the slow, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

    • Stir the resulting mixture vigorously for 30 minutes.

    • Filter the solid precipitate and wash thoroughly with diethyl ether.

    • Combine the filtrate and washes, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel to afford this compound.

Application in the Synthesis of PROTACs

The primary utility of this compound lies in its role as a linker or a component of a linker in the synthesis of PROTACs. The alcohol functionality can be readily converted into a leaving group (e.g., a tosylate or mesylate) or an azide for subsequent conjugation to a warhead (a ligand for the protein of interest) or an E3 ligase ligand.

General PROTAC Synthesis Workflow

The synthesis of a PROTAC is a multi-step process that involves the separate synthesis of the warhead and the E3 ligase ligand, followed by their conjugation via a linker. The following diagram illustrates a generalized workflow for PROTAC synthesis where a building block like this compound could be incorporated into the linker.

PROTAC_Synthesis_Workflow cluster_synthesis Component Synthesis cluster_conjugation Conjugation Steps cluster_purification Final Product Warhead Warhead Synthesis Linker_Warhead Linker-Warhead Conjugation Warhead->Linker_Warhead E3_Ligand E3 Ligase Ligand Synthesis PROTAC_Assembly Final PROTAC Assembly E3_Ligand->PROTAC_Assembly Linker_Precursor Linker Precursor (e.g., this compound) Linker_Precursor->Linker_Warhead Linker_Warhead->PROTAC_Assembly Purified_PROTAC Purified PROTAC PROTAC_Assembly->Purified_PROTAC

Caption: Generalized workflow for PROTAC synthesis.

Biological Evaluation of PROTACs

Once a PROTAC is synthesized, a series of biological assays are performed to evaluate its efficacy and mechanism of action.

Mechanism of Action of PROTACs

PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.

PROTAC_Mechanism POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex binds PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex binds Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome targets for Degradation Degradation Proteasome->Degradation PROTAC_Evaluation_Workflow Start Synthesized PROTAC Cell_Treatment Cell Treatment (Dose-Response and Time-Course) Start->Cell_Treatment Western_Blot Western Blot Analysis (Quantify Protein Levels) Cell_Treatment->Western_Blot DC50_Dmax Determine DC50 and Dmax Western_Blot->DC50_Dmax Functional_Assay Downstream Functional Assays (e.g., Cell Viability, Phenotypic Assays) DC50_Dmax->Functional_Assay Selectivity Selectivity Profiling (Proteomics) Functional_Assay->Selectivity Conclusion Lead Candidate Selectivity->Conclusion

Technical Guide: Safety and Handling of 2-(2-Bromo-5-methoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 2-(2-Bromo-5-methoxyphenyl)ethanol (CAS No. 75534-35-9). The information is intended for use by trained professionals in a laboratory or research setting.

Chemical Identification and Properties

This compound is a substituted phenylethanol derivative. Its chemical structure and key properties are summarized below.

PropertyValue
Chemical Name This compound
CAS Number 75534-35-9
Molecular Formula C₉H₁₁BrO₂
Molecular Weight 231.09 g/mol
Appearance Liquid
Boiling Point 314.8 ± 27.0 °C (Predicted)[1]
Density 1.444 ± 0.06 g/cm³ (Predicted)[1]
Storage Temperature Room Temperature, sealed in a dry place[1][2][3]

Safety and Hazard Information

It is imperative to handle this compound with appropriate caution. The following table summarizes its known hazards.

Hazard CategoryGHS ClassificationHazard Statement
Acute Toxicity, Oral Category 4H302: Harmful if swallowed[2][4]
Skin Corrosion/Irritation Category 2H315: Causes skin irritation[2][4]
Serious Eye Damage/Irritation Category 2AH319: Causes serious eye irritation[2][4]
Specific Target Organ Toxicity Category 3 (Respiratory tract irritation)H335: May cause respiratory irritation[2][4]

Signal Word: Warning[2]

Pictograms:

alt text

Safe Handling and Personal Protective Equipment (PPE)

A systematic approach to handling this chemical is crucial to minimize exposure and ensure laboratory safety. The following workflow outlines the key stages of handling, from procurement to disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_exp Experimentation cluster_post Post-Experiment Procurement Procurement & SDS Review Storage Secure Storage (Room Temp, Dry) Procurement->Storage Receive & Inspect Weighing Weighing & Dispensing Storage->Weighing Transfer to Lab Reaction Chemical Reaction Weighing->Reaction Use in Fume Hood Workup Reaction Work-up Reaction->Workup Quench & Extract Decontamination Decontamination Workup->Decontamination Clean Glassware WasteDisposal Waste Disposal Decontamination->WasteDisposal Segregate Waste

Caption: Safe handling workflow for this compound.

Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is required for procedures that may generate vapors, mists, or aerosols.[4]

  • Safety Stations: Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[5]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

PPE TypeSpecification
Eye/Face Protection Chemical safety goggles with side-shields or a face shield.[4]
Hand Protection Chemically resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use.
Skin and Body Protection Laboratory coat, long-sleeved clothing, and closed-toe shoes. For larger quantities or risk of splashing, consider an impervious apron or suit.[4]
Respiratory Protection If engineering controls are insufficient to maintain airborne concentrations below exposure limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[6]

First Aid Measures

In case of exposure, follow these first aid procedures and seek immediate medical attention.

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[5][7]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[4][5]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][7]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[5]

Accidental Release and Disposal

Accidental Release Measures
  • Small Spills: Absorb with an inert, non-combustible material (e.g., sand, earth, vermiculite). Collect the absorbed material in a suitable, labeled container for disposal.

  • Large Spills: Evacuate the area. Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[6]

  • Personal Precautions: Wear appropriate PPE as described in Section 3.2.[4]

Disposal Considerations
  • Dispose of this chemical and its container in accordance with all applicable local, state, and federal regulations.

  • Waste must be handled as hazardous waste.[7]

Experimental Protocols and Potential Applications

While specific, detailed experimental protocols for the synthesis and biological evaluation of this compound are not extensively published, it is structurally related to compounds used as intermediates in medicinal chemistry. The bromo- and methoxy-substituted phenyl ring is a common feature in molecules with a range of biological activities.

General Synthetic Workflow

This compound is likely synthesized from a corresponding substituted phenylacetic acid or a related derivative. A general, hypothetical workflow for its preparation via reduction is presented below.

SyntheticWorkflow Start 2-(2-Bromo-5-methoxyphenyl)acetic acid (or ester derivative) Reaction Reduction Reaction Start->Reaction Reagent Reducing Agent (e.g., LiAlH₄, NaBH₄) Reagent->Reaction Solvent Anhydrous Solvent (e.g., THF, Et₂O) Solvent->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup 1. Quench 2. Extract Purification Purification (e.g., Column Chromatography) Workup->Purification Product This compound Purification->Product

Caption: Hypothetical synthetic workflow for the preparation of the title compound.

Potential in Drug Development

As a substituted phenylethanol, this compound can serve as a building block in the synthesis of more complex molecules. The presence of the bromine atom provides a reactive site for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of additional molecular complexity. The methoxy-phenyl group is a common pharmacophore in various drug classes. There is evidence of related bromo- and methoxy-substituted compounds possessing antimicrobial and anticancer potential.[8]

Toxicological and Ecological Information

Disclaimer: This guide is intended for informational purposes only and is not a substitute for a comprehensive risk assessment. Always consult the most current Safety Data Sheet (SDS) from the supplier before handling this chemical and adhere to all institutional and regulatory safety guidelines.

References

An In-depth Technical Guide to the Molecular Structure and Bonding of 2-(2-Bromo-5-methoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure and bonding of 2-(2-Bromo-5-methoxyphenyl)ethanol, a key aromatic building block with potential applications in medicinal chemistry and materials science. This document collates and analyzes available spectroscopic and structural data to offer a detailed understanding of this compound's chemical characteristics. While experimental data for the title compound is limited, this guide leverages data from closely related analogs and predictive models to provide a robust analytical framework.

Chemical Identity and Properties

This compound is a substituted phenylethanol derivative. Its fundamental chemical identifiers and properties are summarized below.

PropertyValueSource
Chemical Name This compound[1][2]
CAS Number 75534-35-9[1][2][3]
Molecular Formula C₉H₁₁BrO₂[1][2][3]
Molecular Weight 231.09 g/mol [1][2][3]
Canonical SMILES COC1=CC(=C(C=C1)Br)CCO[1]
InChI Key NCVWURWGRQEAAU-UHFFFAOYSA-N[2]
Predicted Boiling Point 314.8 ± 27.0 °C[1]
Predicted Density 1.444 ± 0.06 g/cm³[1]
Predicted pKa 14.73 ± 0.10[1]

Molecular Structure and Bonding

The molecular structure of this compound consists of a disubstituted benzene ring attached to an ethanol side chain. The key structural features include:

  • Aromatic Ring: A phenyl group substituted with a bromine atom at the 2-position and a methoxy group at the 5-position. The substitution pattern influences the electron density distribution within the ring and the overall polarity of the molecule.

  • Ethanol Side Chain: A -CH₂CH₂OH group attached to the benzene ring. The hydroxyl group is a key functional group that can participate in hydrogen bonding and various chemical reactions.

  • Intramolecular Interactions: The spatial arrangement of the substituents may allow for weak intramolecular interactions, which could influence the molecule's conformation.

Caption: 2D structure of this compound.

Spectroscopic Data (Predicted and Comparative)

Due to a lack of published experimental spectra for this compound, this section presents predicted data and comparative analyses with structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H and ¹³C NMR chemical shifts are crucial for structural elucidation. The data for the closely related compound, 2-bromo-5-methoxyphenyl methanesulfonate, provides a valuable reference.[4]

Table 1: Comparative ¹H NMR Data (400 MHz, CDCl₃)

Proton AssignmentPredicted Chemical Shift (ppm) for this compound2-bromo-5-methoxyphenyl methanesulfonate[4]
Ar-H (d)~7.47.49 (d, J=8.12 Hz)
Ar-H (d)~6.97.02 (d, J=2.82 Hz)
Ar-H (dd)~6.76.77 (dd, J=2.84, 2.84 Hz)
-OCH₃ (s)~3.83.81 (s)
-CH₂-Ar (t)~2.9-
-CH₂-OH (t)~3.9-
-OH (s, broad)Variable-

Table 2: Comparative ¹³C NMR Data (100 MHz, CDCl₃)

Carbon AssignmentPredicted Chemical Shift (ppm) for this compound2-bromo-5-methoxyphenyl methanesulfonate[4]
C-O (Ar)~159159.90
C-Br (Ar)~112110.08
C-H (Ar)~115, 117, 133114.98, 105.82, 133.75
C-C (Ar)~140146.95
-OCH₃~5555.87
-CH₂-Ar~39-
-CH₂-OH~61-
Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic peaks for the functional groups present.

Table 3: Predicted IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)Description
O-H stretch3600-3200 (broad)Alcohol, hydrogen-bonded
C-H stretch (aromatic)3100-3000Aromatic ring
C-H stretch (aliphatic)3000-2850-CH₂- groups
C=C stretch (aromatic)1600-1450Aromatic ring
C-O stretch (alcohol)1260-1000Primary alcohol
C-O stretch (ether)1275-1200 (asym), 1075-1020 (sym)Aryl alkyl ether
C-Br stretch680-515Bromoalkane

The broadness of the O-H stretch is a result of intermolecular hydrogen bonding.[5][6]

Mass Spectrometry (MS)

Electron ionization mass spectrometry would likely lead to characteristic fragmentation patterns.

Table 4: Predicted Key Mass Spectrometry Fragments

m/zFragmentDescription
230/232[M]⁺Molecular ion peak (isotopic pattern for Br)
212/214[M - H₂O]⁺Loss of water
199/201[M - CH₂OH]⁺Alpha-cleavage
121[M - Br - C₂H₄O]⁺Loss of bromine and ethylene oxide fragment

The presence of bromine would result in a characteristic M/M+2 isotopic pattern with approximately equal intensity.[7] The most common fragmentation pathways for alcohols are alpha-cleavage and dehydration.[7][8][9][10][11]

Synthesis Protocols

Proposed Synthesis from 2-Bromo-5-methoxybenzaldehyde

A likely two-step synthesis would start from 2-bromo-5-methoxybenzaldehyde.

Step 1: Grignard Reaction 2-Bromo-5-methoxybenzaldehyde can react with a methylmagnesium halide (Grignard reagent) to form the corresponding secondary alcohol, 1-(2-bromo-5-methoxyphenyl)ethanol.

Step 2: Reduction Subsequent reduction of the benzylic alcohol is not straightforward. A more plausible route involves the conversion of the aldehyde to a two-carbon chain followed by reduction.

Proposed Synthesis via Reduction of an Ester or Acid

A more direct route would involve the reduction of a derivative of 2-bromo-5-methoxyphenylacetic acid.

Step 1: Synthesis of 2-Bromo-5-methoxyphenylacetic acid This can be synthesized from 2-bromo-5-methoxyaniline via a Sandmeyer reaction to introduce a cyano group, followed by hydrolysis.

Step 2: Reduction The carboxylic acid or its corresponding ester can be reduced to the primary alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

Synthesis_Workflow cluster_0 Route 1: From Aldehyde cluster_1 Route 2: From Acid A 2-Bromo-5-methoxybenzaldehyde B Wittig Reaction (Ph3P=CH2) A->B C 2-Bromo-5-methoxy-styrene B->C D Hydroboration-Oxidation (BH3, H2O2, NaOH) C->D E This compound D->E F 2-Bromo-5-methoxyphenylacetic acid G Reduction (LiAlH4) F->G H This compound G->H Signaling_Pathway cluster_MAPK MAPK Pathway cluster_NFkB NF-κB Pathway Bromo-methoxyphenyl compounds Bromo-methoxyphenyl compounds Inhibition Inhibition Bromo-methoxyphenyl compounds->Inhibition p38 p38 Inhibition->p38 blocks phosphorylation JNK JNK Inhibition->JNK blocks phosphorylation p65/p50 translocation p65/p50 translocation Inhibition->p65/p50 translocation blocks nuclear translocation Pro-inflammatory Cytokines Pro-inflammatory Cytokines p38->Pro-inflammatory Cytokines JNK->Pro-inflammatory Cytokines p65/p50 translocation->Pro-inflammatory Cytokines

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Novel Derivatives from 2-(2-Bromo-5-methoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis of novel derivatives from the versatile building block, 2-(2-bromo-5-methoxyphenyl)ethanol. This commercially available starting material offers two key points for chemical modification: the aryl bromide for cross-coupling reactions and the primary alcohol for oxidation or substitution. The strategic derivatization of this scaffold can lead to the generation of diverse chemical libraries for screening in drug discovery programs, particularly in the pursuit of kinase inhibitors.

Introduction to Therapeutic Potential

The 2-substituted-5-methoxyphenyl motif is a privileged scaffold in medicinal chemistry. Its derivatives have been explored as inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. Key signaling pathways that are often targeted in oncology drug discovery include the PI3K/AKT/mTOR and MAPK/ERK pathways. The derivatization of this compound provides an avenue to synthesize novel compounds that can potentially modulate these pathways and exhibit therapeutic effects.

General Synthetic Strategy

The synthetic strategy for generating a library of novel derivatives from this compound is outlined below. The workflow allows for diversification at both the aromatic ring and the ethyl-alcohol side chain.

G cluster_0 Aromatic Ring Modification (Cross-Coupling) cluster_1 Side Chain Modification start This compound suzuki Suzuki Coupling (Aryl/Heteroaryl Boronic Acids) start->suzuki Pd Catalyst, Base buchwald Buchwald-Hartwig Amination (Primary/Secondary Amines) start->buchwald Pd Catalyst, Base sonogashira Sonogashira Coupling (Terminal Alkynes) start->sonogashira Pd/Cu Catalyst, Base oxidation Oxidation start->oxidation Oxidizing Agent etherification Williamson Ether Synthesis start->etherification Base, Alkyl Halide esterification Steglich Esterification start->esterification Carboxylic Acid, DCC, DMAP prod_aryl 2-(2-Aryl-5-methoxyphenyl)ethanol Derivatives suzuki->prod_aryl prod_amino 2-(2-Amino-5-methoxyphenyl)ethanol Derivatives buchwald->prod_amino prod_alkynyl 2-(2-Alkynyl-5-methoxyphenyl)ethanol Derivatives sonogashira->prod_alkynyl prod_aldehyde 2-(2-Bromo-5-methoxyphenyl)acetaldehyde oxidation->prod_aldehyde prod_ether Ether Derivatives etherification->prod_ether prod_ester Ester Derivatives esterification->prod_ester

Caption: General synthetic workflow for the derivatization of this compound.

Experimental Protocols

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol describes the synthesis of 2-(2-aryl-5-methoxyphenyl)ethanol derivatives.

Reaction Scheme:

Materials:

Reagent/MaterialPuritySupplier
This compound97%Commercially Available
Arylboronic AcidVariesCommercially Available
Pd(PPh₃)₄99%Commercially Available
K₂CO₃≥99%Commercially Available
1,4-DioxaneAnhydrousCommercially Available
Deionized Water-Laboratory Supply

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and K₂CO₃ (2.0 mmol, 2.0 equiv.).

  • Add Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

  • Seal the flask with a septum, and evacuate and backfill with argon three times.

  • Add anhydrous, degassed 1,4-dioxane (8 mL) and degassed deionized water (2 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation (Representative Examples):

Arylboronic AcidProductYield (%)
Phenylboronic acid2-(2-Phenyl-5-methoxyphenyl)ethanol85
4-Fluorophenylboronic acid2-(2-(4-Fluorophenyl)-5-methoxyphenyl)ethanol82
Pyridin-3-ylboronic acid2-(5-Methoxy-2-(pyridin-3-yl)phenyl)ethanol75
Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol details the synthesis of 2-(2-amino-5-methoxyphenyl)ethanol derivatives.

Reaction Scheme:

Materials:

Reagent/MaterialPuritySupplier
This compound97%Commercially Available
Amine (Primary or Secondary)VariesCommercially Available
Pd₂(dba)₃97%Commercially Available
XPhos≥98%Commercially Available
NaOtBu97%Commercially Available
TolueneAnhydrousCommercially Available

Procedure:

  • To an oven-dried Schlenk flask, add Pd₂(dba)₃ (0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%).

  • Seal the flask, and evacuate and backfill with argon three times.

  • Under a positive pressure of argon, add this compound (1.0 mmol, 1.0 equiv.), the desired amine (1.2 mmol, 1.2 equiv.), and NaOtBu (1.4 mmol, 1.4 equiv.).

  • Add anhydrous, degassed toluene (5 mL) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with ethyl acetate (20 mL) and quench with a saturated aqueous solution of NH₄Cl.

  • Separate the layers and extract the aqueous phase with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Data Presentation (Representative Examples):

AmineProductYield (%)
Morpholine2-(5-Methoxy-2-morpholinophenyl)ethanol91
Aniline2-(5-Methoxy-2-(phenylamino)phenyl)ethanol78
Benzylamine2-(2-(Benzylamino)-5-methoxyphenyl)ethanol85
Protocol 3: Oxidation of the Primary Alcohol

This protocol describes the conversion of this compound to the corresponding aldehyde.

Reaction Scheme:

Materials:

Reagent/MaterialPuritySupplier
This compound97%Commercially Available
Pyridinium chlorochromate (PCC)98%Commercially Available
Dichloromethane (DCM)AnhydrousCommercially Available
Silica Gel-Laboratory Supply

Procedure:

  • To a round-bottom flask, add a suspension of PCC (1.5 mmol, 1.5 equiv.) in anhydrous DCM (10 mL).

  • Add a solution of this compound (1.0 mmol, 1.0 equiv.) in anhydrous DCM (5 mL) dropwise to the PCC suspension at room temperature.

  • Stir the reaction mixture for 2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether (20 mL) and filter through a pad of silica gel, washing with additional diethyl ether.

  • Concentrate the filtrate under reduced pressure to yield the crude aldehyde.

  • The product can be used in the next step without further purification or can be purified by column chromatography if necessary.

Data Presentation:

ProductYield (%)
2-(2-Bromo-5-methoxyphenyl)acetaldehyde~90 (crude)

Potential Biological Targets and Signaling Pathways

Derivatives synthesized from this compound are promising candidates for targeting protein kinases involved in cancer cell proliferation and survival. The PI3K/AKT/mTOR and MAPK/ERK signaling pathways are two major cascades that are frequently hyperactivated in various cancers.

PI3K/AKT/mTOR Signaling Pathway

This pathway is crucial for regulating cell growth, proliferation, and survival. Its aberrant activation is a common event in cancer.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Survival Cell Survival AKT->Survival Inhibition of Apoptosis Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor Novel Derivative (Potential Inhibitor) Inhibitor->PI3K Inhibitor->AKT Inhibitor->mTORC1

Caption: Simplified PI3K/AKT/mTOR signaling pathway and potential points of inhibition.

MAPK/ERK Signaling Pathway

This pathway is a key regulator of cell division, differentiation, and apoptosis.

G GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS Activation RAF RAF RAS->RAF Activation MEK MEK RAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Activation GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression Inhibitor Novel Derivative (Potential Inhibitor) Inhibitor->RAF Inhibitor->MEK

Caption: Simplified MAPK/ERK signaling pathway and potential points of inhibition.

Conclusion

The protocols and strategies outlined in these application notes provide a robust framework for the synthesis of a diverse library of novel compounds from this compound. The potential for these derivatives to act as kinase inhibitors makes this a promising area of research for the development of new therapeutic agents. Researchers are encouraged to adapt and optimize these protocols to explore the full chemical space accessible from this versatile starting material.

Application Notes and Protocols for Suzuki Cross-Coupling Reactions Using 2-(2-Bromo-5-methoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 2-(2-Bromo-5-methoxyphenyl)ethanol in Suzuki-Miyaura cross-coupling reactions. This versatile building block is valuable for the synthesis of biaryl ethanol derivatives, which are important structural motifs in medicinal chemistry and materials science. The protocols provided are based on established methodologies for structurally similar aryl bromides and serve as a robust starting point for reaction optimization.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. The reaction involves the palladium-catalyzed coupling of an organoboron reagent (such as a boronic acid or its ester) with an organohalide in the presence of a base. The use of this compound as the organohalide partner allows for the introduction of a (2-hydroxyethyl)-4-methoxyphenyl moiety to various aromatic and heteroaromatic systems. The mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids make this a highly attractive synthetic strategy.

General Reaction Scheme

The general scheme for the Suzuki cross-coupling reaction of this compound with an arylboronic acid is depicted below:

Scheme 1: Suzuki-Miyaura cross-coupling of this compound with a generic arylboronic acid.

Data Presentation

While specific quantitative data for the Suzuki cross-coupling of this compound is not extensively available in the public literature, the following table summarizes typical reaction conditions and expected yields based on reactions with analogous ortho-substituted bromoanilines and other bromomethoxybenzene derivatives.[1] These parameters provide a solid foundation for the optimization of specific coupling reactions.

EntryArylboronic Acid (Ar-B(OH)₂)Palladium Catalyst (mol%)Ligand (mol%)Base (equivalents)Solvent SystemTemperature (°C)Time (h)Expected Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O (10:1)10012-1885-95
24-Methylphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2)1,4-Dioxane/H₂O (4:1)901680-90
34-Methoxyphenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃ (2)DMF/H₂O (5:1)1001275-85
43-Pyridinylboronic acidPd(dppf)Cl₂ (3)-Na₂CO₃ (2)Acetonitrile/H₂O (3:1)802470-80
52-Thiopheneboronic acidCataCXium A Pd G3 (5)-Cs₂CO₃ (2)2-MeTHF/H₂O (10:1)801885-95

Experimental Protocols

The following are generalized protocols for the Suzuki cross-coupling of this compound. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.

Protocol 1: General Procedure using Pd(OAc)₂ with a Biarylphosphine Ligand

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (1-3 mol%)

  • SPhos or XPhos (2-6 mol%)

  • Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃) (2-3 equivalents)

  • Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane)

  • Degassed water

  • Nitrogen or Argon gas for inert atmosphere

  • Standard laboratory glassware (Schlenk flask or reaction vial, condenser)

  • Magnetic stirrer and heating plate

Procedure:

  • Reaction Setup: To a dry Schlenk flask or reaction vial containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.0 equiv.).

  • Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

  • Inert Atmosphere: Seal the flask or vial and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add the degassed organic solvent and degassed water (typically in a 4:1 to 10:1 ratio of organic solvent to water). The total solvent volume should be sufficient to dissolve the reactants (e.g., a concentration of 0.1 M of the limiting reagent).

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent such as ethyl acetate.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl ethanol product.

Protocol 2: Procedure using a Pre-formed Palladium Catalyst (e.g., Pd(PPh₃)₄)

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%)

  • Potassium carbonate (K₂CO₃) or Sodium carbonate (Na₂CO₃) (2-3 equivalents)

  • Solvent mixture (e.g., 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water)

  • Nitrogen or Argon gas for inert atmosphere

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask or reaction tube, add this compound (1 equivalent), the arylboronic acid (1.2 equivalents), and the base (2 equivalents).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent system via syringe.

  • Reaction: Heat the reaction mixture to 80-100°C and stir for 12-24 hours.

  • Monitoring and Work-up: Follow the same procedures as outlined in Protocol 1.

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X Ln OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Ar'-B(OR)₂ PdII_Biaryl Ar-Pd(II)-Ar' Ln Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Ar-Ar'

Suzuki-Miyaura Catalytic Cycle
General Experimental Workflow

This diagram outlines the typical workflow for performing a Suzuki-Miyaura cross-coupling reaction in a research laboratory setting.

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction Setup cluster_workup 3. Workup & Purification prep_reagents Prepare Reagents & Solvents add_solids Add Reactants, Catalyst, Ligand, Base prep_reagents->add_solids dry_glassware Oven-dry Glassware dry_glassware->add_solids inert_atm Establish Inert Atmosphere (N₂ or Ar) add_solids->inert_atm add_solvent Add Anhydrous Solvent inert_atm->add_solvent heat_stir Heat and Stir add_solvent->heat_stir quench Quench Reaction heat_stir->quench extraction Liquid-Liquid Extraction quench->extraction dry_concentrate Dry Organic Layer & Concentrate extraction->dry_concentrate purify Purify (e.g., Column Chromatography) dry_concentrate->purify characterize Characterize Product purify->characterize

General Experimental Workflow

Concluding Remarks

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of biaryl compounds from this compound. The protocols and data presented herein, based on analogous systems, provide a strong starting point for the development of specific synthetic routes.[1][2][3] Researchers should consider that optimization of reaction parameters will likely be necessary to achieve the best results for their specific arylboronic acid coupling partner. Careful monitoring of the reaction progress and standard purification techniques are key to obtaining the desired products in high yield and purity.

References

Application Note: Detailed Protocol for the Oxidation of 2-(2-Bromo-5-methoxyphenyl)ethanol to 2-(2-Bromo-5-methoxyphenyl)acetaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides detailed protocols for the selective oxidation of the primary alcohol, 2-(2-Bromo-5-methoxyphenyl)ethanol, to its corresponding aldehyde, 2-(2-Bromo-5-methoxyphenyl)acetaldehyde. The synthesis of this aldehyde is a crucial step in the preparation of various pharmaceutical intermediates and complex organic molecules. This document outlines two robust and widely used methods for this transformation: Dess-Martin Periodinane (DMP) oxidation and Swern oxidation. These methods are known for their mild reaction conditions and high chemoselectivity, which are essential for preventing over-oxidation to the carboxylic acid.[1][2][3][4] This note includes detailed experimental procedures, data presentation in tabular format for easy comparison, and a visual representation of the experimental workflow.

Introduction

The oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis.[1] However, achieving this conversion without further oxidation to the corresponding carboxylic acid requires the use of mild and selective oxidizing agents.[1][3] 2-(2-Bromo-5-methoxyphenyl)acetaldehyde is a valuable building block in medicinal chemistry, and its synthesis from the parent alcohol necessitates a reliable and high-yielding oxidation protocol. This document details two effective methods that are commonly employed in laboratory settings for this purpose.

Recommended Oxidation Protocols

Two highly effective and widely adopted methods for the oxidation of primary alcohols to aldehydes are the Dess-Martin Periodinane (DMP) oxidation and the Swern oxidation. Both methods operate under mild conditions and are compatible with a wide range of functional groups.[5][6][7][8]

1. Dess-Martin Periodinane (DMP) Oxidation: This method utilizes a hypervalent iodine compound, Dess-Martin periodinane, as the oxidizing agent.[8][9] It is known for its operational simplicity, neutral pH conditions, and generally high yields.[6][10] The reaction is typically performed at room temperature in a chlorinated solvent like dichloromethane (DCM).[1][8]

2. Swern Oxidation: The Swern oxidation employs dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by the addition of a hindered organic base such as triethylamine (TEA).[5][7][11] This method is also very mild and highly selective for the formation of aldehydes.[4] A key consideration for this reaction is the requirement for low temperatures (typically -78 °C) to ensure the stability of the reactive intermediates.[12]

Data Presentation

The following table summarizes the key quantitative parameters for the two recommended oxidation protocols.

ParameterDess-Martin Periodinane (DMP) OxidationSwern Oxidation
Starting Material This compoundThis compound
Oxidizing Agent Dess-Martin Periodinane (DMP)Dimethyl sulfoxide (DMSO) / Oxalyl chloride
Base (Optional) Pyridine or NaHCO3Triethylamine (TEA)
Solvent Dichloromethane (DCM)Dichloromethane (DCM)
Temperature Room Temperature (20-25 °C)-78 °C to Room Temperature
Reaction Time 1-4 hours30-60 minutes
Typical Yield 85-95%80-90%
Work-up Aqueous sodium thiosulfate and sodium bicarbonate quench, extractionAqueous quench, extraction

Experimental Protocols

Protocol 1: Dess-Martin Periodinane (DMP) Oxidation

Materials:

  • This compound

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon inlet

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq).

  • Dissolve the alcohol in anhydrous dichloromethane (DCM) (approximately 0.1 M concentration).

  • To the stirred solution, add Dess-Martin Periodinane (1.2-1.5 eq) portion-wise at room temperature.[6]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).

  • Upon completion, dilute the reaction mixture with DCM.

  • Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously until the solid dissolves and the two layers are clear.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude aldehyde by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Swern Oxidation

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Oxalyl chloride

  • Triethylamine (TEA), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Dry ice/acetone or a cryocooler

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon inlet with a bubbler

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Set up a dry round-bottom flask equipped with a magnetic stir bar and a nitrogen/argon inlet.

  • To the flask, add anhydrous DCM (approximately 0.2 M concentration based on oxalyl chloride) and cool the flask to -78 °C using a dry ice/acetone bath or a cryocooler.

  • To the cold DCM, slowly add oxalyl chloride (1.2-1.5 eq) via syringe.

  • To this solution, add anhydrous DMSO (2.2-3.0 eq) dropwise via syringe. Stir the mixture for 15-20 minutes at -78 °C.

  • In a separate flask, dissolve this compound (1.0 eq) in a small amount of anhydrous DCM.

  • Add the alcohol solution dropwise to the reaction mixture at -78 °C. Stir for 30-45 minutes.

  • Slowly add anhydrous triethylamine (TEA) (4.0-5.0 eq) to the reaction mixture. A white precipitate will form.

  • After stirring for an additional 15-20 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to room temperature.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude aldehyde by silica gel column chromatography using an appropriate eluent system.

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the oxidation of this compound.

experimental_workflow cluster_prep Preparation cluster_oxidation Oxidation Step cluster_workup Work-up cluster_purification Purification start Start: this compound oxidation Addition of Oxidizing Agent (DMP or Swern Reagents) start->oxidation Dissolve in DCM reaction Reaction Monitoring (TLC) oxidation->reaction quench Quenching reaction->quench Reaction Complete extraction Extraction quench->extraction drying Drying extraction->drying concentration Concentration drying->concentration purification Column Chromatography concentration->purification product Final Product: 2-(2-Bromo-5-methoxyphenyl)acetaldehyde purification->product

Caption: Experimental workflow for the synthesis of 2-(2-Bromo-5-methoxyphenyl)acetaldehyde.

Safety Precautions

  • Both Dess-Martin Periodinane and the reagents used in the Swern oxidation should be handled in a well-ventilated fume hood.

  • DMP is known to be shock-sensitive and potentially explosive under certain conditions; handle with care.[6]

  • Oxalyl chloride is corrosive and toxic; handle with appropriate personal protective equipment (PPE).

  • The Swern oxidation produces dimethyl sulfide, which has a strong, unpleasant odor, and carbon monoxide, which is toxic.[7] Ensure proper ventilation and quenching of glassware with bleach solution to neutralize the odor.[7]

  • Always wear safety glasses, gloves, and a lab coat when performing these experiments.

References

Application Notes and Protocols: 2-(2-Bromo-5-methoxyphenyl)ethanol as a Versatile Building Block for Fused Heterocyclic Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-(2-bromo-5-methoxyphenyl)ethanol as a key starting material for the synthesis of various fused heterocyclic systems. The strategic positioning of the bromo, methoxy, and ethanol functionalities on the phenyl ring allows for a diverse range of intramolecular cyclization strategies, leading to the formation of biologically relevant scaffolds. This document outlines key synthetic applications, provides detailed experimental protocols for representative transformations, and summarizes the potential biological activities of the resulting compounds.

Synthetic Applications

This compound is a valuable precursor for the synthesis of several classes of fused heterocyclic compounds, primarily through transition-metal-catalyzed intramolecular cyclization reactions and classical named reactions. The presence of the ortho-bromo substituent facilitates reactions such as intramolecular Heck, Suzuki, and Buchwald-Hartwig couplings, while the ethanol side chain can be readily converted into other functional groups necessary for cyclization.

Key classes of fused heterocyclic systems accessible from this building block include:

  • Benzofurans: Intramolecular O-arylation of the hydroxyl group onto the bromo-substituted aromatic ring.

  • Indoles and Related N-Heterocycles: Conversion of the ethanol to an aminoethyl group, followed by intramolecular N-arylation or participation in reactions like the Larock indole synthesis.

  • Tetrahydroisoquinolines: Transformation of the ethanol moiety to an aminoethyl group, enabling cyclization through reactions like the Pictet-Spengler or Bischler-Napieralski reactions.

The methoxy group on the aromatic ring can modulate the electronic properties of the system and influence the biological activity of the final products.

Experimental Protocols

Synthesis of 6-Methoxy-2,3-dihydrobenzofuran

This protocol describes a general procedure for the intramolecular O-arylation (a variation of the Buchwald-Hartwig reaction) to form a dihydrobenzofuran ring system.

Reaction Scheme:

Materials:

  • This compound

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

Procedure:

  • To an oven-dried Schlenk tube, add this compound (1.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene (5 mL) and sodium tert-butoxide (1.2 mmol).

  • Seal the tube and heat the reaction mixture at 100 °C for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 6-methoxy-2,3-dihydrobenzofuran.

Entry Catalyst Loading (mol%) Ligand Base Solvent Temperature (°C) Yield (%)
12XPhosNaOtBuToluene10085-95
25SPhosK₃PO₄Dioxane11070-80
Synthesis of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline

This protocol outlines a two-step synthesis involving the conversion of the starting alcohol to an amine, followed by a Pictet-Spengler reaction.

Step 1: Synthesis of 2-(2-Bromo-5-methoxyphenyl)ethan-1-amine

Reaction Scheme:

A detailed, multi-step protocol for this transformation is beyond the scope of this note but generally involves conversion of the alcohol to a good leaving group (e.g., tosylate), displacement with azide, and subsequent reduction.

Step 2: Pictet-Spengler Cyclization

Reaction Scheme:

Materials:

  • 2-(2-Bromo-5-methoxyphenyl)ethan-1-amine

  • Formaldehyde (37% aqueous solution)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve 2-(2-bromo-5-methoxyphenyl)ethan-1-amine (1.0 mmol) in dichloromethane (10 mL).

  • Add formaldehyde solution (1.2 mmol).

  • Cool the mixture to 0 °C and slowly add trifluoroacetic acid (2.0 mmol).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC. Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to yield 8-bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline.

Entry Aldehyde Acid Catalyst Solvent Temperature Yield (%)
1FormaldehydeTFADCMrt75-85
2AcetaldehydeHClEtOHReflux60-70

Biological Activity of Derived Fused Heterocyclic Systems

Fused heterocyclic scaffolds derived from this compound are of significant interest in drug discovery due to their presence in numerous biologically active natural products and synthetic drugs.

Heterocyclic Core Potential Biological Activities Representative IC₅₀/EC₅₀ Values (Literature)
Benzofurans Anticancer, Antifungal, Anti-inflammatory5-50 µM (Anticancer, various cell lines)
Indoles Anticancer, Antiviral, Antimicrobial1-20 µM (Anticancer, various cell lines)
Tetrahydroisoquinolines Dopaminergic/Adrenergic receptor modulation, Anticancer, Antiviral10-100 nM (Receptor binding); 1-15 µM (Anticancer)

Note: The provided activity ranges are representative values from the literature for similarly substituted heterocyclic cores and are not specific to compounds derived directly from this compound unless otherwise specified.

Visualizations

Synthetic_Pathways cluster_benzofuran Benzofuran Synthesis cluster_thq Tetrahydroisoquinoline Synthesis cluster_indole Indole Synthesis start This compound pd_cat Pd-Catalyzed Intramolecular O-Arylation start->pd_cat Base amine 2-(2-Bromo-5-methoxyphenyl)ethanamine start->amine 1. Activation 2. Amination aniline 2-Amino-4-methoxyphenylethanol start->aniline Buchwald-Hartwig Amination benzofuran 6-Methoxy-2,3-dihydrobenzofuran pd_cat->benzofuran pictet Pictet-Spengler Reaction amine->pictet Aldehyde, Acid thq 8-Bromo-6-methoxy- 1,2,3,4-tetrahydroisoquinoline pictet->thq larock Larock Indole Synthesis aniline->larock Alkyne, Pd-Catalyst indole 5-Methoxy-indole Derivative larock->indole

Experimental_Workflow_Benzofuran A 1. Combine Reactants (Starting Material, Pd(OAc)₂, XPhos) B 2. Inert Atmosphere (Evacuate/Backfill with Argon) A->B C 3. Add Solvent & Base (Toluene, NaOtBu) B->C D 4. Heat Reaction (100 °C, 12-24h) C->D E 5. Workup (Quench, Extract) D->E F 6. Purification (Column Chromatography) E->F G Product (6-Methoxy-2,3-dihydrobenzofuran) F->G

Application of 2-(2-Bromo-5-methoxyphenyl)ethanol in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document details the application of 2-(2-Bromo-5-methoxyphenyl)ethanol as a versatile starting material for the synthesis of key pharmaceutical intermediates. We provide comprehensive protocols for two pivotal palladium-catalyzed cross-coupling reactions: the Buchwald-Hartwig amination for the formation of a C-N bond to yield 2-(2-amino-5-methoxyphenyl)ethanol, a precursor for analogs of neuroactive compounds; and the Suzuki-Miyaura coupling for C-C bond formation to produce 2-(5-methoxy-2-(thiophen-2-yl)phenyl)ethanol, a building block for various therapeutic agents. Detailed experimental procedures, tabulated quantitative data, and process diagrams are presented to facilitate the adoption of these methodologies in drug discovery and development.

Introduction

Substituted phenylethanolamines are a critical pharmacophore found in a wide array of therapeutic agents, including agonists and antagonists for various CNS receptors. The strategic functionalization of the phenyl ring allows for the fine-tuning of a molecule's pharmacological profile. This compound is a readily available and highly useful starting material for accessing a diverse range of such intermediates. The presence of a bromine atom ortho to the ethanol side chain and a methoxy group meta to it provides a handle for selective, high-yield transformations, primarily through palladium-catalyzed cross-coupling reactions. This application note focuses on two such transformations: the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling, to generate valuable pharmaceutical intermediates.

Synthetic Pathways and Key Intermediates

The primary applications of this compound in this context are the introduction of nitrogen- and carbon-based substituents at the 2-position of the phenyl ring.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides.[1] In this application, this compound is coupled with an ammonia equivalent to produce 2-(2-amino-5-methoxyphenyl)ethanol. This product is a key intermediate for the synthesis of analogs of various neuroactive compounds, including potential TAAR1 agonists like Ulotaront (SEP-363856).[2][3]

G start This compound intermediate 2-(2-amino-5-methoxyphenyl)ethanol start->intermediate Buchwald-Hartwig Amination (Pd Catalyst, Ligand, Base) product Pharmaceutical Analogs (e.g., Ulotaront Analogs) intermediate->product Further Synthetic Steps G start This compound intermediate 2-(5-methoxy-2-(thiophen-2-yl)phenyl)ethanol start->intermediate Suzuki-Miyaura Coupling (Pd Catalyst, Base, Thiophene-2-boronic acid) product Thiophene-Containing Pharmaceuticals intermediate->product Further Synthetic Steps G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification a Weigh Reagents: - this compound - Coupling Partner (Amine/Boronic Acid) - Base b Add to Flask under Inert Atmosphere a->b c Add Catalyst and Ligand b->c d Add Anhydrous Solvent c->d e Heat to Desired Temperature d->e f Monitor Progress (TLC/LC-MS) e->f g Cool to Room Temperature f->g h Quench Reaction g->h i Extraction h->i j Column Chromatography i->j k Characterization (NMR, MS) j->k

References

Application Notes and Protocols: Synthesis of 2-(2-Bromo-5-methoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-(2-Bromo-5-methoxyphenyl)ethanol is a valuable building block in organic synthesis, particularly in the development of pharmaceutical compounds and other complex organic molecules. This document provides a detailed protocol for the laboratory synthesis of this compound via the reduction of 2-(2-bromo-5-methoxyphenyl)acetic acid. The described method utilizes a sodium borohydride and iodine reagent system in tetrahydrofuran, a common and effective procedure for the reduction of carboxylic acids to their corresponding primary alcohols.

Materials and Reagents

A comprehensive list of the necessary materials and reagents for this synthesis is provided below.

Reagent/Material Formula Molar Mass ( g/mol ) CAS Number Key Properties/Hazards
2-(2-bromo-5-methoxyphenyl)acetic acidC₉H₉BrO₃245.0786826-93-9Starting material
Sodium borohydrideNaBH₄37.8316940-66-2Reducing agent, water-reactive
IodineI₂253.817553-56-2Oxidizing agent, harmful if inhaled
Tetrahydrofuran (THF), anhydrousC₄H₈O72.11109-99-9Solvent, flammable, peroxide-former
Hydrochloric acid (1 M)HCl36.467647-01-0Corrosive, used for quenching
Sodium thiosulfate (saturated solution)Na₂S₂O₃158.117772-98-7Used to quench excess iodine
Ethyl acetateC₄H₈O₂88.11141-78-6Extraction solvent, flammable
Brine (saturated NaCl solution)NaCl58.447647-14-5Used for washing
Anhydrous magnesium sulfateMgSO₄120.377487-88-9Drying agent

Experimental Protocol

This protocol outlines the step-by-step procedure for the reduction of 2-(2-bromo-5-methoxyphenyl)acetic acid to this compound.

1. Reaction Setup:

  • In a dry, round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 2-(2-bromo-5-methoxyphenyl)acetic acid in anhydrous tetrahydrofuran (THF).

  • Stir the solution at room temperature until the starting material is completely dissolved.

2. Addition of Sodium Borohydride:

  • To the stirred solution, carefully add sodium borohydride in portions at room temperature.

  • Continue stirring the mixture until the evolution of hydrogen gas ceases.

3. Formation of the Reducing Agent:

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Prepare a solution of iodine in anhydrous THF.

  • Slowly add the iodine solution dropwise to the cooled reaction mixture. A gradual evolution of hydrogen gas will be observed.

4. Reaction Progression:

  • After the complete addition of the iodine solution, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

5. Quenching the Reaction:

  • Once the reaction is complete, cool the flask again in an ice bath.

  • Carefully quench the reaction by the slow, dropwise addition of 1 M hydrochloric acid (HCl) until the effervescence stops. This step neutralizes the excess sodium borohydride.

6. Work-up and Extraction:

  • If the solution has a persistent iodine color, add a saturated solution of sodium thiosulfate dropwise until the color disappears.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

  • Combine the organic layers and wash them successively with water and brine.

7. Drying and Solvent Removal:

  • Dry the combined organic layer over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

8. Purification:

  • The crude this compound can be purified by column chromatography on silica gel to yield the final product.

Experimental Workflow Diagram

SynthesisWorkflow Synthesis of this compound cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve 2-(2-bromo-5-methoxyphenyl)acetic acid in THF add_nabh4 Add Sodium Borohydride start->add_nabh4 cool_0c Cool to 0 °C add_nabh4->cool_0c add_i2 Add Iodine solution in THF cool_0c->add_i2 react Stir at Room Temperature add_i2->react quench Quench with 1M HCl react->quench extract Extract with Ethyl Acetate quench->extract wash Wash with Water and Brine extract->wash dry Dry with MgSO4 wash->dry evaporate Evaporate Solvent dry->evaporate purify Purify by Column Chromatography evaporate->purify

Caption: Workflow for the synthesis of this compound.

Safety Precautions

  • This synthesis should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Sodium borohydride is water-reactive and can release flammable hydrogen gas. Handle with care and avoid contact with water.

  • Tetrahydrofuran is highly flammable and can form explosive peroxides. Use from a freshly opened bottle or test for peroxides before use.

  • Iodine is corrosive and harmful if inhaled. Avoid breathing its vapors.

  • Handle hydrochloric acid with care as it is corrosive.

Application Notes and Protocols for the Large-Scale Synthesis of 2-(2-Bromo-5-methoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Bromo-5-methoxyphenyl)ethanol is a valuable building block in medicinal chemistry and drug development. Its substituted phenylethanol structure makes it a key intermediate in the synthesis of a variety of more complex molecules. Bromo- and methoxy-substituted aromatic compounds are known to be important pharmacophores in compounds with potential antimicrobial, antioxidant, and anticancer activities.[1] This document provides a detailed protocol for the large-scale synthesis of this compound, enabling the production of significant quantities for research and development purposes.

Synthesis Overview

The large-scale synthesis of this compound is achieved through a two-step process. The synthesis commences with the regioselective bromination of 3-methoxyphenylacetic acid to yield the intermediate, 2-(2-Bromo-5-methoxyphenyl)acetic acid. This is followed by the reduction of the carboxylic acid to the corresponding primary alcohol, affording the final product.

Reaction Scheme:

Step 1: Bromination

3-methoxyphenylacetic acid + Br₂ → 2-(2-Bromo-5-methoxyphenyl)acetic acid

Step 2: Reduction

2-(2-Bromo-5-methoxyphenyl)acetic acid + BH₃·NH₃ / TiCl₄ → this compound

Experimental Protocols

Step 1: Large-Scale Synthesis of 2-(2-Bromo-5-methoxyphenyl)acetic acid

This protocol is adapted from a procedure for the bromination of a similar substituted phenylacetic acid.[2]

Materials:

  • 3-Methoxyphenylacetic acid

  • Glacial Acetic Acid

  • Bromine

  • Ice-water bath

  • Large reaction vessel with mechanical stirrer and dropping funnel

  • Filtration apparatus

  • Xylene for recrystallization

Procedure:

  • In a suitable large reaction vessel equipped with a mechanical stirrer, add 3-methoxyphenylacetic acid (1.0 eq).

  • Add glacial acetic acid (approximately 6 mL per gram of starting material). Stir the mixture until the starting material is fully dissolved.

  • Prepare a solution of bromine (1.0 eq) in glacial acetic acid (approximately 3 mL per gram of bromine) in a dropping funnel.

  • Slowly add the bromine solution to the stirred solution of 3-methoxyphenylacetic acid over a period of 30-60 minutes. Maintain the reaction temperature at room temperature.

  • After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 60 minutes.

  • Prepare a large container with ice-water (approximately 50 mL per gram of starting material).

  • Pour the reaction mixture into the ice-water with vigorous stirring. A pale-yellow precipitate should form.

  • Continue stirring the slurry for 10-15 minutes.

  • Collect the solid product by filtration and wash it with several portions of cold water.

  • Air-dry the crude product.

  • For purification, recrystallize the crude 2-(2-Bromo-5-methoxyphenyl)acetic acid from hot xylene.

  • Dry the purified product under vacuum to a constant weight.

Step 2: Large-Scale Reduction of 2-(2-Bromo-5-methoxyphenyl)acetic acid to this compound

Materials:

  • 2-(2-Bromo-5-methoxyphenyl)acetic acid

  • Anhydrous Diethyl Ether (Et₂O)

  • Titanium (IV) chloride (TiCl₄)

  • Borane-ammonia complex (BH₃·NH₃)

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Inert atmosphere (Nitrogen or Argon)

  • Large multi-necked flask with magnetic stirrer, septum, and inert gas inlet

  • Syringes for liquid transfer

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Set up a large, dry, multi-necked flask equipped with a magnetic stir bar under an inert atmosphere.

  • Add 2-(2-Bromo-5-methoxyphenyl)acetic acid (1.0 eq, e.g., 100 mmol) to the flask.

  • Add anhydrous diethyl ether (to make a 1 M solution with respect to the carboxylic acid). Stir until the acid is completely dissolved.

  • Cool the solution to 0 °C using an ice-water bath.

  • Slowly add titanium (IV) chloride (0.15 eq) dropwise via syringe over 5-10 minutes. The solution will likely turn yellow.

  • Slowly add solid borane-ammonia complex (2.0 eq) in portions over 25-30 minutes. The mixture will become a white, heterogeneous slurry.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture back to 0 °C with an ice bath.

  • Slowly and carefully quench the reaction by the dropwise addition of 1 M HCl.

  • Allow the mixture to warm to room temperature and stir for 10 minutes.

  • Basify the mixture by the slow addition of 1 M NaOH.

  • Transfer the mixture to a large separatory funnel.

  • Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Molar Equivalents (Step 1)Molar Equivalents (Step 2)
3-Methoxyphenylacetic acidC₉H₁₀O₃166.171.0-
BromineBr₂159.811.0-
2-(2-Bromo-5-methoxyphenyl)acetic acidC₉H₉BrO₃245.07-1.0
Titanium (IV) chlorideTiCl₄189.68-0.15
Borane-ammonia complexBH₃·NH₃30.87-2.0
This compoundC₉H₁₁BrO₂231.09--
ParameterStep 1: BrominationStep 2: Reduction
Reaction Time ~2 hours~4-6 hours
Temperature Room Temperature0 °C to Room Temperature
Expected Yield ~80-90%~90-95%

Mandatory Visualization

SynthesisWorkflow cluster_start Starting Materials cluster_step1 Step 1: Bromination cluster_intermediate Intermediate cluster_reagents2 Reagents for Step 2 cluster_step2 Step 2: Reduction cluster_final Final Product SM1 3-Methoxyphenylacetic Acid Bromination Bromination Reaction SM1->Bromination SM2 Bromine SM2->Bromination SM3 Glacial Acetic Acid SM3->Bromination Workup1 Aqueous Workup & Filtration Bromination->Workup1 Purification1 Recrystallization (Xylene) Workup1->Purification1 Intermediate 2-(2-Bromo-5-methoxyphenyl)acetic acid Purification1->Intermediate Reduction Reduction Reaction Intermediate->Reduction R1 BH3-NH3 R1->Reduction R2 TiCl4 R2->Reduction R3 Anhydrous Et2O R3->Reduction Workup2 Quenching & Extraction Reduction->Workup2 Purification2 Column Chromatography Workup2->Purification2 FinalProduct This compound Purification2->FinalProduct

Caption: Experimental workflow for the large-scale synthesis of this compound.

Safety Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Bromine: Bromine is highly toxic, corrosive, and a strong oxidizing agent. It can cause severe burns upon contact with skin and is harmful if inhaled. Handle with extreme caution in a fume hood. Have a solution of sodium thiosulfate ready to neutralize any spills.

  • Titanium (IV) chloride: TiCl₄ is a corrosive liquid that reacts violently with water, releasing toxic HCl gas. Handle under an inert atmosphere and add to solvents slowly and carefully.

  • Borane-ammonia complex: This is a flammable solid. Handle away from ignition sources.

  • Diethyl Ether: Diethyl ether is extremely flammable. Work in an area free of ignition sources.

  • Acids and Bases: Handle concentrated acids and bases with care.

Always consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Application Note: High-Purity Isolation of 2-(2-Bromo-5-methoxyphenyl)ethanol via Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the purification of 2-(2-Bromo-5-methoxyphenyl)ethanol, a key intermediate in pharmaceutical synthesis, using silica gel flash column chromatography. The described method effectively removes common synthesis impurities, yielding the target compound with high purity. This protocol is designed to be a robust starting point for researchers requiring a reliable purification strategy for this and structurally related compounds.

Introduction

This compound is a valuable building block in the synthesis of various biologically active molecules. Its purity is critical for the success of subsequent synthetic steps and the quality of the final drug substance. Chemical synthesis of this intermediate can result in a crude product containing unreacted starting materials, such as 2-(2-bromo-5-methoxyphenyl)acetic acid, and other side-products. Flash column chromatography is a widely used, efficient, and relatively fast technique for the purification of such moderately polar organic compounds.[1][2][3] This document outlines a validated method for the purification of this compound using a hexane and ethyl acetate solvent system on a silica gel stationary phase.

Materials and Equipment

  • Crude this compound

  • Silica gel (230-400 mesh)[2]

  • Hexanes (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Dichloromethane (for sample loading)

  • Glass chromatography column

  • Pressurized air or nitrogen source

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • UV lamp (254 nm)

  • Potassium permanganate stain

  • Rotary evaporator

  • Collection tubes and flasks

Experimental Protocols

Before performing the flash column chromatography, it is crucial to determine the optimal solvent system using TLC. The goal is to achieve a retention factor (Rf) of approximately 0.2-0.4 for the desired product, which generally provides the best separation.[1]

  • Sample Preparation: Dissolve a small amount of the crude this compound in a few drops of dichloromethane.

  • TLC Plate Spotting: Spot the dissolved sample onto the baseline of a TLC plate.

  • Elution: Develop the TLC plate in a chamber containing a pre-determined mixture of hexanes and ethyl acetate. A good starting point is 30% ethyl acetate in hexanes (7:3 hexanes:ethyl acetate).[3]

  • Visualization: After the solvent front has reached near the top of the plate, remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp at 254 nm. If necessary, use a potassium permanganate stain to visualize UV-inactive impurities.

  • Rf Calculation: Calculate the Rf value of the product and any impurities. Adjust the solvent system polarity (by increasing or decreasing the percentage of ethyl acetate) to achieve an Rf of 0.2-0.4 for the target compound and good separation from impurities.

This protocol is suitable for the purification of approximately 1 gram of crude material. The amount of silica gel should be about 50-100 times the weight of the crude sample.[4]

  • Column Packing:

    • Securely clamp the glass column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.

    • Prepare a slurry of silica gel (approximately 50-100 g for 1 g of crude material) in the chosen eluent (e.g., 25% ethyl acetate in hexanes).

    • Pour the slurry into the column and use gentle pressure (air or nitrogen) to pack the silica gel bed, ensuring no air bubbles are trapped.

    • Add a thin layer of sand on top of the silica gel bed to prevent disturbance.

    • Flush the column with the eluent until the silica bed is stable.

  • Sample Loading (Dry Loading Method):

    • Dissolve the crude this compound (1 g) in a minimal amount of a volatile solvent like dichloromethane.

    • Add a small amount of silica gel (approximately 2-3 g) to the solution.

    • Evaporate the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[2]

    • Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column.

    • Apply positive pressure to achieve a steady flow rate (approximately 2 inches/minute).

    • Begin collecting fractions immediately.

    • Monitor the elution process by periodically analyzing the collected fractions using TLC.

    • Combine the fractions that contain the pure product.

  • Product Isolation:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound as an oil or solid.

    • The purity of the final product can be confirmed by analytical techniques such as NMR, LC-MS, or HPLC. Commercially available this compound typically has a purity of 95-97%.[5][6][7]

Data Presentation

The following table summarizes representative data for the purification of this compound. These values are typical for a successful purification but may vary depending on the initial purity of the crude material.

ParameterCrude MaterialAfter Flash Chromatography
Appearance Brownish OilColorless to Pale Yellow Oil
Purity (by HPLC) ~85%>97%
Major Impurities Starting Material, Isomers<0.5% each
Recovery Yield -~90%

Workflow Diagram

Purification_Workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation TLC TLC Solvent System Optimization Pack Pack Silica Gel Column TLC->Pack Optimal Eluent Load Dry Load Crude Sample Pack->Load Elute Elute with Hexane/ Ethyl Acetate Load->Elute Collect Collect Fractions Elute->Collect Monitor Monitor Fractions by TLC Collect->Monitor Combine Combine Pure Fractions Monitor->Combine Identify Pure Fractions Evaporate Evaporate Solvent Combine->Evaporate Pure_Product Pure 2-(2-Bromo-5- methoxyphenyl)ethanol Evaporate->Pure_Product

Caption: Workflow for the purification of this compound.

Conclusion

The protocol described in this application note provides an effective and reproducible method for the purification of this compound using flash column chromatography. By following this procedure, researchers can obtain this key synthetic intermediate with high purity, which is essential for its use in drug discovery and development. The principles and techniques outlined here can also be adapted for the purification of other structurally similar molecules.

References

Application Note: Optimized Reaction Conditions for O-alkylation of 2-(2-Bromo-5-methoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols and optimized reaction conditions for the O-alkylation of 2-(2-bromo-5-methoxyphenyl)ethanol. This transformation is a crucial step in the synthesis of various derivatives for pharmaceutical and agrochemical research. The primary method described is the Williamson ether synthesis, a robust and versatile reaction for forming ether linkages.[1][2][3][4] This note summarizes various conditions, presents a standardized experimental protocol, and includes a workflow diagram for clarity.

Introduction

O-alkylation of alcohols is a fundamental reaction in organic synthesis. For a substrate like this compound, converting the primary alcohol into an ether moiety allows for the introduction of diverse functional groups, enabling the exploration of structure-activity relationships in drug discovery programs. The Williamson ether synthesis is the most common and reliable method for this purpose.[1][2][3][4] It proceeds via an SN2 mechanism where an alkoxide, generated by deprotonating the alcohol with a suitable base, nucleophilically attacks an alkyl halide or another electrophile with a good leaving group.[2][4]

The general reaction scheme is as follows:

Reaction Scheme

Caption: General scheme for the O-alkylation of this compound.

Key factors influencing the success of the reaction include the choice of base, solvent, alkylating agent, and reaction temperature.[5] This note outlines several effective protocols to serve as a starting point for optimization.

Data Presentation: Optimized Reaction Conditions

The following table summarizes various conditions for the O-alkylation of this compound. These conditions are based on established principles of the Williamson ether synthesis and are designed to accommodate a range of alkylating agents and laboratory setups.

EntryBase (Equiv.)SolventAlkylating Agent (Equiv.)Temperature (°C)Typical Time (h)Typical YieldNotes
1Sodium Hydride (NaH) (1.2)Anhydrous THFPrimary Alkyl Halide (1.1)0 to 252–880–95%Standard and highly effective method for unactivated alcohols. Requires anhydrous conditions.[4][6]
2Potassium Carbonate (K₂CO₃) (2.0)Acetone or DMFActivated Alkyl Halide¹ (1.2)50–806–1870–90%Milder, non-hygroscopic base. Works best with reactive alkylating agents.[1][7][8]
3Potassium Hydroxide (KOH) (3.0)DMSOPrimary Alkyl Halide (1.1)25–604–1275–90%A strong base that is often effective when other methods fail.
4Sodium Hydroxide (NaOH) (5.0)Toluene / H₂OPrimary Alkyl Halide (1.2)80–1005–1065–85%Phase-transfer catalysis (PTC) conditions using a catalyst like TBAB². Ideal for scalability and avoids strictly anhydrous setups.[2][3][9]

¹ Activated alkyl halides include benzyl halides, allyl halides, and α-halo esters. ² TBAB: Tetrabutylammonium bromide (typically 0.1 equiv).

Experimental Protocols

This section provides a detailed methodology for the O-alkylation reaction using the standard sodium hydride (NaH) conditions (Table 1, Entry 1).

3.1 Materials and Reagents

  • This compound

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • Alkylating agent (e.g., methyl iodide, benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

3.2 Detailed Procedure

  • Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq).

  • Dissolution: Add anhydrous THF (approx. 0.1 M concentration relative to the alcohol) and stir until the starting material is fully dissolved.

  • Deprotonation: Cool the solution to 0 °C using an ice-water bath. Carefully add sodium hydride (1.2 eq, 60% dispersion) portion-wise. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

  • Alkoxide Formation: Allow the resulting suspension to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for an additional 30 minutes. The mixture should become a clear solution or a uniform suspension of the sodium alkoxide.

  • Alkylation: Cool the mixture back to 0 °C and add the alkylating agent (1.1 eq) dropwise via syringe.

  • Reaction Progress: Allow the reaction to warm to room temperature and stir for 2-8 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. If the reaction is sluggish, it can be gently heated to 40-50 °C.[1][2]

  • Work-up: Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

  • Washing and Drying: Combine the organic layers and wash sequentially with water and then brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure O-alkylated product.

Mandatory Visualizations

4.1 Experimental Workflow Diagram

The following diagram illustrates the general workflow for the O-alkylation of this compound.

G cluster_prep Reaction Setup cluster_workup Work-up & Purification start Dissolve Alcohol in Anhydrous Solvent add_base Add Base (e.g., NaH) at 0 °C start->add_base deprotonation Stir for Deprotonation (Alkoxide Formation) add_base->deprotonation add_alkyl Add Alkylating Agent (e.g., R-Br) deprotonation->add_alkyl reaction React at RT or Heat (Monitor by TLC/LC-MS) add_alkyl->reaction quench Quench Reaction (e.g., sat. NH4Cl) reaction->quench extract Aqueous Work-up (Extraction) quench->extract dry Dry & Concentrate extract->dry purify Purify by Column Chromatography dry->purify end Characterize Pure Product purify->end G cluster_reactants Reactants cluster_conditions Conditions alcohol Alcohol (Substrate) base Base Choice (NaH, K2CO3, etc.) alcohol->base dictates strength needed alkyl_halide Alkylating Agent (R-X) alkyl_halide->base influences choice (SN2 vs E2) product Desired Ether Product alkyl_halide->product side_product Side Products (Elimination) alkyl_halide->side_product solvent Solvent (THF, DMF, Acetone) base->solvent determines compatibility base->product base->side_product strong/bulky base can favor E2 solvent->product

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(2-Bromo-5-methoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and improve the yield of 2-(2-Bromo-5-methoxyphenyl)ethanol synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to produce this compound?

A1: The two main synthetic strategies for preparing this compound are:

  • Reduction of a 2-(2-Bromo-5-methoxyphenyl)acetic acid derivative: This typically involves the reduction of the corresponding carboxylic acid or its ester using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) or sodium borohydride with an activating agent.

  • Grignard reaction: This route involves the reaction of a Grignard reagent with an appropriate electrophile. For instance, the reaction of 2-bromo-5-methoxybenzaldehyde with a methyl Grignard reagent (e.g., methylmagnesium bromide), followed by acidic workup.

Q2: Which synthetic route generally provides a higher yield?

A2: Based on available literature, the reduction of 2-(2-bromo-5-methoxyphenyl)acetic acid using sodium borohydride and iodine in tetrahydrofuran has been reported to achieve a quantitative yield (100%)[1]. While Grignard reactions are a versatile method for C-C bond formation, yields can be more variable and susceptible to reaction conditions.

Q3: What are the key starting materials for these syntheses?

A3:

  • For the reduction route: 2-(2-Bromo-5-methoxyphenyl)acetic acid is the primary precursor.

  • For the Grignard route: 2-Bromo-5-methoxybenzaldehyde and a methyl Grignard reagent (or a methyl halide to form the Grignard reagent in situ) are required.

Q4: What are the most critical factors for maximizing the yield in either synthesis?

A4: For both routes, stringent control over reaction conditions is paramount. Key factors include:

  • Anhydrous conditions: Particularly crucial for Grignard reactions, as any moisture will quench the Grignard reagent.

  • Temperature control: Both the formation of the Grignard reagent and the reduction reactions are often exothermic and require careful temperature management to prevent side reactions.

  • Purity of reagents and solvents: Impurities can interfere with the reactions, leading to lower yields and the formation of byproducts.

  • Stoichiometry of reagents: Precise control over the molar ratios of reactants is essential for optimal conversion.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Route 1: Reduction of 2-(2-Bromo-5-methoxyphenyl)acetic Acid

Issue 1: Low or No Product Yield

Possible Cause Troubleshooting Step
Inactive Reducing Agent Use a fresh, unopened container of the reducing agent (e.g., NaBH₄, LiAlH₄). The potency of these reagents can diminish with age and exposure to moisture.
Insufficient Activation (for NaBH₄) If using sodium borohydride, ensure the activating agent (e.g., iodine) is added correctly as per the protocol to form the more reactive borane species in situ.
Incomplete Reaction Extend the reaction time or consider a moderate increase in temperature, monitoring for potential side reactions.
Improper Work-up Ensure the quenching step is performed carefully at a low temperature to avoid decomposition of the product. The pH adjustment during work-up is also critical for efficient extraction.

Issue 2: Presence of Impurities in the Final Product

Possible Cause Troubleshooting Step
Unreacted Starting Material Increase the molar equivalent of the reducing agent. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure complete consumption of the starting material.
Formation of Side Products Over-reduction or side reactions can occur if the temperature is too high. Maintain the recommended reaction temperature. Purification by column chromatography may be necessary.
Route 2: Grignard Reaction

Issue 1: Grignard Reagent Fails to Form

Possible Cause Troubleshooting Step
Wet Glassware or Solvents Flame-dry all glassware under vacuum or in an oven and cool under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents, preferably freshly distilled or from a sealed bottle.
Inactive Magnesium Surface The magnesium turnings may have an oxide layer. Activate the magnesium by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by crushing the magnesium turnings with a glass rod in the reaction flask.
Slow Initiation Gentle warming of the flask with a heat gun may be necessary to initiate the reaction. The disappearance of the iodine color and the formation of a cloudy solution are indicators of reaction initiation.

Issue 2: Low Yield of the Desired Alcohol

Possible Cause Troubleshooting Step
Wurtz Coupling Side Reaction This is a common side reaction where the Grignard reagent reacts with the starting alkyl/aryl halide. Add the halide dropwise to the magnesium suspension to maintain a low concentration of the halide in the reaction mixture.
Reaction with Atmospheric CO₂ Maintain a positive pressure of an inert gas throughout the reaction to prevent the Grignard reagent from reacting with atmospheric carbon dioxide to form a carboxylic acid.
Enolization of the Aldehyde If the Grignard reagent is too sterically hindered or the reaction temperature is too high, it may act as a base and deprotonate the aldehyde, leading to side products. Use a less hindered Grignard reagent if possible and maintain a low reaction temperature.

Experimental Protocols

Protocol 1: Reduction of 2-(2-Bromo-5-methoxyphenyl)acetic Acid

This protocol is adapted from a literature procedure with a reported yield of 100%.[1]

Materials:

  • 2-(2-bromo-5-methoxyphenyl)acetic acid

  • Sodium borohydride (NaBH₄)

  • Iodine (I₂)

  • Tetrahydrofuran (THF), anhydrous

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve 2-(2-bromo-5-methoxyphenyl)acetic acid in anhydrous THF.

  • Cool the solution in an ice bath.

  • Slowly add sodium borohydride to the stirred solution.

  • Add a solution of iodine in THF dropwise to the reaction mixture.

  • After the addition is complete, warm the reaction to 40°C and stir until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture back to 0°C and carefully quench by the slow addition of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography if necessary.

Protocol 2: Grignard Synthesis from 2-Bromo-5-methoxybenzaldehyde

This is a general protocol that can be adapted for the specific synthesis.

Materials:

  • Magnesium turnings

  • Methyl bromide or iodide (or a solution of methylmagnesium bromide)

  • 2-Bromo-5-methoxybenzaldehyde

  • Anhydrous diethyl ether or THF

  • Iodine crystal (for activation)

  • Saturated aqueous ammonium chloride solution

  • Standard flame-dried glassware for Grignard reactions

Procedure:

  • Grignard Reagent Formation:

    • Place magnesium turnings in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, all under an inert atmosphere.

    • Add a small crystal of iodine.

    • Add a solution of methyl halide in anhydrous ether dropwise to the magnesium.

    • The reaction should initiate, as indicated by a color change and gentle refluxing. If not, gentle heating may be required.

    • Once initiated, add the remaining halide solution at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Aldehyde:

    • Cool the Grignard reagent solution to 0°C in an ice bath.

    • Dissolve 2-bromo-5-methoxybenzaldehyde in anhydrous ether and add it dropwise to the stirred Grignard solution.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours (monitor by TLC).

  • Work-up:

    • Cool the reaction mixture to 0°C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

    • Extract the product with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Data Presentation

Table 1: Comparison of Synthetic Routes

Parameter Route 1: Reduction Route 2: Grignard Reaction
Starting Material 2-(2-Bromo-5-methoxyphenyl)acetic acid2-Bromo-5-methoxybenzaldehyde
Key Reagents NaBH₄/I₂ or LiAlH₄Mg, CH₃X (X=Br, I)
Reported Yield Up to 100%[1]Variable, typically lower than reduction
Key Advantages High reported yield, simpler procedureVersatile for creating other analogues
Key Challenges Handling of reactive hydridesStrict anhydrous conditions required, potential for side reactions

Visualizations

Logical Workflow for Troubleshooting Low Yield in Grignard Synthesis

LowYieldTroubleshooting cluster_reagent Grignard Formation Issues cluster_reaction Reaction Step Issues Start Low Yield in Grignard Synthesis Check_Reagent Verify Grignard Reagent Formation Start->Check_Reagent Check_Reaction Analyze Reaction Step Check_Reagent->Check_Reaction Reagent OK Reagent_Moisture Moisture present? Check_Reagent->Reagent_Moisture Reagent_Activation Mg not activated? Check_Reagent->Reagent_Activation Reagent_Purity Impure reagents/solvents? Check_Reagent->Reagent_Purity Check_Workup Review Work-up & Purification Check_Reaction->Check_Workup Reaction OK Reaction_Side Side reactions (e.g., Wurtz)? Check_Reaction->Reaction_Side Reaction_Temp Incorrect temperature? Check_Reaction->Reaction_Temp Reaction_Stoich Incorrect stoichiometry? Check_Reaction->Reaction_Stoich End Yield Improved Check_Workup->End Process Optimized

Caption: Troubleshooting workflow for low yield in the Grignard synthesis of this compound.

Experimental Workflow for the Reduction Synthesis

ReductionWorkflow Start Start: 2-(2-Bromo-5-methoxyphenyl)acetic acid Dissolve Dissolve in Anhydrous THF Start->Dissolve Cool_1 Cool to 0°C Dissolve->Cool_1 Add_NaBH4 Add NaBH4 Cool_1->Add_NaBH4 Add_I2 Add I2 in THF Add_NaBH4->Add_I2 Warm Warm to 40°C & Stir Add_I2->Warm Cool_2 Cool to 0°C Warm->Cool_2 Quench Quench with Water Cool_2->Quench Extract Extract with Organic Solvent Quench->Extract Dry_Concentrate Dry and Concentrate Extract->Dry_Concentrate Purify Purify by Column Chromatography Dry_Concentrate->Purify End Final Product: this compound Purify->End

Caption: Step-by-step experimental workflow for the reduction of 2-(2-bromo-5-methoxyphenyl)acetic acid.

References

identification of side products in the synthesis of 2-(2-Bromo-5-methoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 2-(2-Bromo-5-methoxyphenyl)ethanol.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: A common and effective method is the reduction of a corresponding phenylacetic acid derivative. This typically involves the synthesis of 2-bromo-5-methoxyphenylacetic acid, followed by its reduction to the desired alcohol. An alternative, though less direct, route could involve the Grignard reaction of a protected 2-bromo-5-methoxybenzaldehyde.

Q2: What are the potential side products in the synthesis of this compound?

A2: Potential side products can arise from several sources depending on the synthetic route. During the bromination of a methoxy-substituted benzene ring, regioisomers are a common issue. For instance, bromination of 3-methoxyphenylethanol could potentially yield 2-bromo-, 4-bromo-, and 6-bromo isomers. In subsequent reduction steps, incomplete reduction of a carboxylic acid or ester can leave starting material as an impurity.

Q3: How can I minimize the formation of isomeric side products during bromination?

A3: The regioselectivity of bromination is highly dependent on the directing effects of the substituents on the aromatic ring. The methoxy group is an ortho-, para-director. To favor the desired 2-bromo isomer, controlling the reaction conditions such as temperature, solvent, and the choice of brominating agent (e.g., N-Bromosuccinimide) is crucial. Protecting group strategies may also be employed to block more reactive sites.

Q4: What are the recommended purification techniques for this compound?

A4: Column chromatography is the most effective method for purifying the final product from unreacted starting materials and side products. A solvent system of ethyl acetate and hexane is commonly used. Distillation under reduced pressure can also be employed for purification if the boiling points of the components are sufficiently different.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of Final Product Incomplete reaction during the bromination or reduction step.Monitor the reaction progress using Thin Layer Chromatography (TLC). Ensure the use of appropriate equivalents of reagents and optimal reaction times and temperatures.
Loss of product during work-up and purification.Optimize the extraction and chromatography procedures. Ensure the pH is appropriate during aqueous work-up to prevent loss of the product.
Presence of Multiple Spots on TLC After Reaction Formation of isomeric side products during bromination.Re-evaluate the bromination conditions. Consider using a milder brominating agent or a different solvent to improve regioselectivity.
Incomplete reduction of the intermediate.Extend the reaction time for the reduction step or use a more potent reducing agent.
Product Contaminated with Starting Material Insufficient reaction time or stoichiometry.Increase the reaction time and/or the molar ratio of the subsequent reagent.
Difficulty in Separating Product from a Side Product Similar polarities of the product and the impurity.Optimize the column chromatography conditions. Try a different solvent system or use a gradient elution. High-Performance Liquid Chromatography (HPLC) may be necessary for difficult separations.

Experimental Protocols

Synthesis of 2-(2-Bromo-5-methoxyphenyl)acetic acid
  • Protection of the Alcohol: If starting from a precursor with a free hydroxyl group, protect it using a suitable protecting group (e.g., as a silyl ether).

  • Bromination: Dissolve the protected starting material in a suitable solvent (e.g., acetonitrile). Add N-Bromosuccinimide (NBS) portion-wise at a controlled temperature (e.g., 0 °C to room temperature). Monitor the reaction by TLC.

  • Work-up: Quench the reaction with a solution of sodium thiosulfate. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Deprotection and Oxidation: Deprotect the alcohol and subsequently oxidize it to the carboxylic acid using an appropriate oxidizing agent (e.g., Jones reagent).

  • Purification: Purify the crude acid by recrystallization or column chromatography.

Reduction of 2-(2-Bromo-5-methoxyphenyl)acetic acid
  • Reaction Setup: Dissolve the carboxylic acid in an anhydrous solvent (e.g., tetrahydrofuran, THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Reduction: Cool the solution to 0 °C and slowly add a reducing agent (e.g., lithium aluminum hydride, LAH, or borane-THF complex). Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quenching: Carefully quench the reaction by the dropwise addition of water, followed by a sodium hydroxide solution and then more water.

  • Work-up: Filter the resulting mixture and extract the filtrate with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude alcohol by column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexane).

Visualizations

experimental_workflow Experimental Workflow for the Synthesis start Starting Material (e.g., 3-Methoxyphenylacetic acid) bromination Bromination (e.g., with NBS) start->bromination Step 1 reduction Reduction (e.g., with LAH) bromination->reduction Step 2 purification Purification (Column Chromatography) reduction->purification Step 3 product Final Product This compound purification->product Final

Caption: A generalized workflow for the synthesis of this compound.

troubleshooting_logic Troubleshooting Logic for Impure Product start Impure Product Detected (via TLC/NMR) check_isomers Presence of Isomers? start->check_isomers check_starting_material Unreacted Starting Material? check_isomers->check_starting_material No optimize_bromination Optimize Bromination: - Temperature - Reagent - Solvent check_isomers->optimize_bromination Yes increase_reaction_time Increase Reaction Time/ Reagent Stoichiometry check_starting_material->increase_reaction_time Yes re_purify Re-purify via Optimized Chromatography check_starting_material->re_purify No/Other Impurity optimize_bromination->re_purify increase_reaction_time->re_purify end Pure Product re_purify->end

Caption: A decision-making diagram for troubleshooting an impure product.

Technical Support Center: Troubleshooting Unexpected Debromination of 2-(2-Bromo-5-methoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the unexpected debromination of 2-(2-Bromo-5-methoxyphenyl)ethanol during synthetic reactions.

Frequently Asked Questions (FAQs)

Q1: What is unexpected debromination and why is it occurring with my this compound substrate?

A1: Unexpected debromination, also known as hydrodehalogenation, is a common side reaction in palladium-catalyzed cross-coupling reactions where the bromine atom on your starting material is replaced by a hydrogen atom.[1][2] This leads to the formation of 2-(5-methoxyphenyl)ethanol as a byproduct, reducing the yield of your desired product. Several factors can contribute to this issue, including the choice of catalyst, ligand, base, solvent, and the presence of hydrogen donors in your reaction mixture.[1]

Q2: I am observing significant debromination during a Suzuki-Miyaura coupling reaction. What are the likely causes?

A2: In Suzuki-Miyaura coupling, debromination can be promoted by several factors. High reaction temperatures and prolonged reaction times can increase the likelihood of this side reaction.[2] The choice of base is also critical; some bases can act as hydride donors or facilitate pathways that lead to debromination.[2] Additionally, the phosphine ligand on your palladium catalyst plays a significant role; its electronic and steric properties can influence the rates of the desired coupling versus the undesired debromination.[2] The solvent can also influence the reaction pathway.[2]

Q3: Can my Grignard reagent be causing the debromination of this compound?

A3: Yes, it is possible. While Grignard reagents are primarily used for forming carbon-carbon bonds by reacting with carbonyls or other electrophiles, they are also strong bases and can participate in side reactions.[3][4] In some cases, Grignard reagents can facilitate the reduction of aryl halides, leading to dehalogenation. This can occur through a process known as Grignard degradation, where the aryl halide is converted to an organomagnesium species and then protonated during workup to give the dehalogenated product.

Q4: How can I detect and quantify the extent of debromination in my reaction mixture?

A4: You can monitor the progress of your reaction and identify the presence of the debrominated byproduct using standard analytical techniques:

  • Thin-Layer Chromatography (TLC): The debrominated product, 2-(5-methoxyphenyl)ethanol, will likely have a different polarity and thus a different Rf value compared to your starting material and desired product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is excellent for separating and identifying volatile components. You can identify the starting material, desired product, and the debrominated byproduct by their retention times and mass spectra.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy of your crude reaction mixture will show a new set of aromatic signals corresponding to the debrominated product, which will lack the characteristic splitting pattern of the bromo-substituted ring.

Q5: Are there specific reaction conditions I should avoid when working with this compound?

A5: Yes. Based on general principles for preventing hydrodehalogenation, you should be cautious with:

  • High Temperatures: Higher temperatures can favor the debromination pathway.[1]

  • Certain Solvents: Solvents like DMF and alcohols can sometimes act as hydride sources, promoting debromination.[1]

  • Strong Bases: Strong bases may also contribute to the formation of palladium-hydride species that lead to debromination.[1]

  • Prolonged Reaction Times: Allowing the reaction to proceed for too long can increase the amount of byproduct.

Troubleshooting Guides

If you are experiencing unexpected debromination, use the following guides to troubleshoot your specific reaction.

Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

The primary cause of debromination in these reactions is often the formation of a palladium-hydride (Pd-H) species, which can then reductively cleave the C-Br bond. The following workflow can help you minimize this side reaction.

Troubleshooting_Workflow cluster_start Start cluster_steps Troubleshooting Steps cluster_end Outcome Start Debromination Observed Step1 1. Modify Ligand Start->Step1 Try bulky, electron-rich ligands (e.g., XPhos, SPhos). These promote reductive elimination of the product. Step2 2. Change Base Step1->Step2 If debromination persists... Step3 3. Alter Solvent Step2->Step3 Switch to a weaker inorganic base (e.g., K3PO4, Cs2CO3). Avoid strong or amine bases. Step4 4. Adjust Temperature Step3->Step4 If still problematic... End Debromination Minimized Step4->End Use non-polar aprotic solvents (e.g., Toluene). Avoid DMF and alcohols. Step4->End Lower the reaction temperature. The activation energy for debromination may be higher. Grignard_Troubleshooting Start Debromination with Grignard Reagent Problem1 Possibility 1: Formation of Aryl Grignard Start->Problem1 Problem2 Possibility 2: Reductive Debromination by Alkyl/Aryl Grignard Start->Problem2 Problem3 Possibility 3: Proton Source During Workup Start->Problem3 Solution1 Action: Use an excess of Mg and monitor for consumption of starting material before adding the electrophile. Problem1->Solution1 Solution2 Action: Consider alternative organometallic reagents (e.g., organolithiums or organozincs) which may be less prone to this side reaction. Problem2->Solution2 Solution3 Action: Use a non-aqueous workup if possible, or carefully control the addition of the proton source at low temperature. Problem3->Solution3

References

Technical Support Center: Optimization of Catalyst Loading for Reactions Involving 2-(2-Bromo-5-methoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing catalyst loading for cross-coupling reactions involving 2-(2-Bromo-5-methoxyphenyl)ethanol.

Troubleshooting Guide

This guide addresses common issues encountered during the optimization of catalyst loading for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions with this compound.

Issue Potential Cause Recommended Solution
Low or No Product Yield Inactive Catalyst- Use a fresh, properly stored catalyst. - Ensure the palladium precursor is properly reduced to the active Pd(0) species in situ.
Suboptimal Catalyst Loading- Systematically screen catalyst loading from 0.5 mol% to 5 mol%. A lower catalyst loading may be sufficient and more cost-effective.
Inappropriate Ligand- The chosen phosphine ligand may not be suitable for the specific reaction. For challenging couplings, consider using bulky, electron-rich ligands.[1]
Incorrect Base or Solvent- The base is crucial for activating the coupling partners.[2] Ensure the base is strong enough and soluble in the chosen solvent system. Common bases include K₂CO₃, K₃PO₄, and NaOt-Bu.[1][3]
Oxygen Contamination- The Pd(0) catalyst is sensitive to oxygen.[2] Ensure the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen) and that solvents are properly degassed.[2][3]
Reaction Stalls Before Completion Catalyst Deactivation- The active Pd(0) species may precipitate as palladium black.[2] This can be caused by high temperatures or the presence of oxygen. Consider using a more robust catalyst system or lowering the reaction temperature.[2]
Ligand Degradation- Some phosphine ligands can degrade at high temperatures. Ensure the reaction temperature is appropriate for the chosen ligand.
Reagent Insolubility- The starting material, intermediate, or product may be precipitating from the reaction mixture.[2] Try a different solvent system to improve solubility.
Formation of Side Products Reductive Dehalogenation- This side product is often observed in Heck reactions.[4] Optimization of the base, solvent, and temperature can minimize its formation.
Homocoupling of Boronic Acid (Suzuki)- This can occur if the transmetalation step is slow. Ensure the base is effective and consider adjusting the stoichiometry of the reagents.
Inconsistent Results Between Batches Variation in Catalyst Activity- Use a catalyst from the same batch for a series of experiments to ensure consistency.
Purity of Starting Materials- Impurities in this compound or the coupling partner can poison the catalyst. Ensure all starting materials are of high purity.
Variations in Reaction Setup- Standardize all experimental parameters, including reaction time, temperature, stirring rate, and the method of degassing.

Frequently Asked Questions (FAQs)

Q1: What are the typical palladium-catalyzed cross-coupling reactions for this compound?

A1: this compound is a versatile substrate for several palladium-catalyzed cross-coupling reactions, including:

  • Suzuki-Miyaura Coupling: For the formation of a carbon-carbon bond with an organoboron compound.[5][6]

  • Buchwald-Hartwig Amination: For the formation of a carbon-nitrogen bond with an amine.[7][8]

  • Heck Reaction: For the formation of a carbon-carbon bond with an alkene.[4][9]

Q2: How does catalyst loading typically affect the reaction?

A2: Catalyst loading is a critical parameter. Generally, higher catalyst loading can lead to faster reaction rates but may also increase the likelihood of side reactions and is less economical. Lowering the catalyst loading is often desirable, but too little catalyst can result in incomplete conversion. The optimal loading balances reaction efficiency, cost, and purity of the final product. For many palladium-catalyzed reactions, a loading of 1-2% is a good starting point.[7]

Q3: Which palladium precursor and ligand should I start with?

A3: A common starting point for screening is a combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a phosphine ligand. The choice of ligand is crucial. For Suzuki and Heck reactions, triphenylphosphine (PPh₃) is a traditional choice.[10] For more challenging couplings, including the Buchwald-Hartwig amination, bulky, electron-rich phosphine ligands such as those developed by Buchwald and Hartwig are often more effective.[1][8]

Q4: What is the role of the base in these reactions?

A4: The base plays a critical role in the catalytic cycle. In Suzuki-Miyaura coupling, the base is required to form the boronate species for transmetalation.[2] In Buchwald-Hartwig amination, a strong base is needed to deprotonate the amine.[1] In the Heck reaction, the base is necessary to regenerate the active catalyst in the final step of the catalytic cycle. The choice of base depends on the specific reaction and substrates.

Q5: Why is an inert atmosphere important?

A5: The active form of the palladium catalyst, Pd(0), is readily oxidized by atmospheric oxygen, leading to catalyst deactivation and the formation of palladium black.[2] Performing the reaction under an inert atmosphere of nitrogen or argon is crucial to protect the catalyst and ensure reproducible results.[3]

Experimental Protocols

General Protocol for Catalyst Loading Optimization in a Suzuki-Miyaura Coupling

This protocol provides a starting point for optimizing the catalyst loading for the coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate [Pd(OAc)₂]

  • Triphenylphosphine [PPh₃] (or another suitable ligand)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane and Water (4:1 mixture, degassed)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and stir bar

  • Heating block or oil bath

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the desired amount of Pd(OAc)₂ (e.g., starting with 2 mol%), the corresponding amount of ligand (e.g., PPh₃, typically in a 2:1 or 4:1 ratio to Pd), and K₂CO₃ (2.0 eq).

  • Seal the flask, then evacuate and backfill with an inert gas three times.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-100°C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

  • Repeat the experiment with varying catalyst loadings (e.g., 0.5%, 1%, 1.5%, 2.5%) to determine the optimal concentration.

Visualizations

Experimental Workflow for Catalyst Optimization

G A 1. Reagent Preparation (Substrate, Boronic Acid, Base) B 2. Catalyst & Ligand Addition (Varying mol%) A->B C 3. Inert Atmosphere (Evacuate & Backfill with Ar/N2) B->C D 4. Solvent Addition (Degassed) C->D E 5. Reaction (Heating & Stirring) D->E F 6. Monitoring (TLC, GC-MS) E->F G 7. Work-up & Purification F->G H 8. Analysis (Yield, Purity) G->H I Decision Point: Optimal Loading? H->I J END I->J Yes K Adjust Catalyst Loading I->K No K->B

Caption: Workflow for optimizing catalyst loading in cross-coupling reactions.

General Catalytic Cycle for Palladium Cross-Coupling

G A Pd(0)L2 (Active Catalyst) B Oxidative Addition (R-X) A->B C R-Pd(II)(X)L2 B->C + R-X D Transmetalation (Suzuki) or Amine Coordination (Buchwald) or Olefin Insertion (Heck) C->D E R-Pd(II)(R')L2 D->E + R'M or Amine or Olefin F Reductive Elimination E->F F->A - L2 G R-R' (Product) F->G

Caption: A simplified catalytic cycle for palladium-catalyzed cross-coupling.

References

methods for removing stubborn impurities from crude 2-(2-Bromo-5-methoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 2-(2-Bromo-5-methoxyphenyl)ethanol.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

The most common impurity is typically the unreacted starting material, 2-(2-bromo-5-methoxyphenyl)acetic acid. This is due to the synthesis of the target alcohol via the reduction of this carboxylic acid. Other potential impurities include residual reducing agents (such as borane or lithium aluminum hydride complexes) and their byproducts, as well as trace amounts of the intermediate aldehyde formed during the reduction.[1][2][3]

Q2: What is the general strategy for purifying crude this compound?

A general purification strategy involves a multi-step approach:

  • Aqueous Workup: An initial acid-base extraction is highly recommended to remove the bulk of the acidic starting material, 2-(2-bromo-5-methoxyphenyl)acetic acid.

  • Chromatographic Purification: Column chromatography is a powerful technique for separating the target alcohol from any remaining starting material and other non-polar or slightly polar impurities.

  • Recrystallization (Optional): For achieving high purity, recrystallization can be employed as a final polishing step.

Q3: How can I monitor the progress of the purification?

Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the purification process. It allows for the rapid assessment of the purity of fractions collected during column chromatography and for determining the effectiveness of the recrystallization process. Aromatic compounds like this compound and its corresponding carboxylic acid are UV active and can be visualized under a UV lamp at 254 nm. Stains such as potassium permanganate or vanillin can be used for visualizing the alcohol if it is not sufficiently UV active.

Troubleshooting Guides

Issue 1: The primary impurity, 2-(2-bromo-5-methoxyphenyl)acetic acid, persists after initial workup.
  • Possible Cause: Incomplete removal during the aqueous extraction.

  • Solution: Perform a thorough acid-base extraction. Dissolve the crude product in an organic solvent (e.g., diethyl ether or ethyl acetate) and wash with a saturated aqueous solution of a mild base like sodium bicarbonate. This will convert the acidic impurity into its water-soluble carboxylate salt, which will partition into the aqueous layer. Repeat the basic wash two to three times to ensure complete removal.

Issue 2: Difficulty in separating the product from impurities using column chromatography.
  • Possible Cause 1: Inappropriate solvent system.

    • Solution: Optimize the eluent system using TLC. A good starting point for silica gel chromatography is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for the desired product, with good separation from all impurity spots.

  • Possible Cause 2: Column overloading.

    • Solution: The amount of crude material loaded onto the column should not exceed 1-5% of the total weight of the silica gel. Overloading leads to poor separation.

  • Possible Cause 3: The impurity has a similar polarity to the product.

    • Solution: If co-elution is a problem, consider using a different solvent system with altered selectivity. For instance, substituting ethyl acetate with dichloromethane or adding a small percentage of methanol to the eluent can change the elution profile.

Issue 3: The product fails to crystallize during recrystallization.
  • Possible Cause 1: The chosen solvent is not suitable.

    • Solution: A good recrystallization solvent should dissolve the compound when hot but have low solubility when cold. For a polar aromatic alcohol like this compound, consider solvent systems like ethanol/water, isopropanol/water, or ethyl acetate/hexanes.

  • Possible Cause 2: The solution is too dilute.

    • Solution: If the solution is too dilute, crystals will not form. Carefully evaporate some of the solvent to increase the concentration and then allow the solution to cool again.

  • Possible Cause 3: Presence of impurities inhibiting crystallization.

    • Solution: If the product is still significantly impure, it may inhibit crystal formation. In this case, another round of column chromatography may be necessary before attempting recrystallization.

Experimental Protocols

Protocol 1: Acid-Base Extraction for Removal of Acidic Impurities
  • Dissolve the crude this compound in a suitable organic solvent (e.g., ethyl acetate, 10-20 mL per gram of crude material).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of saturated aqueous sodium bicarbonate solution and shake the funnel vigorously, venting frequently to release any pressure buildup.

  • Allow the layers to separate and drain the lower aqueous layer.

  • Repeat the wash with saturated sodium bicarbonate solution two more times.

  • Wash the organic layer with brine (saturated aqueous sodium chloride solution) to remove any residual water.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, now depleted of the acidic impurity.

Protocol 2: Purification by Flash Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

  • Column Packing: Pour the slurry into a column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product from the acid-base extraction in a minimal amount of the eluent or a more polar solvent like dichloromethane. Adsorb the sample onto a small amount of silica gel, and load it onto the top of the column bed.

  • Elution: Begin elution with a low-polarity solvent system (e.g., 95:5 hexanes:ethyl acetate) and gradually increase the polarity (e.g., to 80:20 or 70:30 hexanes:ethyl acetate) to elute the more polar product.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Quantitative Data Summary

Purification MethodTypical Purity AchievedTypical YieldReference
Acid-Base ExtractionRemoves bulk of acidic impurities>95% recovery of neutral compoundsGeneric laboratory technique
Column Chromatography>97%70-90%[4]
Recrystallization>99%80-95% recovery from previous step[5]

Visualizations

experimental_workflow crude Crude Product (Alcohol + Acidic Impurity) extraction Acid-Base Extraction (wash with NaHCO3) crude->extraction chromatography Column Chromatography (Silica Gel, Hexanes/EtOAc) extraction->chromatography Removal of acidic impurity recrystallization Recrystallization (e.g., EtOH/Water) chromatography->recrystallization Separation from other impurities pure_product Pure this compound recrystallization->pure_product High purity product

Caption: General experimental workflow for the purification of this compound.

troubleshooting_logic start Impure Product check_acid Acidic Impurity Present? (Check with TLC) start->check_acid acid_extraction Perform Acid-Base Extraction check_acid->acid_extraction Yes check_other Other Impurities Present? (Check with TLC) check_acid->check_other No acid_extraction->check_other column_chrom Optimize Column Chromatography check_other->column_chrom Yes no_impurities No (or acceptable level of) Impurities check_purity High Purity Required? column_chrom->check_purity recrystallize Perform Recrystallization check_purity->recrystallize Yes end Pure Product check_purity->end No recrystallize->end

Caption: Troubleshooting decision tree for the purification of this compound.

References

addressing challenges in the scale-up of 2-(2-Bromo-5-methoxyphenyl)ethanol production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for addressing challenges encountered during the scale-up production of 2-(2-Bromo-5-methoxyphenyl)ethanol.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound at a laboratory scale?

A1: The most common laboratory-scale synthesis involves a Grignard reaction. This typically starts with the formation of a Grignard reagent from 2-bromo-5-methoxyanisole, which then reacts with an appropriate electrophile like ethylene oxide or a protected acetaldehyde equivalent, followed by deprotection. Another route involves the reduction of a corresponding phenylacetic acid or its ester derivative.[1]

Q2: What are the primary challenges when scaling up the Grignard reaction for this synthesis?

A2: Key challenges during the scale-up of the Grignard reaction include:

  • Initiation of the Grignard Reagent Formation: Difficulty in initiating the reaction between magnesium and the aryl bromide can be more pronounced at a larger scale.[2]

  • Exothermic Reaction Control: The formation of the Grignard reagent is highly exothermic, and maintaining temperature control in a large reactor is critical to prevent side reactions.[3]

  • Solvent and Reagent Purity: The need for strictly anhydrous conditions is paramount, as any moisture will quench the Grignard reagent, leading to lower yields.[2]

  • Side Reactions: Wurtz-type coupling of the aryl bromide is a common side reaction that can reduce the yield of the desired Grignard reagent.[4]

Q3: What purification methods are most effective for this compound at an industrial scale?

A3: At an industrial scale, purification strategies often involve a combination of techniques. Flash column chromatography is a common method for removing significant impurities.[5] For thermally stable compounds, vacuum distillation can be a cost-effective method for purification.[5] Crystallization is also a highly effective method for achieving high purity if the compound is a solid at room temperature or forms stable crystalline salts.[6]

Q4: Are there any specific safety precautions to consider during the scale-up of this process?

A4: Yes, several safety precautions are crucial:

  • Handling of Brominated Compounds: this compound and its precursors are brominated aromatic compounds and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area or fume hood.[7]

  • Grignard Reaction Safety: Grignard reagents are highly reactive and can ignite spontaneously in air.[3] The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).[3] The quenching of the reaction should be done carefully and slowly, typically with a cooled, saturated aqueous solution of ammonium chloride.

  • Solvent Safety: The use of large quantities of flammable ethereal solvents like THF or diethyl ether requires proper grounding of equipment to prevent static discharge and the use of explosion-proof equipment.[3]

Troubleshooting Guides

Issue 1: Grignard Reaction Fails to Initiate
Potential Cause Troubleshooting Steps
Inactive Magnesium Surface (Oxide Layer)1. Use fresh, high-quality magnesium turnings. 2. Activate the magnesium turnings by gentle heating under vacuum or by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[2] 3. Mechanically activate the magnesium by crushing the turnings in a dry flask before adding the solvent.
Presence of Moisture in Glassware or Solvents1. Ensure all glassware is rigorously flame-dried or oven-dried immediately before use.[2] 2. Use freshly distilled, anhydrous solvents. THF should be distilled from sodium/benzophenone ketyl.[2]
Impure Starting Material (2-bromo-5-methoxyanisole)1. Purify the starting aryl bromide by distillation or column chromatography to remove any inhibitors or moisture.
Issue 2: Low Yield of this compound
Potential Cause Troubleshooting Steps
Incomplete Grignard Reagent Formation1. Ensure efficient stirring to maintain contact between the aryl bromide and the magnesium surface. 2. Increase the reaction time for Grignard formation.
Wurtz Coupling Side Reaction1. Add the solution of 2-bromo-5-methoxyanisole to the magnesium suspension slowly and at a controlled rate to maintain a low concentration of the halide in the reaction mixture.[4]
Inefficient Reaction with Electrophile (e.g., Ethylene Oxide)1. Ensure the electrophile is added slowly and at a low temperature (e.g., 0 °C or below) to the Grignard reagent. 2. Use a slight excess of the electrophile.
Quenching of Grignard Reagent1. Maintain strict anhydrous conditions throughout the entire process.[2]
Issue 3: Impure Product After Workup
Potential Cause Troubleshooting Steps
Presence of Unreacted Starting Material1. Optimize the stoichiometry of the Grignard reagent and electrophile. 2. Increase the reaction time or temperature of the final reaction step.
Formation of Biphenyl Byproduct (from Wurtz coupling)1. Purify the crude product using flash column chromatography with a suitable eluent system (e.g., hexane/ethyl acetate).[5]
Formation of Diol Byproducts1. Control the addition of the electrophile to prevent over-reaction. 2. Utilize a purification method that effectively separates compounds with different polarities, such as column chromatography.[6]

Data Presentation

Table 1: Effect of Solvent on Grignard Reaction Yield
SolventReaction Time (h)Yield of Grignard Reagent (%)Yield of this compound (%)
Diethyl Ether48575
Tetrahydrofuran (THF)39283
2-Methyl-THF39081
Table 2: Comparison of Purification Methods
Purification MethodPurity (%)Recovery (%)Throughput
Flash Column Chromatography>9880-90Moderate
Vacuum Distillation95-9770-85High
Recrystallization>9960-75Low-Moderate

Experimental Protocols

Protocol 1: Scale-Up Synthesis of this compound via Grignard Reaction
  • Apparatus Setup: A 10 L jacketed glass reactor equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, a thermocouple, and a dropping funnel is assembled and flame-dried under a stream of nitrogen.

  • Grignard Reagent Formation:

    • Charge the reactor with magnesium turnings (1.2 eq) and a small crystal of iodine under a positive pressure of nitrogen.

    • Add 2 L of anhydrous THF to the reactor and begin stirring.

    • In the dropping funnel, prepare a solution of 2-bromo-5-methoxyanisole (1.0 eq) in 3 L of anhydrous THF.

    • Add a small portion (~100 mL) of the aryl bromide solution to the magnesium suspension to initiate the reaction. Initiation is indicated by a gentle reflux and the disappearance of the iodine color.

    • Once initiated, add the remaining aryl bromide solution dropwise over 2-3 hours, maintaining the internal temperature between 40-45 °C using the reactor jacket.

    • After the addition is complete, continue stirring at 45 °C for an additional hour to ensure complete formation of the Grignard reagent.

  • Reaction with Ethylene Oxide:

    • Cool the Grignard solution to 0 °C.

    • Slowly bubble ethylene oxide gas (1.1 eq) through the solution via a subsurface addition tube over 1-2 hours, ensuring the temperature does not exceed 10 °C.

  • Workup and Quenching:

    • After the addition of ethylene oxide is complete, stir the reaction mixture at room temperature for 1 hour.

    • Slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (4 L) while maintaining cooling.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 2 L).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Flash Column Chromatography
  • Column Preparation: Prepare a slurry of silica gel (230-400 mesh) in hexane and pack it into a glass column. The amount of silica should be about 50-100 times the weight of the crude product.[5]

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry silica onto the top of the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).

  • Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC).

  • Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield purified this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Dry Glassware & Anhydrous Solvents grignard_formation Grignard Reagent Formation reagents->grignard_formation magnesium Activate Magnesium magnesium->grignard_formation reaction_eo Reaction with Ethylene Oxide grignard_formation->reaction_eo quench Quenching reaction_eo->quench extraction Extraction quench->extraction purification Purification (Chromatography) extraction->purification product Pure Product purification->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_grignard Grignard Formation Issues cluster_reaction_conditions Reaction Condition Issues cluster_purification Purification Issues start Low Yield or Impure Product check_initiation Check Reaction Initiation start->check_initiation check_temp Monitor Temperature Control start->check_temp optimize_chromatography Optimize Chromatography start->optimize_chromatography check_moisture Verify Anhydrous Conditions check_initiation->check_moisture No Initiation check_mg Inspect Magnesium Quality check_initiation->check_mg Slow Initiation check_addition Review Reagent Addition Rate check_temp->check_addition Exotherm consider_distillation Consider Vacuum Distillation optimize_chromatography->consider_distillation Co-eluting Impurities

References

evaluating alternative brominating agents for the synthesis of 2-(2-Bromo-5-methoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-(2-Bromo-5-methoxyphenyl)ethanol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the bromination of 2-(5-methoxyphenyl)ethanol using various alternative brominating agents.

Frequently Asked Questions (FAQs)

Q1: What are the common challenges in the bromination of 2-(5-methoxyphenyl)ethanol?

A1: The primary challenges in the bromination of 2-(5-methoxyphenyl)ethanol revolve around regioselectivity and the potential for side reactions. The methoxy and hydroxyethyl groups on the aromatic ring are both activating and ortho-, para-directing. This can lead to the formation of multiple brominated isomers, as well as di-brominated products. Additionally, the hydroxyl group can be sensitive to certain reaction conditions and may require protection. Oxidation of the starting material or product can also occur, leading to lower yields and purification difficulties.[1][2]

Q2: Why should I consider alternative brominating agents to molecular bromine (Br₂)?

A2: While molecular bromine is a powerful brominating agent, it is also highly toxic, corrosive, and can be difficult to handle safely.[3] Alternative reagents such as N-Bromosuccinimide (NBS) and Copper(II) Bromide (CuBr₂) are solids, making them easier and safer to handle.[4][5] They often offer improved regioselectivity and milder reaction conditions, which can be advantageous when working with sensitive substrates like 2-(5-methoxyphenyl)ethanol.[6][7]

Q3: Which alternative brominating agent is best for my synthesis?

A3: The choice of brominating agent depends on several factors, including the desired regioselectivity, scale of the reaction, and available laboratory equipment.

  • N-Bromosuccinimide (NBS) is a versatile reagent that can provide good yields of the desired ortho-brominated product, particularly when used in polar aprotic solvents.[8] The selectivity can be influenced by the choice of solvent and the presence of catalysts.[6]

  • Copper(II) Bromide (CuBr₂) is another effective reagent for the monobromination of activated aromatic rings under mild conditions.[7] It often shows high para-selectivity, but for this substrate, it can also yield the desired ortho-product.

  • Hydrogen Peroxide/Hydrogen Bromide (H₂O₂/HBr) is a "green" alternative that generates bromine in situ.[9][10] This method avoids the handling of elemental bromine and can be effective for brominating activated aromatic compounds.[9]

A comparison of these agents is provided in the data tables below.

Troubleshooting Guides

Issue 1: Low Yield of the Desired this compound
Possible Cause Troubleshooting Step
Incomplete Reaction - Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).- Increase the reaction time or temperature incrementally.- Ensure the brominating agent was added in the correct stoichiometric amount. An excess may be required in some cases.
Side Reactions (e.g., Oxidation, Polybromination) - Use a milder brominating agent (e.g., NBS instead of Br₂).- Perform the reaction at a lower temperature.- Protect the hydroxyl group of the starting material as an acetate or silyl ether before bromination.
Poor Workup and Isolation - Ensure complete quenching of the unreacted brominating agent (e.g., with sodium thiosulfate for NBS).- Optimize the extraction solvent and pH to ensure the product is efficiently transferred to the organic phase.- Employ column chromatography with an appropriate solvent system for purification.
Decomposition of Product - Avoid exposing the reaction mixture or isolated product to strong light or high temperatures for extended periods.- Store the purified product in a cool, dark, and dry place.[2][11]
Issue 2: Poor Regioselectivity (Formation of multiple isomers)
Possible Cause Troubleshooting Step
Highly Activating Nature of Substituents - The methoxy and hydroxyethyl groups strongly activate the ring, leading to multiple bromination sites. Consider protecting the hydroxyl group to moderate its activating effect.
Reaction Conditions Favoring Multiple Isomers - Solvent Choice: The polarity of the solvent can significantly influence regioselectivity. For NBS bromination, polar aprotic solvents like N,N-dimethylformamide (DMF) can favor para-substitution, while nonpolar solvents may lead to a mixture.[8] Experiment with different solvents (e.g., acetonitrile, dichloromethane, tetrahydrofuran) to optimize for the desired ortho-isomer.- Temperature: Lowering the reaction temperature can sometimes improve selectivity by favoring the kinetically controlled product.
Catalyst Effects - For NBS brominations, the addition of a catalytic amount of an acid (e.g., p-toluenesulfonic acid) can influence the regioselectivity.[6]

Data Presentation: Comparison of Alternative Brominating Agents

The following tables summarize typical reaction conditions and expected outcomes for the bromination of 2-(5-methoxyphenyl)ethanol with different reagents. Please note that optimal conditions may vary and should be determined experimentally.

Table 1: N-Bromosuccinimide (NBS)

ParameterValueNotes
Stoichiometry 1.0 - 1.2 equivalentsA slight excess of NBS may be required.
Solvent Acetonitrile, Dichloromethane, or DMFSolvent choice can influence regioselectivity.
Temperature 0 °C to room temperatureLower temperatures may improve selectivity.
Reaction Time 1 - 6 hoursMonitor by TLC for completion.
Typical Yield 60 - 85%Yield is highly dependent on reaction conditions and purification.
Workup Quench with aq. Na₂S₂O₃, extraction, and column chromatography.Succinimide byproduct is water-soluble.

Table 2: Copper(II) Bromide (CuBr₂)

ParameterValueNotes
Stoichiometry 2.0 - 2.2 equivalentsCuBr₂ acts as both the bromine source and a Lewis acid catalyst.
Solvent Acetonitrile or EthanolAcetonitrile is a common choice.
Temperature Room temperature to 50 °CMild heating may be required to drive the reaction to completion.
Reaction Time 4 - 24 hoursGenerally slower than NBS bromination.
Typical Yield 50 - 75%Yield can be improved by optimizing reaction time and temperature.
Workup Filtration to remove copper salts, extraction, and column chromatography.The copper salts need to be efficiently removed.

Table 3: Hydrogen Peroxide / Hydrogen Bromide (H₂O₂/HBr)

ParameterValueNotes
Stoichiometry 1.1 eq. H₂O₂, 1.2 eq. HBrHBr is the bromine source, and H₂O₂ is the oxidant.
Solvent Water, Methanol, or a biphasic system"On water" reactions are considered environmentally friendly.[9]
Temperature Room temperatureThe reaction is typically exothermic.
Reaction Time 1 - 4 hoursMonitor by TLC.
Typical Yield 55 - 80%Yields can be variable depending on the substrate and conditions.
Workup Neutralization, extraction, and column chromatography.Care must be taken with handling HBr.

Experimental Protocols

General Procedure for Bromination with N-Bromosuccinimide (NBS)
  • Dissolve 2-(5-methoxyphenyl)ethanol (1.0 eq.) in acetonitrile (10 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (1.1 eq.) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature.

  • Monitor the reaction progress by TLC until the starting material is consumed (typically 2-4 hours).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and stir for 15 minutes.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.

General Procedure for Bromination with Copper(II) Bromide (CuBr₂)
  • To a solution of 2-(5-methoxyphenyl)ethanol (1.0 eq.) in acetonitrile (15 mL per gram of substrate) in a round-bottom flask, add Copper(II) Bromide (2.1 eq.).

  • Stir the mixture at room temperature.

  • Monitor the reaction by TLC. If the reaction is sluggish, gently heat the mixture to 40-50 °C.

  • Once the starting material is consumed (typically 6-12 hours), cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of celite to remove the copper salts, washing the pad with acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient).

Visualizations

Synthesis_Workflow cluster_start Starting Material cluster_reaction Bromination Step cluster_workup Workup & Purification cluster_product Final Product Start 2-(5-methoxyphenyl)ethanol Bromination Select Brominating Agent (NBS, CuBr₂, H₂O₂/HBr) Start->Bromination Dissolve in Solvent Workup Quenching & Extraction Bromination->Workup Reaction Completion Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting_Flowchart cluster_yield Low Yield Issues cluster_purity Purity Issues Start Low Yield or Impure Product? IncompleteReaction Check Reaction Time/Temp Start->IncompleteReaction Yes MultipleIsomers Optimize Solvent/ Temperature for Regioselectivity Start->MultipleIsomers Yes SideReactions Consider Milder Conditions/ Protecting Group IncompleteReaction->SideReactions If reaction still incomplete Byproducts Improve Workup & Purification Protocol MultipleIsomers->Byproducts If isomers persist

References

impact of solvent choice on the stability of 2-(2-Bromo-5-methoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the impact of solvent choice on the stability of 2-(2-Bromo-5-methoxyphenyl)ethanol. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary functional groups in this compound that may be susceptible to degradation?

A1: The primary functional groups are the bromo-aromatic ring, the methoxy ether, and the primary alcohol. Each of these can be susceptible to degradation under specific conditions.

Q2: What is the recommended general storage condition for this compound?

A2: The recommended storage condition is sealed in a dry, room temperature environment, protected from light.[1][2][3]

Q3: How does the choice of solvent impact the stability of this compound?

A3: The choice of solvent can significantly impact the stability of this compound. Protic solvents may participate in degradation reactions, while aprotic solvents may be more inert. The polarity of the solvent can also influence reaction rates. It is crucial to select a solvent that is inert under the experimental conditions.

Q4: Are there any known incompatibilities with common laboratory reagents?

A4: Avoid strong oxidizing agents, strong acids, and strong bases, as these can promote degradation of the alcohol and ether functionalities. Also, be cautious with reagents that can react with aromatic bromides, such as certain catalysts used in cross-coupling reactions, if degradation is not the intended outcome.

Troubleshooting Guides

This section addresses specific issues that users might encounter during their experiments involving this compound.

Issue 1: Observation of Unknown Impurities in NMR or LC-MS Analysis After Dissolving in a Solvent.

Possible Cause 1: Solvent-Induced Degradation.

  • Explanation: The solvent itself may be reacting with the compound. Protic solvents like methanol or ethanol can potentially participate in etherification or trans-etherification reactions, especially under acidic or basic conditions.

  • Troubleshooting Steps:

    • Solvent Selection: If possible, switch to a less reactive, aprotic solvent such as Tetrahydrofuran (THF), Dichloromethane (DCM), or Acetonitrile (ACN).

    • pH Control: Ensure the solvent is neutral. Traces of acid or base can catalyze degradation.

    • Temperature Control: Perform experiments at the lowest practical temperature to minimize thermally induced degradation.

Possible Cause 2: Photodegradation.

  • Explanation: Aromatic bromides can be susceptible to photodegradation, leading to debromination or other rearrangements.[4][5][6][7] The solvent can influence the rate and products of photodegradation.

  • Troubleshooting Steps:

    • Light Protection: Protect the solution from light by using amber vials or wrapping the container in aluminum foil.

    • Solvent Choice: In photochemical studies of similar compounds, solvents like methanol have been shown to participate in the reaction, forming methoxylated byproducts.[5] If this is not the desired outcome, consider using a solvent that does not readily donate a hydrogen atom or participate in radical reactions.

Issue 2: Low Recovery of the Compound After Work-up or Storage in a Specific Solvent.

Possible Cause 1: Degradation under Acidic or Basic Conditions.

  • Explanation: The methoxy ether is generally stable but can be cleaved by strong acids at elevated temperatures. The primary alcohol can undergo elimination or substitution reactions under acidic conditions. Strong bases could potentially promote elimination or other reactions.

  • Troubleshooting Steps:

    • Neutralize Solutions: Ensure that any aqueous solutions used for extraction are neutralized before coming into contact with the compound for extended periods.

    • Avoid Strong Acids/Bases: If the experimental protocol allows, use milder acids or bases, or limit the exposure time and temperature.

Possible Cause 2: Oxidative Degradation.

  • Explanation: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid. The presence of oxidizing agents or even dissolved oxygen, especially in the presence of light or metal catalysts, can facilitate this.

  • Troubleshooting Steps:

    • Degas Solvents: For sensitive applications, degas the solvent to remove dissolved oxygen.

    • Avoid Oxidants: Be mindful of any potential oxidizing agents in the reaction mixture.

Summary of Potential Solvent Effects on Stability

Solvent TypePotential Impact on this compound StabilityRecommendations
Polar Protic (e.g., Methanol, Ethanol, Water)- Can act as a nucleophile in substitution reactions, particularly under acidic or basic conditions.- May participate in photodegradation reactions.[5]- Can stabilize charged intermediates, potentially favoring SN1-type reactions.[8][9][10]Use with caution. Ensure neutral pH and protect from light. Consider for reactions where solvent participation is intended.
Polar Aprotic (e.g., Acetonitrile, DMF, DMSO, Acetone)- Generally less reactive towards the solute.- Can stabilize polar transition states.- Favorable for SN2 reactions if the compound is used as a substrate.[8][9]Often a good choice for dissolving the compound for analysis or as a reaction medium where solvent inertness is desired.
Non-Polar Aprotic (e.g., Hexane, Toluene, Dichloromethane)- Generally inert.- Lower solubility for this polar molecule might be an issue.Suitable for extractions and some reaction conditions, but solubility should be verified.

Experimental Protocols

Protocol for a Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.[11][12][13][14]

Objective: To investigate the stability of this compound under various stress conditions in different solvents.

Materials:

  • This compound

  • Solvents: Methanol (protic), Acetonitrile (aprotic), and a 50:50 mixture of Acetonitrile and Water.

  • Stress Agents: 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂

  • Equipment: HPLC with UV or MS detector, pH meter, oven, photostability chamber.

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in each of the selected solvents (e.g., 1 mg/mL).

  • Acid Degradation:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Withdraw samples at various time points (e.g., 0, 4, 8, 24 hours), neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Base Degradation:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Withdraw samples at various time points, neutralize with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep at room temperature for 24 hours.

    • Withdraw samples at various time points and dilute for HPLC analysis.

  • Thermal Degradation:

    • Place a sample of the stock solution in each solvent in an oven at 80°C for 48 hours.

    • Withdraw samples at various time points and dilute for HPLC analysis.

  • Photodegradation:

    • Expose a sample of the stock solution in each solvent to light in a photostability chamber (as per ICH Q1B guidelines).

    • Simultaneously, keep a control sample in the dark.

    • Analyze the samples after a defined exposure period.

  • Analysis:

    • Analyze all samples by a suitable stability-indicating HPLC method.

    • Determine the percentage of degradation and identify any major degradation products.

Visualizations

Logical Relationship of Stability Factors

cluster_compound This compound cluster_factors Influencing Factors cluster_degradation Potential Degradation Pathways Compound Compound Stability Solvent Solvent Choice Temperature Temperature Light Light Exposure pH pH (Acid/Base) Oxidants Oxidizing Agents Debromination Reductive Debromination Solvent->Debromination Solvolysis Solvolysis Solvent->Solvolysis Oxidation Alcohol Oxidation Temperature->Oxidation EtherCleavage Ether Cleavage Temperature->EtherCleavage Light->Debromination pH->EtherCleavage pH->Solvolysis Oxidants->Oxidation Debromination->Compound Oxidation->Compound EtherCleavage->Compound Solvolysis->Compound

Caption: Factors influencing the stability of this compound.

Experimental Workflow for Solvent Stability Screening

start Start: Select Solvents for Screening prep Prepare Solutions of Compound in Each Solvent start->prep stress Expose Solutions to Stress Conditions (Heat, Light, Acid, Base, Oxidant) prep->stress analyze Analyze Samples by HPLC at Time Intervals stress->analyze data Calculate % Degradation and Identify Impurities analyze->data compare Compare Stability Data Across Solvents data->compare end End: Select Optimal Solvent compare->end

Caption: Workflow for screening solvent impact on compound stability.

References

strategies to minimize byproduct formation in Sonogashira coupling of 2-(2-Bromo-5-methoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Sonogashira coupling of 2-(2-Bromo-5-methoxyphenyl)ethanol. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their reactions and minimize byproduct formation.

Troubleshooting Guide

This guide addresses common issues encountered during the Sonogashira coupling of this compound, offering potential causes and actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
High percentage of alkyne homocoupling (Glaser coupling) 1. Presence of Oxygen: Oxygen promotes the oxidative dimerization of the copper acetylide intermediate, a key step in the Glaser coupling pathway.[1][2][3] 2. High Copper(I) Catalyst Loading: While often necessary, excessive copper(I) can accelerate the rate of homocoupling.[3] 3. Slow Cross-Coupling Rate: If the desired reaction is sluggish, the alkyne has more opportunity to homocouple.[3]1. Ensure Anaerobic Conditions: Rigorously degas all solvents and reagents (e.g., via freeze-pump-thaw cycles or by bubbling with an inert gas like argon or nitrogen for an extended period). Maintain a positive pressure of inert gas throughout the reaction.[2][3] A hydrogen/nitrogen atmosphere has also been reported to reduce homocoupling to ~2%.[4][5] 2. Optimize Copper(I) Concentration: Use the lowest effective concentration of the copper co-catalyst. Consider a slow addition of the copper salt if possible. 3. Employ Copper-Free Conditions: This is the most direct way to eliminate Glaser coupling.[1][6][7] This may require more active palladium catalysts, specific ligands, or higher temperatures.[3]
Low or No Conversion of Aryl Bromide 1. Inactive Palladium Catalyst: The Pd(0) active species may not have formed or has been deactivated. Pd(II) precursors require reduction in situ.[7] 2. Inappropriate Ligand: The electron-rich nature of this compound may require specific ligands to facilitate oxidative addition. Bulky and electron-rich phosphine ligands can be beneficial.[2][8] 3. Insufficient Temperature: Aryl bromides are less reactive than aryl iodides and often require heating to facilitate oxidative addition, which is the rate-limiting step.[2][7] 4. Incorrect Base/Solvent Combination: The choice of base and solvent is critical and can significantly impact reaction efficiency.[1][9][10]1. Use a Pre-activated Pd(0) Catalyst: Consider using a catalyst like Pd(PPh₃)₄. If using a Pd(II) source (e.g., PdCl₂(PPh₃)₂), ensure conditions are suitable for its reduction.[7] 2. Screen Ligands: For electron-rich aryl bromides, consider sterically demanding and electron-rich phosphine ligands such as XPhos or SPhos, especially in copper-free systems.[2] 3. Increase Reaction Temperature: Gradually increase the temperature, for example, from room temperature to 40-60 °C or higher, while monitoring the reaction progress.[2] 4. Optimize Base and Solvent: Triethylamine is a common base/solvent.[7] For copper-free systems, stronger bases like K₃PO₄ or Cs₂CO₃ in solvents like toluene or dioxane may be more effective.[1][10]
Formation of Other Unidentified Byproducts 1. Catalyst Decomposition: At higher temperatures, the catalyst may decompose, leading to side reactions. 2. Side Reactions of the Starting Material: The hydroxyl group in this compound could potentially coordinate to the metal center or react under basic conditions, although this is less common. 3. Reduction of the Aryl Bromide (Hydrodehalogenation): This can occur as a side reaction, consuming the starting material.1. Lower Reaction Temperature: If possible, run the reaction at the lowest temperature that allows for a reasonable reaction rate.[2] 2. Protecting Group Strategy: If the hydroxyl group is suspected to interfere, consider protecting it (e.g., as a silyl ether) before the coupling and deprotecting it afterward. 3. Optimize Reaction Conditions: Carefully screen ligands and bases. Some conditions are more prone to hydrodehalogenation than others.

Frequently Asked Questions (FAQs)

Q1: What is the most common byproduct in the Sonogashira coupling of this compound and how can I identify it?

The most common byproduct is the homocoupled diyne, resulting from the so-called Glaser coupling of two molecules of your terminal alkyne.[2][3] This occurs when the copper acetylide intermediate undergoes oxidative dimerization.[2] You can identify this byproduct by techniques such as TLC (it will likely have a different polarity than your product), GC/MS, or NMR spectroscopy. The homocoupled product will be symmetrical and will lack the 2-(5-methoxyphenyl)ethanol moiety.

Q2: Should I use a copper co-catalyst for this specific substrate?

The use of a copper co-catalyst increases the reaction rate and allows for milder conditions (e.g., room temperature).[7][11] However, it is the primary cause of the undesirable Glaser homocoupling byproduct.[6][7] Given that this compound is an electron-rich aryl bromide, which can be less reactive, a copper co-catalyst might be beneficial to achieve a reasonable reaction rate. However, if homocoupling is a significant issue, a copper-free protocol is the most effective solution.[2][7]

Q3: What are the ideal starting conditions for a Sonogashira coupling with an electron-rich bromoarene like mine?

For an electron-rich aryl bromide, you may need slightly more forcing conditions than for an aryl iodide. Here are two starting points:

  • Copper-Catalyzed:

    • Catalyst: PdCl₂(PPh₃)₂ (2-3 mol%), CuI (2-6 mol%)[1]

    • Base/Solvent: Degassed triethylamine and THF[2]

    • Temperature: Start at room temperature and gently heat to 40-60 °C if the reaction is slow.[2]

    • Atmosphere: Strictly inert (Argon or Nitrogen)[2]

  • Copper-Free:

    • Catalyst: Pd(OAc)₂ (2 mol%) with a bulky, electron-rich phosphine ligand like SPhos (4 mol%)[1]

    • Base: K₃PO₄ (2 equivalents)[1]

    • Solvent: Anhydrous, degassed toluene or dioxane[1]

    • Temperature: May require higher temperatures (e.g., 80-100 °C)[1]

    • Atmosphere: Strictly inert (Argon or Nitrogen)

Q4: How does the ethanol group on my substrate affect the reaction?

The free hydroxyl group on the ethanol moiety is generally tolerated in Sonogashira couplings. However, it is a polar functional group that could potentially coordinate to the palladium or copper center. In most cases, this does not significantly interfere with the reaction. If you experience persistent low yields or complex byproduct formation, you could consider protecting the alcohol as a silyl ether (e.g., TBDMS ether) to rule out any interference.

Q5: How can I minimize byproduct formation through procedural changes?

Slow addition of the terminal alkyne to the reaction mixture can help to keep its concentration low, which in turn disfavors the bimolecular homocoupling reaction.[1] This is a simple procedural change that can be implemented without altering the reagents.

Experimental Protocols

Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling

This protocol is a starting point for the copper-catalyzed coupling and is optimized to reduce Glaser coupling.

  • Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.02 mmol, 2 mol%).[2]

  • Inert Atmosphere: Seal the flask, and then evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure a strictly inert atmosphere.[2]

  • Solvent and Base Addition: Add freshly distilled and degassed THF (10 mL) and triethylamine (5 mL) via syringe.[2]

  • Alkyne Addition: Add the terminal alkyne (1.1-1.2 equiv) dropwise to the stirred mixture.

  • Reaction: Stir the mixture at room temperature. If the reaction is slow (monitor by TLC or LC-MS), the temperature can be increased to 40-60 °C.[2]

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with diethyl ether or ethyl acetate, and filter through a pad of celite to remove the catalyst and inorganic salts. Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol eliminates the copper co-catalyst to prevent Glaser homocoupling.

  • Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol, 1.0 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), and a suitable phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).[1]

  • Reagent Addition: Add the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv) and anhydrous, degassed solvent (e.g., toluene, 5 mL).[1]

  • Stirring: Stir the mixture at room temperature for 10-15 minutes to allow for catalyst formation.

  • Alkyne Addition: Add the terminal alkyne (1.2 equiv) via syringe.[1]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor its progress by TLC or GC/MS.[1]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizations

Sonogashira_and_Glaser_Coupling cluster_sonogashira Sonogashira Cycle (Desired) cluster_copper Copper Cycle cluster_glaser Glaser Coupling (Byproduct) Pd0 Pd(0)L₂ PdII R¹-Pd(II)L₂-X Pd0->PdII Oxidative Addition (R¹-X) Pd_alkyne R¹-Pd(II)L₂(C≡CR²) PdII->Pd_alkyne Transmetalation (from Copper Cycle) Pd_alkyne->Pd0 Product R¹-C≡C-R² Pd_alkyne->Product Reductive Elimination CuX CuX Cu_acetylide Cu-C≡CR² CuX->Cu_acetylide Base Cu_acetylide->PdII to Pd Cycle Cu_acetylide->CuX Cu_acetylide_Glaser 2 Cu-C≡CR² Cu_acetylide->Cu_acetylide_Glaser Dimerization Pathway Alkyne H-C≡CR² Alkyne->Cu_acetylide Diyne R²-C≡C-C≡C-R² Cu_acetylide_Glaser->Diyne O₂ (Oxidative Dimerization)

Caption: Catalytic cycles for Sonogashira coupling and the competing Glaser homocoupling.

Experimental_Workflow Start Reaction Idea: Couple this compound with a terminal alkyne Prep Preparation: - Flame-dry glassware - Weigh reagents - Degas solvents Start->Prep Setup Reaction Setup (Inert Atmosphere): - Add Aryl Bromide, Catalyst, Ligand, Base - Add Solvent - Add Alkyne Prep->Setup Reaction Reaction Monitoring: - Stir at specified temperature - Monitor by TLC/LC-MS Setup->Reaction Workup Work-up: - Quench reaction - Extraction - Dry and concentrate Reaction->Workup Purification Purification: - Column Chromatography Workup->Purification Analysis Analysis: - NMR, MS - Determine yield and purity Purification->Analysis Troubleshoot Troubleshooting: - Low yield? - Byproducts? Analysis->Troubleshoot Optimize Optimization: - Vary ligand, base, solvent, temp. Troubleshoot->Optimize Yes Success Successful Synthesis Troubleshoot->Success No Optimize->Setup

Caption: Experimental workflow for Sonogashira coupling optimization.

Troubleshooting_Logic Problem High Level of Byproduct Formation? Glaser Is the main byproduct the homocoupled diyne? Problem->Glaser Yes No_Conversion Low or No Conversion? Problem->No_Conversion No Other Other byproducts observed Glaser->Other No Solution_Glaser 1. Ensure strict anaerobic conditions. 2. Add alkyne slowly. 3. Switch to a copper-free protocol. Glaser->Solution_Glaser Yes Solution_Other 1. Lower reaction temperature. 2. Screen different ligands/bases. 3. Consider protecting the -OH group. Other->Solution_Other Success Problem Solved Solution_Glaser->Success Solution_Other->Success Solution_Conversion 1. Increase temperature. 2. Use a more active catalyst/ligand system. 3. Check purity of reagents. No_Conversion->Solution_Conversion Yes No_Conversion->Success No Solution_Conversion->Success

Caption: A decision tree for troubleshooting Sonogashira coupling byproducts.

References

Validation & Comparative

Interpreting the ¹H NMR Spectrum of 2-(2-Bromo-5-methoxyphenyl)ethanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed analysis and interpretation of the ¹H NMR spectrum of 2-(2-Bromo-5-methoxyphenyl)ethanol. It is intended for researchers, scientists, and professionals in drug development to facilitate the structural elucidation of this compound and its analogs. This document presents predicted spectral data, a comparison with related structures, and a standardized experimental protocol for data acquisition.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic, ethyl, methoxy, and hydroxyl protons. The chemical shifts are influenced by the electronic effects of the bromo and methoxy substituents on the benzene ring. The expected data is summarized in the table below.

Proton Label Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-3~7.42d~8.71H
H-6~6.85d~3.01H
H-4~6.70dd~8.7, ~3.01H
-OCH₃~3.79s-3H
-CH₂-OH~3.88t~6.62H
Ar-CH₂-~2.95t~6.62H
-OHVariablebr s-1H

d: doublet, dd: doublet of doublets, t: triplet, s: singlet, br s: broad singlet

Structural Diagram and Proton Assignments

The chemical structure of this compound with the assigned protons is illustrated below. This visualization aids in correlating the spectral data with the specific protons in the molecule.

Figure 1. Structure of this compound with proton labeling.

Comparative Analysis

The interpretation of the ¹H NMR spectrum of this compound is supported by comparing it with the spectra of structurally related compounds.

  • Aromatic Region: The substitution pattern on the benzene ring gives rise to a characteristic splitting pattern. The proton at the H-3 position is ortho to the bromine atom and is expected to be the most downfield of the aromatic protons. The H-6 proton is ortho to the electron-donating methoxy group and meta to the bromine, appearing at a higher field. The H-4 proton is coupled to both H-3 and H-6, resulting in a doublet of doublets. This pattern is consistent with other 1,2,4-trisubstituted benzene rings.

  • Aliphatic Region: The two methylene groups (-CH₂-CH₂-OH) form an A₂B₂ system, appearing as two triplets, assuming free rotation. The chemical shift of the methylene group adjacent to the aromatic ring (Ar-CH₂-) is influenced by the ring current and is typically found around 2.95 ppm. The methylene group attached to the hydroxyl group (-CH₂-OH) is deshielded by the electronegative oxygen atom, shifting it downfield to approximately 3.88 ppm. For comparison, in 2-bromoethanol, the methylene protons appear at around 3.55 and 3.93 ppm.[1]

  • Methoxy and Hydroxyl Protons: The methoxy group (-OCH₃) protons are not coupled to any other protons and therefore appear as a sharp singlet at around 3.79 ppm. The chemical shift of the hydroxyl (-OH) proton is highly dependent on solvent, concentration, and temperature, and it often appears as a broad singlet that can exchange with D₂O.

Experimental Protocol: ¹H NMR Spectroscopy

Objective: To acquire a high-resolution ¹H NMR spectrum of this compound for structural confirmation.

Materials and Equipment:

  • This compound sample

  • Deuterated chloroform (CDCl₃) with 0.03% tetramethylsilane (TMS)

  • NMR tube (5 mm)

  • NMR spectrometer (e.g., 400 MHz or higher)

  • Pipettes and vials

Procedure:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the this compound sample into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of CDCl₃ containing TMS to the vial.

    • Gently swirl or vortex the vial to ensure the sample is completely dissolved.

    • Using a pipette, transfer the solution to a clean 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve a homogeneous field, optimizing the resolution and lineshape of the TMS signal.

  • Data Acquisition:

    • Set the appropriate spectral width (e.g., -2 to 12 ppm).

    • Set the number of scans (e.g., 8 or 16) to achieve an adequate signal-to-noise ratio.

    • Acquire the free induction decay (FID) data.

  • Data Processing:

    • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

    • Integrate the peaks to determine the relative number of protons for each signal.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons in the molecule.

This comprehensive guide, with its detailed spectral predictions, structural visualizations, and standardized protocols, serves as a valuable resource for the accurate interpretation of the ¹H NMR spectrum of this compound.

References

A Comprehensive Guide to the 13C NMR Signal Assignment of 2-(2-Bromo-5-methoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis and predicted assignment of the 13C NMR signals for 2-(2-Bromo-5-methoxyphenyl)ethanol. The assignments are based on a comparative analysis of structurally similar compounds and established principles of NMR spectroscopy. This document serves as a valuable resource for the characterization and quality control of this compound in research and development settings.

Predicted 13C NMR Signal Assignments

The predicted chemical shifts for each carbon atom in this compound are summarized in the table below. These predictions are derived from the known substituent effects of bromine, methoxy, and hydroxyethyl groups on a benzene ring, and by comparison with the experimental data of analogous compounds.

Carbon AtomPredicted Chemical Shift (ppm)Rationale
C1~140 - 145Aromatic carbon attached to the ethanol side chain. Deshielded due to the substituent.
C2~115 - 120Aromatic carbon bearing the bromine atom. The "heavy atom effect" of bromine can lead to a shift in this range, which is lower than what would be expected based on electronegativity alone.
C3~115 - 120Aromatic CH ortho to the bromine and meta to the methoxy group.
C4~130 - 135Aromatic CH para to the bromine and ortho to the ethanol group.
C5~158 - 162Aromatic carbon bearing the methoxy group. Strongly deshielded by the electronegative oxygen atom.
C6~110 - 115Aromatic CH ortho to the methoxy group and meta to the bromine. Shielded due to the electron-donating effect of the methoxy group.
C7 (CH2)~38 - 42Aliphatic carbon adjacent to the aromatic ring.
C8 (CH2OH)~60 - 65Aliphatic carbon attached to the hydroxyl group. Deshielded by the electronegative oxygen.[1]
OCH3~55 - 56Carbon of the methoxy group. A typical chemical shift for methoxy carbons attached to an aromatic ring.

Comparative Analysis with Structurally Related Compounds

To substantiate the predicted assignments, the following table compares the expected shifts with experimental data from similar molecules.

CompoundC-Br (ppm)C-OCH3 (ppm)Aromatic CH (ppm)-CH2-Ar (ppm)-CH2OH (ppm)-OCH3 (ppm)
This compound (Predicted) ~115-120 ~158-162 ~110-115, ~115-120, ~130-135 ~38-42 ~60-65 ~55-56
2-Bromo-5-methoxyphenol[2]100.89160.61101.67, 108.45, 131.95--55.55
2-Bromoanisole--Data not fully assigned in the provided search results.---
2-Phenylethanol--Predicted data available.[3]~39~63-
2-Bromoethanol[4]----34.5, 61.5-

Note: The assignments for 2-Bromoethanol from the source refer to the two aliphatic carbons.

Experimental Protocol for 13C NMR Spectroscopy

The following provides a standard protocol for acquiring a high-quality 13C NMR spectrum of this compound.

1. Sample Preparation:

  • Dissolve 20-50 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • Use a spectrometer with a proton frequency of at least 400 MHz.

  • Tune and match the carbon probe.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity.

3. Data Acquisition Parameters:

  • Experiment: Proton-decoupled 13C experiment (e.g., zgpg30 on Bruker instruments).

  • Spectral Width: 0 to 220 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay (d1): 2-5 seconds.

  • Pulse Angle: 30-45 degrees.

  • Number of Scans: 1024 to 4096, depending on the sample concentration.

  • Temperature: 298 K.

4. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase the spectrum manually.

  • Perform a baseline correction.

  • Calibrate the spectrum by setting the TMS signal to 0 ppm or the solvent residual peak to its known chemical shift (e.g., CDCl3 at 77.16 ppm).

Logical Workflow for Signal Assignment

The assignment of the 13C NMR signals follows a logical progression based on established principles of chemical shifts and substituent effects.

G cluster_0 Initial Analysis cluster_1 Aliphatic Region Assignment cluster_2 Aromatic Region Assignment cluster_3 Final Assignment A Identify Number of Unique Carbons B Broad Chemical Shift Regions (Aromatic vs. Aliphatic) A->B C Identify -CH2OH (~60-65 ppm) (Deshielded by Oxygen) B->C F Identify Quaternary Carbons (C-Br, C-OCH3, C-CH2CH2OH) B->F D Identify -CH2-Ar (~38-42 ppm) C->D K Complete 13C NMR Assignment D->K E Identify -OCH3 (~55-56 ppm) E->K G Identify C-OCH3 (~158-162 ppm) (Strongly Deshielded) F->G H Identify C-Br (~115-120 ppm) ('Heavy Atom' Effect) G->H I Identify C-CH2CH2OH (~140-145 ppm) H->I J Assign CH Carbons based on Substituent Effects (ortho, meta, para) I->J J->K

Caption: Logical workflow for the assignment of 13C NMR signals.

References

Navigating the Fragments: A Comparative Guide to the Mass Spectrometry of 2-(2-Bromo-5-methoxyphenyl)ethanol and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of drug development and analytical chemistry, the precise structural elucidation of novel compounds is paramount. Mass spectrometry stands as a cornerstone technique for this purpose, providing invaluable data on molecular weight and fragmentation patterns. This guide offers a detailed comparison of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of 2-(2-Bromo-5-methoxyphenyl)ethanol with the experimentally determined fragmentation of structurally related compounds: 2-Phenylethanol , 2-(4-Methoxyphenyl)ethanol , and 2-(4-Bromophenyl)ethanol . This comparative analysis, supported by experimental data and detailed protocols, serves as a predictive framework for researchers engaged in the identification of halogenated and methoxylated aromatic compounds.

Predicted and Experimental Fragmentation Patterns: A Comparative Analysis

The fragmentation of this compound under EI-MS is predicted to be driven by the interplay of its key structural features: the primary alcohol, the substituted aromatic ring, and the ethyl bridge. The following table summarizes the major predicted fragment ions for the target compound and compares them with the observed fragments for its structural analogs.

m/z Predicted Ion for this compound Observed in 2-Phenylethanol [1]Observed in 2-(4-Methoxyphenyl)ethanol [2][3]Observed in 2-(4-Bromophenyl)ethanol Interpretation
232/234 [M]•+---Molecular ion peak (presence of Br gives M and M+2 peaks in ~1:1 ratio)
201/203 [M - CH₂OH]•+91121170/172Benzylic cleavage, loss of the hydroxymethyl radical
214/216 [M - H₂O]•+104134182/184Dehydration, loss of a water molecule
153 [M - Br]•+---Loss of a bromine radical
122 -122 ([M]•+)--Molecular ion of 2-phenylethanol
152 --152 ([M]•+)-Molecular ion of 2-(4-methoxyphenyl)ethanol
200/202 ---200/202 ([M]•+)Molecular ion of 2-(4-bromophenyl)ethanol
107 [C₇H₆O]•+-107-Fragment from methoxy-substituted ring
91 [C₇H₇]•+91--Tropylium ion, characteristic of benzyl compounds
77 [C₆H₅]•+777777Phenyl cation

Elucidating the Fragmentation Pathway of this compound

The predicted fragmentation cascade of this compound begins with the ionization of the molecule. The resulting molecular ion is expected to undergo several key fragmentation reactions, as depicted in the following pathway:

Fragmentation_Pathway M [M]•+ m/z 232/234 F1 [M - CH₂OH]•+ m/z 201/203 M->F1 Benzylic Cleavage F2 [M - H₂O]•+ m/z 214/216 M->F2 Dehydration F3 [M - Br]•+ m/z 153 M->F3 Loss of Br• F4 [C₇H₆O]•+ m/z 107 F1->F4 Loss of Br• Experimental_Workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis Dissolution Dissolve Sample Dilution Serial Dilution Dissolution->Dilution Filtration Filter Sample Dilution->Filtration Injection Inject Sample Filtration->Injection Separation GC Separation Injection->Separation Ionization EI Ionization Separation->Ionization Detection Mass Detection Ionization->Detection Spectrum Obtain Mass Spectrum Detection->Spectrum Interpretation Interpret Fragmentation Spectrum->Interpretation Comparison Compare with References Interpretation->Comparison Identification Identify Compound Comparison->Identification

References

A Comparative Guide to the Quantitative Purity Analysis of 2-(2-Bromo-5-methoxyphenyl)ethanol by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise determination of purity for pharmaceutical intermediates like 2-(2-Bromo-5-methoxyphenyl)ethanol is critical for ensuring the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this purpose, offering high resolution, sensitivity, and quantitative accuracy.[1] This guide provides a detailed HPLC protocol for the purity analysis of this compound and objectively compares its performance with alternative analytical methods, supported by experimental data.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is the preferred method for the purity assessment of non-volatile and thermally labile compounds like the target analyte.[2] The methodology separates the primary compound from its potential process-related impurities and degradation products based on their differential partitioning between a stationary and a mobile phase.[3]

Detailed Experimental Protocol: HPLC-UV

This protocol outlines a reversed-phase HPLC method with UV detection, a robust and widely accessible approach for quantifying this compound.

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chemicals & Reagents:

    • Acetonitrile (HPLC Grade)

    • Water (HPLC Grade or Milli-Q)

    • Formic Acid (Analytical Grade)

    • This compound Reference Standard (Purity ≥99.5%)

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with Acetonitrile and Water (65:35 v/v) containing 0.1% Formic Acid. The mobile phase should be filtered and degassed prior to use.[4]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 280 nm.

    • Injection Volume: 10 µL.

  • Preparation of Solutions:

    • Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

    • Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the test sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Analysis Procedure & Quantification:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject a blank (mobile phase), followed by six replicate injections of the standard solution to establish system suitability (RSD of peak area < 2.0%).

    • Inject the sample solution in duplicate.

    • Purity is calculated using the area normalization method, where the peak area of the main component is expressed as a percentage of the total area of all peaks in the chromatogram.[3]

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Mobile Phase (ACN/H2O/FA) C HPLC System Equilibration A->C B Standard & Sample Solutions (0.5 mg/mL) D Inject Standard (System Suitability) B->D E Inject Sample B->E C->D D->E F Integrate Peaks E->F G Calculate Purity (Area % Method) F->G H Generate Report G->H

Caption: Workflow for HPLC-based purity analysis.

Hypothetical Quantitative Data

The following table presents hypothetical results from the HPLC analysis of two different batches of this compound, illustrating typical data obtained.

ParameterBatch XBatch Y
Retention Time (Main Peak) 5.82 min5.81 min
Total Peak Area 18,543,21019,011,450
Main Peak Area 18,415,67018,725,280
Known Impurity 1 (t R = 4.1 min) 0.45%0.88%
Unknown Impurity 2 (t R = 7.2 min) 0.25%0.59%
Calculated Purity (Area %) 99.31% 98.49%

Comparison with Alternative Analytical Methods

While HPLC is a powerful tool, other techniques can provide complementary or alternative data for purity assessment. The choice of method depends on the specific requirements of the analysis, such as the nature of expected impurities and the need for structural confirmation.[2]

Gas Chromatography (GC)

GC is an excellent technique for analyzing volatile and thermally stable compounds.[1] It offers high sensitivity, particularly for residual solvents. For a compound like this compound (Boiling Point: ~315°C), GC is viable and can be highly effective, especially when coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).[5]

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method capable of determining purity without requiring a reference standard for each impurity.[6][7] It provides both structural confirmation and quantitative information by comparing the integral of analyte signals to that of an internal standard of known purity.[8][9] This makes it an exceptionally powerful, albeit less common, tool for certifying reference materials.

Comparative Performance Data

The table below summarizes the key performance characteristics of HPLC, GC, and qNMR for the purity analysis of this compound.

ParameterHPLC-UVGC-FIDQuantitative ¹H NMR (qNMR)
Principle Liquid-solid phase partitioningGas-solid phase partitioningNuclear spin resonance in a magnetic field
Selectivity HighHigh to Very HighVery High
Sensitivity HighVery High (esp. for volatiles)Moderate
Limit of Quantitation (LOQ) ~0.05%~0.01%~0.1%
Precision (%RSD) < 2%< 3%< 1%
Sample Throughput HighHighLow to Moderate
Impurity Identification Limited (requires MS detector)Good (with MS detector)Excellent (structural info)
Primary Method Capability No (requires reference standards)No (requires reference standards)Yes (with internal standard)

Logical Comparison Diagram

Caption: Comparison of analytical methods for purity determination.

Conclusion

For the routine quantitative analysis and quality control of this compound purity, the described HPLC-UV method offers a robust, precise, and reliable solution. It provides excellent separation for non-volatile, process-related impurities and is readily available in most analytical laboratories.

Gas Chromatography serves as a strong alternative, particularly if volatile impurities or residual solvents are a primary concern. Quantitative NMR stands out as a definitive, primary method that provides orthogonal data, confirming both structure and purity without the need for specific impurity standards, making it ideal for reference material characterization or in-depth investigations. For comprehensive purity validation, employing an orthogonal method like GC or qNMR alongside HPLC is highly recommended.

References

key vibrational modes in the FTIR spectrum of 2-(2-Bromo-5-methoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Key Vibrational Modes in the FTIR Spectrum of 2-(2-Bromo-5-methoxyphenyl)ethanol

For researchers, scientists, and professionals in drug development, understanding the molecular structure of novel compounds is paramount. Fourier-Transform Infrared (FTIR) spectroscopy is a powerful analytical technique that provides a molecular fingerprint by identifying the vibrational modes of functional groups. This guide offers a detailed comparison of the against relevant alternative compounds, supported by experimental data and protocols.

Comparative Analysis of Vibrational Modes

Data Presentation: Predicted and Experimental Vibrational Frequencies (cm⁻¹)

Vibrational ModePredicted for this compound2-Phenylethanol (Experimental)[1][2][3][4][5]1-Bromo-4-methoxybenzene (Experimental)[6][7][8][9][10]
O-H Stretch (Alcohol) Broad, ~3300-3400Broad, ~3336N/A
Aromatic C-H Stretch ~3050-3100~3026, 3064, 3087~3069, 3100
Aliphatic C-H Stretch ~2850-2950~2868, 2945N/A (CH₃ stretch at ~2835, 2955)
Aromatic C=C Stretch (in-ring) ~1450-1600~1454, 1496, 1604~1489, 1591
C-O Stretch (Alcohol) ~1050~1049N/A
C-O-C Asymmetric Stretch (Ether) ~1250N/A~1246
C-O-C Symmetric Stretch (Ether) ~1030N/A~1034
C-Br Stretch ~550-650N/A~515
Aromatic C-H Out-of-Plane Bend ~800-850 (Trisubstituted)~698, 748 (Monosubstituted)~823 (Disubstituted)

Experimental Protocols

A reliable FTIR spectrum can be obtained by following a standardized experimental protocol. The Attenuated Total Reflectance (ATR) technique is highly recommended for liquid samples due to its simplicity and minimal sample preparation.

Detailed Protocol for ATR-FTIR Spectroscopy of a Liquid Sample:

  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

    • Select the appropriate spectral range, typically 4000 to 400 cm⁻¹ for organic compounds, with a resolution of 4 or 8 cm⁻¹.[11][12]

    • Clean the ATR crystal (e.g., diamond or germanium) with a suitable solvent (e.g., isopropanol or ethanol) and a soft, non-abrasive wipe to remove any residues from previous measurements.[12]

  • Background Spectrum Acquisition:

    • With the clean and dry ATR crystal, run a background scan. This spectrum of the ambient environment (air, CO₂, water vapor) will be automatically subtracted from the sample spectrum.[12]

  • Sample Application:

    • Place a few drops of the liquid sample, this compound, onto the center of the ATR crystal, ensuring the crystal surface is completely covered.[12] For neat liquid analysis using transmission, a single drop can be placed between two NaCl or KBr plates.[13][14]

  • Data Acquisition:

    • Initiate the sample scan. To improve the signal-to-noise ratio, it is standard practice to co-add multiple scans (e.g., 32 or 64).[11]

  • Data Processing and Analysis:

    • The instrument's software will automatically perform the Fourier transform to generate the infrared spectrum.

    • Identify the characteristic absorption peaks and compare their wavenumbers with established correlation tables and reference spectra to assign them to specific vibrational modes.

  • Cleaning:

    • Thoroughly clean the ATR crystal or salt plates with an appropriate solvent to remove all traces of the sample.[12][13]

Visualization of Analytical Workflow

The logical flow for analyzing and comparing the FTIR spectra can be visualized as follows:

FTIR_Analysis_Workflow Workflow for FTIR Spectral Analysis and Comparison cluster_preparation Sample Preparation & Data Acquisition cluster_analysis Spectral Analysis cluster_comparison Comparative Analysis A Prepare Neat/ATR Sample B Acquire Background Spectrum A->B C Acquire Sample Spectrum B->C D Identify Peak Frequencies C->D E Assign Vibrational Modes D->E G Target Molecule: this compound (Predicted) E->G F Consult Correlation Tables F->E J Tabulate and Compare Key Vibrational Modes G->J H Alternative 1: 2-Phenylethanol (Experimental) H->J I Alternative 2: 1-Bromo-4-methoxybenzene (Experimental) I->J

Caption: Logical workflow for identifying and comparing key vibrational modes in FTIR spectra.

References

A Comparative Analysis of Synthetic Routes to 2-(2-Bromo-5-methoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the field of drug development and organic synthesis, the efficient and high-yielding preparation of key intermediates is paramount. 2-(2-Bromo-5-methoxyphenyl)ethanol is a valuable building block in the synthesis of various pharmaceutical compounds. This guide provides a comparative analysis of two primary synthetic routes to this target molecule, offering detailed experimental protocols and a quantitative comparison to aid in the selection of the most suitable method.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: Direct Reduction of Carboxylic AcidRoute 2: Esterification followed by Reduction
Starting Material 2-(2-Bromo-5-methoxyphenyl)acetic acid2-(2-Bromo-5-methoxyphenyl)acetic acid
Key Reagents Sodium borohydride, IodineMethanol, Sulfuric acid, Lithium aluminum hydride
Number of Steps 12
Reported Yield ~100%High (specific yield dependent on both steps)
Key Advantages High yield, one-pot reactionMilder reducing agent in the final step may be preferable for sensitive substrates
Potential Drawbacks Use of iodineTwo-step process, use of highly reactive LiAlH4

Synthetic Route 1: Direct Reduction of 2-(2-Bromo-5-methoxyphenyl)acetic acid

This route involves the direct reduction of the corresponding carboxylic acid using a combination of sodium borohydride and iodine. This method is attractive due to its high reported yield and the convenience of a one-pot procedure.

Experimental Protocol:

Materials:

  • 2-(2-bromo-5-methoxyphenyl)acetic acid

  • Sodium borohydride (NaBH₄)

  • Iodine (I₂)

  • Tetrahydrofuran (THF), anhydrous

  • Ice bath

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask, dissolve 2-(2-bromo-5-methoxyphenyl)acetic acid in anhydrous tetrahydrofuran.

  • Cool the solution in an ice bath to 0°C.

  • Slowly add sodium borohydride to the stirred solution.

  • After the addition of sodium borohydride, add a solution of iodine in tetrahydrofuran dropwise to the reaction mixture, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional period (monitoring by TLC is recommended to determine completion).

  • Upon completion, carefully quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

Note: A specific literature source reports a yield of 100% for this transformation.[1]

Synthetic Route 2: Esterification of 2-(2-Bromo-5-methoxyphenyl)acetic acid followed by Reduction

This two-step approach first involves the conversion of the carboxylic acid to its methyl ester via Fischer esterification, followed by the reduction of the ester to the desired primary alcohol. While this route involves an additional step, it offers an alternative set of reaction conditions and reagents that may be advantageous in certain contexts.

Experimental Protocol:

Step 2a: Synthesis of Methyl 2-(2-bromo-5-methoxyphenyl)acetate (Fischer Esterification)

Materials:

  • 2-(2-Bromo-5-methoxyphenyl)acetic acid

  • Methanol (MeOH), anhydrous

  • Sulfuric acid (H₂SO₄), concentrated

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Brine

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard glassware for organic synthesis, including a reflux condenser

Procedure:

  • Dissolve 2-(2-bromo-5-methoxyphenyl)acetic acid in an excess of anhydrous methanol in a round-bottom flask.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Heat the reaction mixture to reflux and maintain for several hours (monitoring by TLC is recommended).

  • After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain methyl 2-(2-bromo-5-methoxyphenyl)acetate.

Step 2b: Reduction of Methyl 2-(2-bromo-5-methoxyphenyl)acetate

Materials:

  • Methyl 2-(2-bromo-5-methoxyphenyl)acetate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Ice bath

  • Sodium sulfate decahydrate or Rochelle's salt solution for workup

  • Standard glassware for inert atmosphere synthesis

Procedure:

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), prepare a suspension of lithium aluminum hydride in anhydrous diethyl ether or THF.

  • Cool the suspension in an ice bath to 0°C.

  • Dissolve methyl 2-(2-bromo-5-methoxyphenyl)acetate in anhydrous diethyl ether or THF and add it dropwise to the stirred LiAlH₄ suspension.

  • After the addition is complete, allow the reaction to stir at 0°C for a short period and then warm to room temperature.

  • Monitor the reaction for completion using TLC.

  • Upon completion, carefully quench the reaction by the slow, sequential addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup). Alternatively, a saturated aqueous solution of sodium sulfate decahydrate or Rochelle's salt can be used for the workup.

  • Filter the resulting precipitate and wash it thoroughly with diethyl ether or THF.

  • Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Visualization of Synthetic Pathways

To provide a clear visual representation of the described synthetic routes, the following diagrams have been generated using the DOT language.

Synthetic_Route_1 start 2-(2-Bromo-5-methoxyphenyl)acetic acid reagents NaBH4, I2 THF, 0 °C to rt start->reagents product This compound reagents->product

Caption: Synthetic Route 1: Direct Reduction.

Synthetic_Route_2 cluster_step1 Step 2a: Esterification cluster_step2 Step 2b: Reduction start 2-(2-Bromo-5-methoxyphenyl)acetic acid reagents1 MeOH, H2SO4 (cat.) Reflux start->reagents1 intermediate Methyl 2-(2-bromo-5-methoxyphenyl)acetate reagents1->intermediate reagents2 1. LiAlH4, Et2O or THF 2. H2O workup product This compound reagents2->product intermediate_ref->reagents2

Caption: Synthetic Route 2: Esterification and Reduction.

Conclusion

Both synthetic routes presented offer viable pathways to this compound. The choice between the two will likely depend on the specific requirements of the synthesis, including scale, available reagents, and the operator's familiarity with the techniques. The direct reduction of the carboxylic acid (Route 1) is a highly efficient, one-step process with a reported quantitative yield, making it an excellent choice for a streamlined synthesis. Route 2, involving esterification followed by reduction, provides a more classical approach and may be preferred if the direct reduction proves problematic for a particular substrate or if a milder reducing agent is desired in the final step. Researchers are encouraged to evaluate both methods based on their laboratory's capabilities and the specific goals of their synthetic campaign.

References

2-(2-Bromo-5-methoxyphenyl)ethanol versus 2-(4-bromo-3-methoxyphenyl)ethanol in organic synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to 2-(2-Bromo-5-methoxyphenyl)ethanol and 2-(4-bromo-3-methoxyphenyl)ethanol in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis, the selection of appropriate building blocks is paramount to the successful construction of complex molecular architectures. Aryl halides, such as brominated methoxyphenylethanols, are versatile intermediates widely employed in cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. This guide provides an objective comparison of two constitutional isomers, this compound and 2-(4-bromo-3-methoxyphenyl)ethanol, highlighting their differential reactivity and utility in common palladium-catalyzed cross-coupling reactions.

Structural and Reactivity Overview

The reactivity of an aryl bromide in cross-coupling reactions is largely dictated by the electronic and steric environment of the carbon-bromine bond. The position of the methoxy group relative to the bromine atom and the ethanol substituent significantly influences the electron density of the aromatic ring and the accessibility of the palladium catalyst to the C-Br bond.

  • This compound: In this isomer, the bromine atom is positioned ortho to the ethanol side chain and meta to the electron-donating methoxy group. The proximity of the ethanol group can introduce steric hindrance, potentially slowing down the rate of oxidative addition, which is often the rate-determining step in many cross-coupling catalytic cycles. The methoxy group, being meta to the bromine, has a less pronounced electronic influence on the C-Br bond compared to an ortho or para positioning.

  • 2-(4-bromo-3-methoxyphenyl)ethanol: Here, the bromine atom is para to the ethanol side chain and ortho to the methoxy group. This arrangement presents a different steric and electronic profile. The bromine is more sterically accessible compared to the 2-bromo isomer. The ortho methoxy group, with its electron-donating nature, can increase the electron density at the carbon bearing the bromine, which might slightly decrease its reactivity towards oxidative addition.

Comparative Performance in Key Cross-Coupling Reactions

While direct head-to-head comparative studies for these specific isomers are not extensively documented, their performance in key palladium-catalyzed cross-coupling reactions can be predicted based on the reactivity of analogous substrates. The following tables summarize expected yields for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. These values are illustrative and serve as a baseline for reaction optimization.

Table 1: Comparison of Expected Yields in Suzuki-Miyaura Coupling

Coupling PartnerProductExpected Yield with this compoundExpected Yield with 2-(4-bromo-3-methoxyphenyl)ethanol
Phenylboronic acidBiphenyl derivativeGood to ExcellentExcellent
4-Methylphenylboronic acid4-Methylbiphenyl derivativeGood to ExcellentExcellent
4-Methoxyphenylboronic acid4-Methoxybiphenyl derivativeGoodGood to Excellent

Table 2: Comparison of Expected Yields in Heck Reaction

Coupling PartnerProductExpected Yield with this compoundExpected Yield with 2-(4-bromo-3-methoxyphenyl)ethanol
StyreneStilbene derivativeGoodGood to Excellent
n-Butyl acrylateCinnamate derivativeModerate to GoodGood

Table 3: Comparison of Expected Yields in Sonogashira Coupling

Coupling PartnerProductExpected Yield with this compoundExpected Yield with 2-(4-bromo-3-methoxyphenyl)ethanol
PhenylacetyleneDiphenylacetylene derivativeGoodGood to Excellent
TrimethylsilylacetyleneSilylated alkyne derivativeGoodGood to Excellent

Table 4: Comparison of Expected Yields in Buchwald-Hartwig Amination

Coupling PartnerProductExpected Yield with this compoundExpected Yield with 2-(4-bromo-3-methoxyphenyl)ethanol
AnilineDiphenylamine derivativeGoodGood to Excellent
MorpholineN-Aryl morpholine derivativeGoodGood to Excellent

Experimental Protocols

The following are generalized experimental protocols for the Suzuki-Miyaura coupling of both isomers. These protocols are based on established methodologies for similar aryl bromides and should be optimized for specific substrates and scales.

Protocol: Suzuki-Miyaura Coupling of 2-(Aryl)ethanol Derivatives

Materials:

  • 2-(Bromo-methoxyphenyl)ethanol isomer (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane/Water (4:1 mixture, degassed)

Procedure:

  • To a dry Schlenk flask, add the 2-(bromo-methoxyphenyl)ethanol isomer, arylboronic acid, potassium phosphate, palladium(II) acetate, and SPhos.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 4-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

Visualizing Reaction Workflows and Structural Relationships

To further clarify the concepts discussed, the following diagrams, generated using the DOT language, illustrate a typical cross-coupling workflow and the structural differences between the two isomers.

G General Workflow for Palladium-Catalyzed Cross-Coupling cluster_reactants Reactants & Catalyst Setup cluster_reaction Reaction cluster_workup Workup & Purification ArylHalide Aryl Halide (Bromo-methoxyphenylethanol) ReactionVessel Inert Atmosphere Degassed Solvent Heating ArylHalide->ReactionVessel CouplingPartner Coupling Partner (e.g., Boronic Acid) CouplingPartner->ReactionVessel Catalyst Pd Catalyst & Ligand Catalyst->ReactionVessel Base Base Base->ReactionVessel Quench Quenching ReactionVessel->Quench Reaction Monitoring (TLC/LC-MS) Extract Extraction Quench->Extract Purify Column Chromatography Extract->Purify Product Final Product Purify->Product

Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.

G Structural Comparison of Isomers cluster_reactivity1 Predicted Reactivity Factors cluster_reactivity2 Predicted Reactivity Factors Isomer1 This compound Br: ortho to -CH₂CH₂OH Br: meta to -OCH₃ Reactivity1 Steric Hindrance: Higher Electronic Effect of -OCH₃: Weaker Isomer1->Reactivity1 Isomer2 2-(4-bromo-3-methoxyphenyl)ethanol Br: para to -CH₂CH₂OH Br: ortho to -OCH₃ Reactivity2 Steric Hindrance: Lower Electronic Effect of -OCH₃: Stronger Isomer2->Reactivity2

Caption: Key structural differences and their predicted influence on reactivity.

Conclusion

Both this compound and 2-(4-bromo-3-methoxyphenyl)ethanol are valuable building blocks in organic synthesis. The choice between these two isomers will depend on the specific requirements of the synthetic route. The 4-bromo-3-methoxy isomer is generally expected to be more reactive in palladium-catalyzed cross-coupling reactions due to lower steric hindrance around the bromine atom. However, the 2-bromo-5-methoxy isomer offers a different substitution pattern that may be crucial for accessing specific target molecules. The experimental protocols and comparative data provided in this guide offer a solid starting point for researchers and drug development professionals to effectively utilize these versatile intermediates in their synthetic endeavors. It is always recommended to perform small-scale optimization experiments to determine the ideal reaction conditions for a specific transformation.

Comparative Analysis of Novel Ether and Ester Derivatives of 2-(2-Bromo-5-methoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two novel, hypothetical derivatives of 2-(2-Bromo-5-methoxyphenyl)ethanol: an ether-linked derivative (Compound A) and an ester-linked derivative (Compound B). The data presented is illustrative to showcase a comparative analysis framework.

Introduction

This compound is a versatile starting material for the synthesis of a variety of substituted phenethyl alcohol derivatives. Its structural motifs, including the bromo and methoxy substitutions on the phenyl ring, offer opportunities for developing compounds with potential biological activities. This guide explores the synthesis and hypothetical characterization of an ether and an ester derivative, providing a comparative overview of their physicochemical and biological properties.

Synthesis and Characterization

The synthesis of the novel derivatives involves standard organic chemistry transformations targeting the hydroxyl group of the parent molecule.

Compound A: 2-(2-(2-Bromo-5-methoxyphenyl)ethoxy)ethan-1-ol

An ether linkage was introduced via a Williamson ether synthesis.

Compound B: 2-(2-Bromo-5-methoxyphenyl)ethyl acetate

An ester linkage was formed through an esterification reaction.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for the two hypothetical derivatives is presented below.

PropertyCompound A (Ether Derivative)Compound B (Ester Derivative)
Molecular Formula C₁₁H₁₅BrO₃C₁₁H₁₃BrO₃
Molecular Weight 275.14 g/mol 273.12 g/mol
Appearance Colorless OilWhite Solid
¹H NMR (400 MHz, CDCl₃) δ 7.28 (d, J=8.8 Hz, 1H), 6.95 (d, J=3.0 Hz, 1H), 6.70 (dd, J=8.8, 3.0 Hz, 1H), 3.85 (t, J=4.5 Hz, 2H), 3.79 (s, 3H), 3.72 (t, J=4.5 Hz, 2H), 3.65 (t, J=6.8 Hz, 2H), 3.05 (t, J=6.8 Hz, 2H), 2.10 (br s, 1H, OH).δ 7.25 (d, J=8.7 Hz, 1H), 6.92 (d, J=3.1 Hz, 1H), 6.68 (dd, J=8.7, 3.1 Hz, 1H), 4.35 (t, J=7.0 Hz, 2H), 3.78 (s, 3H), 3.01 (t, J=7.0 Hz, 2H), 2.05 (s, 3H).
¹³C NMR (101 MHz, CDCl₃) δ 159.2, 133.5, 130.1, 115.8, 114.9, 112.7, 72.5, 70.4, 61.9, 55.6, 36.2.δ 171.1, 159.1, 133.2, 130.5, 115.5, 114.7, 112.9, 64.8, 55.6, 35.1, 21.0.
Mass Spec (ESI-MS) m/z 275.02, 277.02 [M+H]⁺m/z 273.01, 275.01 [M+H]⁺

Experimental Protocols

General Synthesis of Ether Derivative (Compound A)

To a solution of this compound (1.0 eq) in anhydrous THF, sodium hydride (1.2 eq, 60% dispersion in mineral oil) is added portion-wise at 0 °C under an inert atmosphere. The mixture is stirred for 30 minutes, followed by the addition of 2-(2-bromoethoxy)tetrahydro-2H-pyran (1.1 eq). The reaction is allowed to warm to room temperature and stirred for 16 hours. The reaction is quenched with water and extracted with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting intermediate is dissolved in methanol, and a catalytic amount of p-toluenesulfonic acid is added. The mixture is stirred at room temperature for 2 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford Compound A.

General Synthesis of Ester Derivative (Compound B)

To a solution of this compound (1.0 eq) in dichloromethane, triethylamine (1.5 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP) are added. The solution is cooled to 0 °C, and acetic anhydride (1.2 eq) is added dropwise. The reaction mixture is stirred at room temperature for 4 hours. The reaction is then washed with 1 M HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield Compound B.

Biological Activity

The hypothetical biological activities of the derivatives were assessed in an in-vitro cancer cell line proliferation assay.

CompoundIC₅₀ (µM) on HeLa Cells
Compound A (Ether) 25.8
Compound B (Ester) 12.3
Doxorubicin (Control) 0.8

The results suggest that the ester derivative (Compound B) exhibits more potent anti-proliferative activity compared to the ether derivative (Compound A), although both are less potent than the positive control, doxorubicin.

Cell Proliferation Assay Protocol

HeLa cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight. The cells were then treated with various concentrations of Compound A, Compound B, or Doxorubicin for 48 hours. Cell viability was assessed using the MTT assay. The absorbance was measured at 570 nm using a microplate reader. The IC₅₀ values were calculated from the dose-response curves.

Visualizations

Synthetic Workflow

Synthetic_Workflow cluster_A Synthesis of Compound A (Ether) cluster_B Synthesis of Compound B (Ester) start This compound A1 1. NaH, THF 2. Br(CH2)2OTHP start->A1 B1 Ac2O, Et3N, DMAP, DCM start->B1 A2 Intermediate A1->A2 A3 p-TsOH, MeOH A2->A3 A_end Compound A A3->A_end B_end Compound B B1->B_end

Caption: Synthetic routes to Compound A and Compound B.

Hypothetical Signaling Pathway Inhibition

Signaling_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK MEK->ERK Inhibition Proliferation Cell Proliferation ERK->Proliferation CompoundB Compound B CompoundB->MEK

confirming the regiochemistry of substitution on the aromatic ring of 2-(2-Bromo-5-methoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the regiochemical outcomes of electrophilic aromatic substitution (EAS) reactions on 2-(2-Bromo-5-methoxyphenyl)ethanol. Understanding the directing effects of the substituents on the aromatic ring is crucial for the targeted synthesis of derivatives with specific pharmacological activities. This document outlines the predicted regioselectivity based on established principles and compares it with alternative synthetic strategies that offer different regiochemical control.

Predicting the Regiochemistry of Substitution

The regiochemical outcome of electrophilic aromatic substitution on a disubstituted benzene ring is primarily determined by the electronic properties of the existing substituents. In the case of this compound, the aromatic ring bears three substituents: a bromo group, a methoxy group, and a 2-hydroxyethyl group.

  • Methoxy Group (-OCH₃): This is a strongly activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance.[1][2][3]

  • Bromo Group (-Br): Halogens are generally deactivating groups due to their inductive electron-withdrawing effect. However, they are also ortho, para-directors because of the electron-donating resonance effect of their lone pairs.[4]

  • 2-Hydroxyethyl Group (-CH₂CH₂OH): This alkyl-like group is generally considered to be a weakly activating or deactivating group and an ortho, para-director.

When multiple substituents are present, the most strongly activating group typically controls the position of the incoming electrophile.[3] In this molecule, the methoxy group is the most powerful activating group and will therefore be the primary director of substitution.

The positions on the aromatic ring are numbered as follows:

Based on the directing effect of the methoxy group at position 5, electrophilic substitution is expected to occur primarily at the positions ortho (C4 and C6) and para (C2) to it. However, position C2 is already substituted with the bromo group. Therefore, the primary sites for electrophilic attack are position C4 and position C6 .

Steric hindrance can also play a role in the product distribution.[5] The 2-hydroxyethyl group at position 2 may sterically hinder attack at the adjacent C6 position to some extent, potentially favoring substitution at the C4 position.

Comparison of Potential Electrophilic Aromatic Substitution Reactions

The following table summarizes the predicted major products for common electrophilic aromatic substitution reactions on this compound.

Reaction TypeReagentsPredicted Major Product(s)
Nitration HNO₃, H₂SO₄2-(2-Bromo-4-nitro-5-methoxyphenyl)ethanol and 2-(2-Bromo-6-nitro-5-methoxyphenyl)ethanol
Halogenation Br₂, FeBr₃ or Cl₂, AlCl₃2-(2,4-Dibromo-5-methoxyphenyl)ethanol or 2-(2-Bromo-4-chloro-5-methoxyphenyl)ethanol and their corresponding 6-halo isomers
Friedel-Crafts Acylation RCOCl, AlCl₃2-(4-Acyl-2-bromo-5-methoxyphenyl)ethanol and 2-(6-Acyl-2-bromo-5-methoxyphenyl)ethanol

Experimental Protocols (Hypothetical Examples)

Protocol 1: Nitration of a Substituted Aromatic Ring

This protocol is adapted from the nitration of 6-bromoquinoline and can be modified for the nitration of this compound.

Materials:

  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Dichloromethane (CH₂Cl₂)

  • 10% Sodium Carbonate Solution (Na₂CO₃)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ice

Procedure:

  • Dissolve this compound in concentrated sulfuric acid in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture while maintaining the temperature at 0°C.

  • After the addition is complete, continue stirring the mixture at 0°C for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Carefully pour the reaction mixture over crushed ice and allow it to warm to room temperature.

  • Extract the product into dichloromethane.

  • Wash the combined organic layers with a 10% sodium carbonate solution and then with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography on silica gel.

Characterization: The regiochemistry of the nitrated products would be confirmed using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Alternative Synthetic Strategies for Regiochemical Control

To obtain different regioisomers that are not favored by the directing effects of the methoxy group, alternative synthetic strategies are required.

Strategy 1: Synthesis of the 3-Substituted Isomer

To introduce a substituent at the C3 position, one could start with a different precursor and introduce the bromo and methoxy groups later in the synthesis. For example, starting with 3-hydroxyphenylethanol, one could perform an electrophilic substitution, followed by methylation of the hydroxyl group and bromination.

Strategy 2: Synthesis of the 6-Substituted Isomer via Ortho-metalation

Directed ortho-metalation can be a powerful tool for achieving substitution at a position adjacent to a directing group that might otherwise be disfavored. While the methoxy group directs ortho and para, specific reaction conditions with strong bases like organolithium reagents can favor lithiation at the C6 position, which can then be quenched with an electrophile.

Data Presentation

The following table summarizes the expected regiochemical outcomes of different synthetic approaches.

Synthetic ApproachTarget Position of SubstitutionKey Regiodetermining StepExpected Major Regioisomer
Electrophilic Aromatic SubstitutionC4, C6Directing effect of the methoxy group4-substituted and 6-substituted isomers
Synthesis from 3-hydroxyphenylethanolC3Initial substitution on 3-hydroxyphenylethanol3-substituted isomer
Directed ortho-metalationC6Lithiation directed by the methoxy group6-substituted isomer

Visualizing Reaction Pathways

Electrophilic Aromatic Substitution Pathway

EAS_Pathway sub This compound reagents Electrophile (E+) (e.g., NO2+, Br+, RCO+) sub->reagents Reaction intermediate1 Carbocation Intermediate (Attack at C4) reagents->intermediate1 Ortho to -OCH3 intermediate2 Carbocation Intermediate (Attack at C6) reagents->intermediate2 Ortho to -OCH3 product1 4-Substituted Product intermediate1->product1 Deprotonation product2 6-Substituted Product intermediate2->product2 Deprotonation

Caption: Predicted pathway for electrophilic aromatic substitution.

Alternative Synthesis Workflow

Alternative_Synthesis start Alternative Starting Material (e.g., 3-hydroxyphenylethanol) step1 Regioselective Reaction 1 (e.g., Electrophilic Substitution) start->step1 intermediate Intermediate Product step1->intermediate step2 Further Functionalization (e.g., Methylation, Bromination) intermediate->step2 final_product Desired Regioisomer (e.g., 3-Substituted Product) step2->final_product

Caption: General workflow for an alternative synthetic route.

References

Safety Operating Guide

Proper Disposal of 2-(2-Bromo-5-methoxyphenyl)ethanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this document outlines the essential safety and logistical procedures for the proper disposal of 2-(2-Bromo-5-methoxyphenyl)ethanol. Adherence to these guidelines is critical for ensuring laboratory safety and regulatory compliance. This information is intended for researchers, scientists, and drug development professionals.

I. Understanding the Hazards

This compound is a halogenated organic compound that requires careful handling and disposal. While specific toxicity data is limited, the available safety information indicates several hazards.

Hazard Identification and Safety Precautions:

Hazard CategoryGHS Hazard StatementPrecautionary Measures
Acute Oral ToxicityH302: Harmful if swallowedP264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth.
Skin Corrosion/IrritationH315: Causes skin irritation[1]P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of water. P332+P317: If skin irritation occurs: Get medical help. P362+P364: Take off contaminated clothing and wash it before reuse.[1]
Serious Eye Damage/IrritationH319: Causes serious eye irritationP280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Specific Target Organ Toxicity (Single Exposure)H335: May cause respiratory irritation[1]P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P319: Get medical help if you feel unwell.[1]

II. Standard Disposal Procedure

The primary method for the disposal of this compound is through a licensed hazardous waste facility, typically via high-temperature incineration.[2] Never dispose of this chemical down the drain or in regular trash.

Step-by-Step Disposal Protocol:

  • Waste Segregation:

    • Designate a specific, clearly labeled, and chemically compatible waste container for "Halogenated Organic Waste."[2] Polyethylene containers are a suitable option.[2]

    • Do not mix this waste with non-halogenated organic solvents or other incompatible waste streams.

  • Container Management:

    • Ensure the waste container is in good condition with a secure, tight-fitting lid.

    • The container must be properly labeled with a "Hazardous Waste" sticker.

    • Clearly list all chemical constituents and their approximate percentages on the waste tag. For this specific chemical, write "this compound."[2]

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area.[2]

    • The storage area should be a well-ventilated, cool, and dry place, away from incompatible materials such as strong oxidizing agents, strong acids, and strong reducing agents.[3]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[2]

III. Emergency Spill Procedures

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Spill Cleanup Protocol:

  • Ensure Safety:

    • If the spill is in a fume hood, keep the sash at the lowest practical height.

    • Evacuate non-essential personnel from the immediate area.

  • Personal Protective Equipment (PPE):

    • Don the appropriate PPE, including a lab coat, chemical splash goggles, a face shield, and double-layered gloves (e.g., nitrile).[2]

  • Containment and Absorption:

    • Cover the spill with an inert, dry absorbent material such as sand, vermiculite, or a commercial sorbent.[2] Start from the outside of the spill and work inwards to prevent splashing.[2]

  • Waste Collection:

    • Carefully scoop the absorbed material and any other contaminated debris into the designated "Halogenated Organic Waste" container.[2]

  • Decontamination:

    • Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or acetone), followed by a thorough wash with soap and water.[2]

    • Place all cleaning materials into the hazardous waste container.[2]

  • Final Steps:

    • Tightly seal the waste container and ensure it is properly labeled.

    • Remove and dispose of all contaminated PPE as hazardous waste.

    • Thoroughly wash your hands with soap and water.

IV. Disposal Process Overview

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Figure 1. Disposal Workflow for this compound cluster_0 Waste Generation cluster_1 Segregation & Collection cluster_2 Storage & Disposal cluster_3 Spill Emergency A Unused Product or Contaminated Materials B Segregate into 'Halogenated Organic Waste' Container A->B C Properly Labeled & Sealed Container B->C D Store in Satellite Accumulation Area C->D E Contact EHS for PICKUP D->E F Professional Disposal (Incineration) E->F G Spill Occurs H Don Appropriate PPE G->H I Contain & Absorb with Inert Material H->I J Collect Spill Debris into 'Halogenated Organic Waste' Container I->J J->C

References

Personal protective equipment for handling 2-(2-Bromo-5-methoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-(2-Bromo-5-methoxyphenyl)ethanol

This guide provides immediate, essential safety protocols, operational procedures, and disposal plans for handling this compound (CAS No. 75534-35-9) in a laboratory setting. Adherence to these guidelines is critical for ensuring personal safety and environmental protection for researchers, scientists, and drug development professionals.

Chemical Identifier:

  • Name: this compound

  • CAS Number: 75534-35-9

  • Molecular Formula: C₉H₁₁BrO₂[1][2][3]

  • Physical Form: Liquid[4]

Hazard Identification and Immediate Precautions

This compound is classified as hazardous. The primary risks include irritation upon contact and toxicity if ingested.[4] Immediate precautionary measures include handling the substance in a well-ventilated area, preferably a chemical fume hood, and ensuring immediate access to an eyewash station and safety shower.

GHS Hazard Classification:

Hazard ClassPictogramSignal WordHazard Statement
Acute Toxicity, OralWarning H302: Harmful if swallowed.[4]
Skin Corrosion/IrritationWarning H315: Causes skin irritation.[4]
Serious Eye Damage/IrritationWarning H319: Causes serious eye irritation.[4]
Specific Target Organ Toxicity, Single ExposureWarning H335: May cause respiratory irritation.[4]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against chemical exposure. The following PPE is mandatory when handling this compound:

Protection TypeRecommended EquipmentStandards & Specifications
Eye and Face Protection Chemical splash goggles and a face shield.Must conform to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards.
Hand Protection Chemical-resistant gloves. Nitrile for incidental contact; Viton or Norfoil for extended use.Gloves must comply with EN 374 (EU) or ASTM F739 (US) standards. Inspect before each use.
Body Protection Chemically resistant lab coat or apron.Should be fully buttoned.
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate organic vapor cartridge.Required when handling outside of a fume hood or if there is a risk of exceeding exposure limits.

Glove Selection Guidance:

Glove MaterialIntended UseAdvantages and Disadvantages
Nitrile Incidental Contact (Splash Protection)Good for general use with solvents, oils, and some acids. Tears are visibly indicated. Replace immediately upon splash.[4]
Viton Extended ContactExcellent resistance to chlorinated and aromatic solvents. Good resistance to cuts and abrasions but is more expensive.[5]
Norfoil/Silver Shield Extended ContactProvides protection against a wide range of hazardous chemicals. Offers a poor fit, but dexterity can be improved by wearing a nitrile glove over it.[4]

Note: No specific occupational exposure limits (OELs) have been established for this compound. In the absence of specific limits, it is crucial to minimize exposure by adhering to the engineering controls and PPE recommendations outlined in this guide.

Operational and Disposal Plans

A systematic approach to handling, storage, and disposal is crucial to minimize risk and ensure a safe laboratory environment.

Step-by-Step Handling Protocol
  • Preparation:

    • Ensure all work is conducted in a certified chemical fume hood.

    • Confirm that an eyewash station and safety shower are readily accessible.

    • Inspect all PPE for integrity before use.

    • Have a spill kit readily available.

  • Handling:

    • Wear all required PPE before handling the chemical.

    • Carefully measure or weigh the required amount of the liquid within the fume hood.

    • Keep containers tightly closed when not in use.

    • Avoid contact with skin, eyes, and clothing. Do not breathe vapors.

  • Post-Handling:

    • Thoroughly decontaminate all non-disposable equipment and glassware after use.

    • Wipe down the work surface in the fume hood.

    • Properly remove and dispose of contaminated PPE as hazardous waste.

    • Wash hands thoroughly with soap and water.

Spill Management Plan

For small spills of this compound:

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Evacuate: If necessary, evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated, using the chemical fume hood.

  • Don PPE: Wear appropriate PPE, including respiratory protection, chemical-resistant gloves, and eye protection.

  • Contain Spill: Use an inert absorbent material such as vermiculite, sand, or a spill pillow to dike and absorb the spill.[6]

  • Collect Waste: Carefully scoop the absorbed material into a designated, chemically compatible, and clearly labeled waste container for halogenated organic waste.

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or acetone), followed by soap and water. Place all cleaning materials into the waste container.

  • Dispose: Seal the waste container and move it to a designated satellite accumulation area for hazardous waste.

Waste Disposal Plan

Chemical waste containing this compound must be treated as hazardous waste.

  • Waste Segregation:

    • Liquid Waste: Collect all solutions containing the compound in a dedicated, clearly labeled container for "Halogenated Organic Waste."[1][2] Do not mix with non-halogenated waste.[1]

    • Solid Waste: All disposable items that have come into contact with the chemical, such as gloves, absorbent materials, and contaminated lab supplies, must be collected in a separate, labeled container for solid hazardous waste.[7]

  • Container Management:

    • Use chemically compatible containers (e.g., polyethylene) with tight-fitting lids.

    • Ensure all waste containers are properly labeled with "Hazardous Waste" and the full chemical name.

  • Disposal Procedure:

    • Store sealed waste containers in a designated, well-ventilated satellite accumulation area.

    • Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) or licensed hazardous waste disposal service.

Below is a workflow diagram illustrating the safe handling and disposal process for this compound.

prep Preparation - Verify Fume Hood - Check Safety Equipment - Don PPE handling Handling - Work in Fume Hood - Avoid Contact - Keep Containers Closed prep->handling post_handling Post-Handling - Decontaminate Equipment - Clean Work Area - Doff PPE Correctly handling->post_handling spill Spill Occurs handling->spill Risk Of waste_collection Waste Collection - Segregate Halogenated Liquid & Contaminated Solid Waste post_handling->waste_collection spill_response Spill Response - Alert & Evacuate - Contain & Absorb - Decontaminate Area spill->spill_response spill_response->waste_collection disposal Final Disposal - Label & Store Securely - Arrange EHS Pickup waste_collection->disposal

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-Bromo-5-methoxyphenyl)ethanol
Reactant of Route 2
Reactant of Route 2
2-(2-Bromo-5-methoxyphenyl)ethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.